2'-O-Propargyl A(Bz)-3'-phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H54N7O8P |
|---|---|
Molecular Weight |
912.0 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C50H54N7O8P/c1-8-29-61-45-44(65-66(63-30-15-28-51)57(34(2)3)35(4)5)42(64-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-16-11-9-12-17-36)31-62-50(37-18-13-10-14-19-37,38-20-24-40(59-6)25-21-38)39-22-26-41(60-7)27-23-39/h1,9-14,16-27,32-35,42,44-45,49H,15,29-31H2,2-7H3,(H,52,53,55,58) |
InChI Key |
ZNKFQCJEZKZIPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite: Structure, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a key building block in the synthesis of modified oligonucleotides. This document details its chemical structure and properties, provides in-depth experimental protocols for its use, and explores its applications in modern research and drug development, particularly in the study of cellular signaling pathways.
Core Concepts: Structure and Properties
This compound is a chemically modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. Its unique structure incorporates a propargyl group at the 2'-position of the ribose sugar, a benzoyl (Bz) protecting group on the adenine base, and a phosphoramidite moiety at the 3'-position. This combination of features makes it a versatile tool for introducing a reactive alkyne handle into a growing oligonucleotide chain.
The propargyl group, with its terminal alkyne, is the key functional element of this molecule. It allows for post-synthetic modification of the oligonucleotide through a highly efficient and specific reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][][3] This enables the attachment of a wide variety of molecules, including fluorescent dyes, biotin, and other reporter groups, as well as therapeutic agents or delivery vehicles.[]
The benzoyl protecting group on the adenine base and the dimethoxytrityl (DMT) group on the 5'-hydroxyl are standard protecting groups used in phosphoramidite chemistry to prevent unwanted side reactions during oligonucleotide synthesis.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Chemical Name | N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-propargyladenosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite |
| Molecular Formula | C50H54N7O8P |
| Molecular Weight | 911.98 g/mol |
| CAS Number | 171486-59-2 |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% (HPLC) |
| Solubility | Soluble in acetonitrile, dichloromethane |
| Storage Conditions | -20°C, under inert atmosphere |
Experimental Protocols
The use of this compound involves two main experimental stages: solid-phase oligonucleotide synthesis and post-synthetic modification via click chemistry.
Solid-Phase Oligonucleotide Synthesis
The incorporation of this compound into an oligonucleotide sequence is achieved using a standard automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
Materials:
-
This compound
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., CPG)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Acetonitrile (synthesis grade)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)
Protocol:
-
Preparation: Dissolve this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the vial on the synthesizer.
-
Synthesis Cycle:
-
Detritylation: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using the deblocking solution.
-
Coupling: The this compound is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time for this modified phosphoramidite may need to be slightly extended compared to standard phosphoramidites to ensure high coupling efficiency. A typical coupling time is 2-5 minutes.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (benzoyl, cyanoethyl) are removed by treatment with the cleavage and deprotection solution at elevated temperature (e.g., 55°C for 8-16 hours).
-
Purification: The crude propargylated oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.
Post-Synthetic Modification via Click Chemistry (CuAAC)
The purified propargylated oligonucleotide can be conjugated to an azide-containing molecule of interest using the CuAAC reaction.
Materials:
-
Purified propargylated oligonucleotide
-
Azide-modified molecule (e.g., fluorescent dye-azide, biotin-azide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)
-
Buffer (e.g., phosphate buffer, pH 7)
-
Organic co-solvent (e.g., DMSO, if needed to dissolve the azide)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, dissolve the propargylated oligonucleotide in the buffer.
-
Add Reagents:
-
Add the azide-modified molecule (typically in a 1.5 to 10-fold molar excess over the oligonucleotide).
-
Add the copper(I)-stabilizing ligand.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like HPLC or mass spectrometry.
-
Purification: Purify the clicked oligonucleotide conjugate to remove excess reagents and unreacted starting materials. This can be achieved by ethanol precipitation, size-exclusion chromatography, or RP-HPLC.
Applications in Research and Drug Development
The ability to introduce a versatile chemical handle into oligonucleotides has opened up numerous applications in basic research and drug development.
Probing Cellular Signaling Pathways
A significant application of 2'-O-propargyl modified oligonucleotides is in the creation of probes to study cellular signaling pathways. For instance, antisense oligonucleotides or siRNAs can be synthesized with a 2'-O-propargyl modification. These can then be labeled with a fluorescent dye to track their intracellular localization and interaction with target mRNAs. This allows researchers to visualize the process of gene silencing in real-time and understand the spatiotemporal dynamics of RNA interference (RNAi) pathways.
Example: Tracking mRNA knockdown by a fluorescently labeled siRNA
Development of Therapeutic Oligonucleotides
The ability to conjugate various molecules to oligonucleotides is highly valuable in the development of novel therapeutics. For example, targeting ligands such as peptides or antibodies can be attached to antisense oligonucleotides or siRNAs to enhance their delivery to specific cell types, thereby increasing their therapeutic efficacy and reducing off-target effects.[] Additionally, conjugating polyethylene glycol (PEG) can improve the pharmacokinetic properties of oligonucleotide drugs.
Advanced Nucleic Acid Materials and Nanotechnology
The propargyl group serves as a versatile anchor point for the construction of complex nucleic acid-based materials and nanostructures.[] By crosslinking propargylated oligonucleotides with azide-functionalized molecules, it is possible to create hydrogels, functionalize surfaces, and assemble DNA or RNA-based nanodevices for applications in biosensing and controlled drug release.[]
Conclusion
This compound is a powerful and versatile tool for the chemical modification of oligonucleotides. Its key feature, the 2'-O-propargyl group, provides a convenient handle for post-synthetic modification via click chemistry, enabling a wide range of applications in research and drug development. From elucidating cellular signaling pathways with fluorescently labeled probes to constructing targeted therapeutic agents and advanced nanomaterials, this phosphoramidite continues to be an invaluable resource for scientists and researchers pushing the boundaries of nucleic acid chemistry and biology. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this important building block in your research endeavors.
References
The Strategic Application of 2'-O-Propargyl A(Bz)-3'-Phosphoramidite in Oligonucleotide Synthesis and Post-Synthetic Modification
For Immediate Release
In the landscape of nucleic acid research and therapeutic development, the precise introduction of modifications into oligonucleotides is paramount for enhancing their functionality, stability, and delivery. Among the chemical tools available, 2'-O-Propargyl A(Bz)-3'-phosphoramidite has emerged as a critical building block for the synthesis of modified RNA and DNA. This phosphoramidite enables the site-specific incorporation of a propargyl group—a reactive alkyne handle—at the 2'-position of adenosine residues. This seemingly subtle alteration opens up a vast array of possibilities for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides an in-depth exploration of the applications, experimental protocols, and quantitative data associated with the use of this compound for researchers, scientists, and drug development professionals.
Core Applications in Research and Drug Development
The introduction of a 2'-O-propargyl group into an oligonucleotide serves as a versatile platform for a multitude of applications:
-
Therapeutic Oligonucleotides: The propargyl group acts as a conjugation point for various moieties aimed at improving the pharmacokinetic and pharmacodynamic properties of therapeutic oligonucleotides. These can include delivery vectors like lipids and peptides to enhance cellular uptake, as well as targeting ligands to ensure tissue-specific delivery.
-
Molecular Diagnostics: This phosphoramidite is instrumental in the synthesis of highly sensitive and specific diagnostic probes and aptamers. The alkyne handle allows for the direct attachment of reporter molecules such as fluorescent dyes and electrochemical tags, which are essential for advanced diagnostic assays like quantitative PCR (qPCR), microarrays, and Förster Resonance Energy Transfer (FRET)-based sensors.
-
Nanotechnology and Material Science: In the burgeoning field of nucleic acid nanotechnology, this compound is used to construct intricate DNA and RNA-based nanostructures, smart hydrogels, and bio-interfaces for biosensors and controlled-release systems. The ability to form covalent crosslinks via click chemistry is a key enabling feature.
-
Fundamental Biological Studies: The site-specific labeling of RNA molecules allows for detailed investigations into their structure, function, and cellular localization. For instance, the attachment of fluorescent probes can be used to track RNA molecules within living cells, providing insights into their trafficking and fate.
Quantitative Data Summary
The successful application of this compound relies on its efficient incorporation into oligonucleotides and the high yield of subsequent click chemistry reactions. The following tables summarize key quantitative data derived from experimental studies.
Table 1: Automated Solid-Phase Synthesis Parameters
| Parameter | Value | Notes |
| Phosphoramidite | This compound | N-benzoyl (Bz) protected adenine. |
| Typical Coupling Time | 6 - 12 minutes | Longer coupling times compared to standard DNA phosphoramidites may be necessary to overcome potential steric hindrance from the 2'-O-propargyl group.[1][2][3] |
| Coupling Efficiency | >98% | Generally high coupling efficiencies are achievable with optimized protocols on automated synthesizers.[2] This is comparable to standard RNA phosphoramidites under appropriate conditions. |
| Activator | 5-Ethylthiotetrazole (ETT) or DCI | ETT is a commonly used activator for RNA synthesis.[3] |
| Oxidizing Agent | Iodine/Water/Pyridine | Standard oxidizing agent used in phosphoramidite chemistry. |
Table 2: Post-Synthetic Click Chemistry Reaction Yields
| Alkyne-Modified Oligonucleotide | Azide-Containing Molecule | Reaction Conditions | Yield |
| 2'-O-Propargyl RNA | Fluorescent Dye Azide | CuSO₄, Sodium Ascorbate, THPTA ligand, Aqueous buffer, Room Temperature, 1-4 hours | >90% |
| 2'-O-Propargyl DNA | Biotin-PEG-Azide | Cu(I) source, Ligand, Organic/Aqueous co-solvent, Room Temperature, 1-12 hours | 85-95% |
| 2'-O-Propargyl RNA | Peptide-Azide | CuSO₄, Sodium Ascorbate, TBTA ligand, DMSO/water, Room Temperature, 4-16 hours | 70-90% |
| 2'-O-Propargyl DNA | Azido-Sugar | CuI, DIPEA, Organic solvent, Room Temperature, 12-24 hours | 60-80% |
Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 3: Impact of 2'-O-Propargyl Modification on RNA Duplex Thermal Stability (Tm)
| Position of 2'-O-Propargyl A | Duplex Type | Change in Tm (°C) per modification | Notes |
| Internal | RNA:RNA | -0.5 to -2.0 | The introduction of a single 2'-O-propargyl group within an RNA duplex generally leads to a slight destabilization. This effect can be influenced by the surrounding sequence context. |
| 5'-Terminal | RNA:RNA | -0.2 to -1.0 | The destabilizing effect is often less pronounced when the modification is at the terminus of the duplex. |
| Internal | RNA:DNA | Variable | The effect on the thermal stability of RNA:DNA hybrids is more variable and sequence-dependent. |
| Cross-linked (post-click) | DNA:DNA | +29 | A significant increase in thermal stability is observed when the 2'-O-propargyl group is used to form an interstrand cross-link via click chemistry, effectively converting the duplex into a hairpin-like structure. This demonstrates the profound impact of the post-synthetic modification on duplex stability. |
Note: The thermodynamic impact of the N6-propargyladenosine modification, a different isomer, has been reported to be significantly destabilizing in RNA duplexes, with a change in free energy (ΔΔG°37) of +2.44 kcal/mol.[4] It is crucial to distinguish this from the 2'-O-propargyl modification.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of an RNA Oligonucleotide Containing a 2'-O-Propargyl Adenosine
This protocol outlines the general steps for incorporating this compound into an RNA sequence using an automated DNA/RNA synthesizer.
1. Materials:
- This compound
- Standard RNA phosphoramidites (A(Bz), C(Ac), G(iBu), U)
- Anhydrous acetonitrile
- Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole in acetonitrile)
- Capping solutions (Cap A and Cap B)
- Oxidizing solution (Iodine in THF/water/pyridine)
- Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
- CPG solid support functionalized with the initial nucleoside
- Ammonia/methylamine (AMA) solution
- Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP)
2. Synthesis Cycle:
- Phosphoramidite Preparation: Dissolve this compound and other RNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
- Synthesizer Setup: Install the phosphoramidite vials, reagents, and the synthesis column on the automated synthesizer. Program the desired RNA sequence.
- Automated Synthesis: Initiate the synthesis program. The cycle for each nucleotide addition consists of:
- Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.
- Coupling: Activation of the phosphoramidite with the activator and coupling to the 5'-hydroxyl of the growing chain. For this compound, extend the coupling time to 6-12 minutes.[1][2][3]
- Capping: Acetylation of unreacted 5'-hydroxyl groups.
- Oxidation: Conversion of the phosphite triester to a stable phosphate triester.
- Cleavage and Deprotection:
- After the final cycle, treat the solid support with AMA solution at room temperature for 30 minutes to cleave the oligonucleotide from the support.
- Transfer the AMA solution containing the oligonucleotide to a sealed vial and heat at 65°C for 20 minutes to remove the base and phosphate protecting groups.
- 2'-O-Silyl Group Removal:
- Evaporate the AMA solution.
- Resuspend the pellet in TEA·3HF/NMP solution and heat at 65°C for 2.5 hours to remove the 2'-TBDMS protecting groups from the standard ribonucleosides.
- Purification: Purify the crude alkyne-modified oligonucleotide by HPLC or PAGE.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a 2'-O-Propargyl Modified RNA Oligonucleotide
This protocol describes a general procedure for the "clicking" of an azide-containing molecule to the propargylated RNA.
1. Materials:
- Purified 2'-O-propargyl modified RNA
- Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin, peptide)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
- Nuclease-free water
- Phosphate buffered saline (PBS) or other suitable buffer
- Acetonitrile or DMSO as a co-solvent if needed for azide solubility
2. Click Reaction:
- Prepare Stock Solutions:
- 2'-O-propargyl RNA in nuclease-free water (e.g., 100 µM).
- Azide molecule in water or DMSO (e.g., 10 mM).
- CuSO₄ in water (e.g., 20 mM).
- Sodium ascorbate in water (prepare fresh, e.g., 100 mM).
- THPTA in water (e.g., 50 mM).
- Reaction Assembly (example for a 50 µL reaction):
- To a microcentrifuge tube, add in the following order:
- 2'-O-propargyl RNA (e.g., 5 µL of 100 µM stock, final concentration 10 µM).
- Buffer (e.g., 5 µL of 10x PBS).
- Nuclease-free water to a final volume of 50 µL.
- Azide molecule (e.g., 1.5 µL of 10 mM stock, final concentration 300 µM, 3-fold excess).
- THPTA (e.g., 2.5 µL of 50 mM stock, final concentration 2.5 mM).
- CuSO₄ (e.g., 2.5 µL of 20 mM stock, final concentration 1 mM).
- Vortex briefly.
- Initiate the reaction by adding freshly prepared sodium ascorbate (e.g., 2.5 µL of 100 mM stock, final concentration 5 mM).
- Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.
- Purification: Purify the clicked oligonucleotide conjugate from excess reagents using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.
Visualizing the Workflow and Pathways
Conclusion
This compound is a powerful and versatile tool in the field of nucleic acid chemistry. Its ability to introduce a bio-orthogonal alkyne handle into oligonucleotides in a site-specific manner has paved the way for a wide range of applications, from the development of novel therapeutics and diagnostics to the construction of complex nanomaterials. The high efficiency of both the phosphoramidite coupling reaction and the subsequent click chemistry modification makes this an attractive and reliable strategy for researchers and developers. As the demand for precisely functionalized oligonucleotides continues to grow, the importance of reagents like this compound will undoubtedly increase, driving further innovation in the field.
References
The 2'-O-Propargyl Group in Phosphoramidites: A Technical Guide to a Versatile Tool for Oligonucleotide Modification
For Researchers, Scientists, and Drug Development Professionals
The introduction of modifications into synthetic oligonucleotides is a cornerstone of modern nucleic acid research and therapeutic development. These modifications can enhance stability, modulate binding affinity, and introduce novel functionalities. Among the diverse chemical modifications available, the 2'-O-propargyl group stands out as a particularly versatile and powerful tool. This technical guide provides an in-depth exploration of the function of 2'-O-propargyl phosphoramidites, detailing their synthesis, incorporation into oligonucleotides, and their primary application as a reactive handle for post-synthetic functionalization via click chemistry.
Core Function: A Gateway to "Click" Chemistry
The primary and most significant function of the 2'-O-propargyl group in phosphoramidites is to introduce a terminal alkyne functionality at a specific position within a synthetic oligonucleotide.[1][2][3] This alkyne group is relatively inert during the automated solid-phase synthesis of the oligonucleotide but serves as a highly efficient reactive handle for post-synthetic modification.[4]
The propargyl group's terminal alkyne is the key substrate for the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[5][6] This reaction enables the covalent attachment of a wide array of molecules bearing a complementary azide group, with high specificity and efficiency under mild, aqueous conditions.[5] This opens up a vast landscape of possibilities for creating functionalized oligonucleotides for various applications.
The versatility of this approach allows for the conjugation of oligonucleotides with:
-
Biotin: For purification and immobilization.
-
Peptides and Proteins: To create novel bioconjugates with enhanced cellular uptake or targeting capabilities.[2]
-
Lipids and Polymers: To improve pharmacokinetic properties.[2]
-
Other Oligonucleotides: For the construction of complex nucleic acid architectures.[9][10]
The resulting triazole linkage formed during the click reaction is highly stable and has been shown to be biocompatible, making it suitable for in vivo applications.[9][10]
Impact on Oligonucleotide Properties
Beyond its role as a reactive handle, the 2'-O-propargyl modification can also influence the intrinsic properties of the oligonucleotide itself, such as thermal stability and nuclease resistance.
Thermal Stability
The effect of a 2'-O-propargyl modification on the thermal stability (Tm) of an oligonucleotide duplex depends on the nature of the complementary strand.
| Duplex Type | Effect on Tm |
| 2'-O-propargyl-RNA : RNA | Increase |
| 2'-O-propargyl-RNA : DNA | Slight Decrease or No Significant Change |
Table 1: Summary of the effect of 2'-O-propargyl modification on the thermal stability (Tm) of oligonucleotide duplexes.[4]
The increase in Tm observed for duplexes with a complementary RNA strand is a desirable feature for applications such as antisense therapy, as it enhances the binding affinity of the modified oligonucleotide to its target mRNA.[4]
Nuclease Resistance
Modifications at the 2'-position of the ribose sugar are known to confer increased resistance to nuclease degradation compared to unmodified DNA and RNA.[11] While specific quantitative data for 2'-O-propargyl modifications are not extensively tabulated in the literature, it is generally accepted that 2'-O-alkyl modifications, including the 2'-O-propargyl group, provide a degree of protection against both endo- and exonucleases. This enhanced stability is crucial for in vivo applications where oligonucleotides are exposed to cellular nucleases.
Experimental Protocols
Synthesis of 2'-O-Propargyl Nucleoside Phosphoramidites
The synthesis of 2'-O-propargyl nucleoside phosphoramidites is a crucial first step. A common method involves the regioselective alkylation of the 2'-hydroxyl group of a protected nucleoside.
Methodology:
-
Protection: Start with a 5'-O-dimethoxytrityl (DMT) and N-protected ribonucleoside (e.g., adenosine, cytidine, guanosine, or uridine).
-
Stannylene Acetal Formation: React the protected nucleoside with dibutyltin oxide to form a 2',3'-O-(dibutylstannylene) acetal. This activates the 2' and 3' hydroxyl groups.
-
Regioselective Alkylation: Introduce the propargyl group via reaction with propargyl bromide in the presence of a phase transfer catalyst like tetrabutylammonium bromide. This reaction preferentially yields the 2'-O-propargyl isomer.[12]
-
Purification: Purify the 2'-O-propargyl nucleoside isomer from the 3'-O-propargyl isomer and other reaction byproducts using column chromatography.
-
Phosphitylation: React the purified 2'-O-propargyl nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final 2'-O-propargyl phosphoramidite.
-
Final Purification and Characterization: Purify the final product by chromatography and confirm its identity and purity using techniques like 1H NMR, 31P NMR, and mass spectrometry.
Incorporation into Oligonucleotides via Solid-Phase Synthesis
2'-O-propargyl phosphoramidites are readily incorporated into oligonucleotides using standard automated DNA/RNA synthesizers.
Methodology:
-
Synthesizer Setup: Dissolve the 2'-O-propargyl phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Load the solution onto a designated port on the DNA/RNA synthesizer.
-
Synthesis Cycle: The standard phosphoramidite synthesis cycle is used:
-
Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain attached to the solid support using a mild acid (e.g., trichloroacetic acid).
-
Coupling: The 2'-O-propargyl phosphoramidite is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
-
-
Cleavage and Deprotection: After the final coupling step, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed using a strong base, typically aqueous ammonia or a mixture of ammonia and methylamine.
-
Purification: The crude oligonucleotide containing the 2'-O-propargyl modification is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Post-Synthetic Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the key reaction that utilizes the 2'-O-propargyl handle.
Methodology:
-
Reagent Preparation:
-
Dissolve the purified 2'-O-propargyl-modified oligonucleotide in an appropriate buffer (e.g., sodium phosphate buffer, pH 7-8).
-
Prepare a stock solution of the azide-containing molecule (e.g., fluorescent dye, biotin-azide) in a suitable solvent like DMSO.
-
Prepare fresh stock solutions of the catalyst components:
-
Copper(II) sulfate (CuSO4) in water.
-
A reducing agent, such as sodium ascorbate, in water.
-
A copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in a suitable solvent (e.g., DMSO/t-butanol).
-
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the 2'-O-propargyl oligonucleotide, the azide-containing molecule, and the copper(I)-stabilizing ligand.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations typically range from 10-100 µM for the oligonucleotide, with a slight excess of the azide molecule, and catalytic amounts of the copper and ligand.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purification of the Conjugate: Purify the resulting oligonucleotide conjugate from excess reagents and unreacted starting materials using HPLC, PAGE, or ethanol precipitation.
-
Analysis: Confirm the successful conjugation using mass spectrometry to detect the expected mass increase.
Visualizing the Workflow and Logic
Caption: Experimental workflow for the synthesis and functionalization of oligonucleotides using 2'-O-propargyl phosphoramidites.
Caption: Logical relationship illustrating the central role of the 2'-O-propargyl group in enabling oligonucleotide functionalization.
Conclusion
The 2'-O-propargyl group, when incorporated into phosphoramidites, provides a robust and versatile platform for the chemical modification of oligonucleotides. Its primary function as a reactive handle for click chemistry has revolutionized the synthesis of complex oligonucleotide conjugates. This, combined with its favorable effects on thermal stability and nuclease resistance, makes the 2'-O-propargyl modification an invaluable tool for researchers in the fields of chemical biology, diagnostics, and the development of next-generation nucleic acid therapeutics. The detailed protocols and workflows presented in this guide offer a comprehensive resource for the successful application of this powerful chemical modification.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Nuclease Resistance Design and Protocols [genelink.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides - Google Patents [patents.google.com]
- 8. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. research.fredhutch.org [research.fredhutch.org]
- 12. researchgate.net [researchgate.net]
The Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase oligonucleotide synthesis, the strategic use of protecting groups is paramount to ensure the fidelity and yield of the final product. Among the arsenal of protective moieties, the benzoyl (Bz) group has historically held a significant role, particularly for the safeguarding of the exocyclic amino functions of deoxyadenosine (dA) and deoxycytidine (dC). This technical guide provides an in-depth exploration of the role of the benzoyl protecting group, offering a critical examination of its advantages, drawbacks, and the procedural nuances of its application and removal.
Core Principles: The Function of the Benzoyl Group
During oligonucleotide synthesis, the exocyclic primary amino groups of adenine and cytosine are nucleophilic and can react with the activated phosphoramidite monomers, leading to undesired branching of the growing oligonucleotide chain. The benzoyl group, an acyl protecting group, is introduced to temporarily block these reactive sites, rendering them inert to the coupling chemistry.
The benzoyl group is valued for its stability under the various conditions of the synthesis cycle, including the acidic detritylation, coupling, capping, and oxidation steps.[1] It is typically removed at the final stage of synthesis through basic hydrolysis, most commonly with aqueous or gaseous ammonia or methylamine.
Comparative Analysis of Protecting Groups
The choice of a protecting group is a critical parameter that influences the efficiency of the synthesis and the purity of the final oligonucleotide. The benzoyl group is often compared with other acyl protecting groups such as acetyl (Ac) and isobutyryl (iBu).
| Protecting Group | Target Nucleobase(s) | Key Advantages | Key Disadvantages |
| Benzoyl (Bz) | deoxyadenosine (dA), deoxycytidine (dC) | High stability during synthesis.[1] | Prone to transamination side reactions with certain deprotection agents (e.g., methylamine). Slower removal compared to more labile groups. |
| Acetyl (Ac) | deoxycytidine (dC) | Rapid removal, avoiding transamination with methylamine-based reagents.[2] | Less stable than the benzoyl group.[1] |
| Isobutyryl (iBu) | deoxyguanosine (dG), deoxycytidine (dC) | Reduced transamination compared to benzoyl with some deprotection agents.[2] | Can be slow to remove. |
| Phenoxyacetyl (Pac) | deoxyadenosine (dA), deoxyguanosine (dG) | More labile than benzoyl, allowing for milder deprotection conditions. | May not be as stable as benzoyl during prolonged synthesis. |
Quantitative Comparison of Deprotection and Side Reactions
A significant drawback of the benzoyl group is its susceptibility to nucleophilic attack by amine-based deprotection reagents, leading to a transamination side reaction, particularly at the N4 position of cytidine. This results in the formation of an undesired N4-alkyl-cytidine modification in the final oligonucleotide.
| Protecting Group on dC | Deprotection Reagent | Transamination Level | Reference |
| Benzoyl (Bz) | Ammonium Hydroxide/Methylamine (AMA) | ~5% (N4-Me-dC) | |
| Acetyl (Ac) | Ammonium Hydroxide/Methylamine (AMA) | Not observed | |
| Benzoyl (Bz) | Ethylene Diamine | ~16% | [2] |
| Isobutyryl (iBu) | Ethylene Diamine | ~4% | [2] |
Experimental Protocols
N-Benzoylation of Deoxynucleosides via the Transient Silylation Method
This protocol describes the selective N-benzoylation of the exocyclic amino groups of 5'-O-DMT-protected deoxyadenosine and deoxycytidine. The transient protection of the hydroxyl groups with trimethylsilyl chloride allows for the specific acylation of the amino function.
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine or 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxycytidine
-
Anhydrous Pyridine
-
Trimethylsilyl chloride (TMSCl)
-
Benzoyl chloride (BzCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure for N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine:
-
Co-evaporate 5'-O-DMT-2'-deoxyadenosine (1 equivalent) with anhydrous pyridine twice and then dissolve in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C.
-
Add benzoyl chloride (2.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC (thin-layer chromatography).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of cold water.
-
Add a 28% aqueous ammonia solution and stir for 15 minutes to hydrolyze the silyl ethers.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield N6-benzoyl-5'-O-DMT-2'-deoxyadenosine as a white foam.
Procedure for N4-Benzoyl-5'-O-DMT-2'-deoxycytidine: The procedure is analogous to the one described for deoxyadenosine, with 5'-O-DMT-2'-deoxycytidine as the starting material.
Deprotection of Benzoyl Groups from Oligonucleotides
This protocol outlines the standard procedure for the removal of benzoyl protecting groups from a synthesized oligonucleotide still attached to the solid support.
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG)
-
Concentrated aqueous ammonium hydroxide (28-30%)
-
Sterile, nuclease-free water
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated aqueous ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and place it in a heating block or oven at 55 °C for 8-16 hours.
-
After cooling to room temperature, carefully open the vial in a fume hood.
-
Filter the ammoniacal solution to separate the deprotected oligonucleotide from the solid support.
-
Wash the solid support with sterile, nuclease-free water and combine the washings with the filtrate.
-
Evaporate the combined solution to dryness using a vacuum concentrator.
-
The resulting pellet contains the crude, deprotected oligonucleotide, which can be further purified by HPLC or other chromatographic techniques.
Mandatory Visualizations
Caption: Solid-phase oligonucleotide synthesis workflow.
Caption: Transamination side reaction of benzoyl-protected cytidine.
Conclusion
The benzoyl protecting group has been a cornerstone in the chemical synthesis of oligonucleotides for decades. Its stability and reliability have made it a popular choice for protecting the exocyclic amines of deoxyadenosine and deoxycytidine. However, the emergence of faster deprotection methods and the increasing demand for modified and sensitive oligonucleotides have highlighted its limitations, particularly the propensity for transamination side reactions.
For routine synthesis of unmodified DNA where longer deprotection times are acceptable, the benzoyl group remains a viable and cost-effective option. However, for high-throughput synthesis, or for oligonucleotides containing sensitive modifications, alternative, more labile protecting groups such as acetyl or phenoxyacetyl are often preferred to minimize side reactions and shorten deprotection times. A thorough understanding of the chemistry of the benzoyl group and its alternatives is crucial for researchers and drug development professionals to optimize their oligonucleotide synthesis strategies and ensure the production of high-quality nucleic acid-based products.
References
The Click Revolution: A Technical Guide to the Applications of Click Chemistry in Nucleic Acid Research
Introduction
In the landscape of molecular biology and drug development, the ability to precisely modify and conjugate nucleic acids is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has emerged as a transformative tool in this domain. It describes a class of reactions that are rapid, efficient, highly specific, and bio-orthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. This technical guide provides an in-depth exploration of the core applications of click chemistry in nucleic acid research, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers, scientists, and drug development professionals in harnessing this powerful technology.
The cornerstone of click chemistry in nucleic acid applications is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. While the original reaction required high temperatures, the development of a copper(I)-catalyzed variant (CuAAC) and later, metal-free, strain-promoted versions (SPAAC), has enabled its widespread use under biocompatible conditions. These reactions form a stable triazole linkage, a robust and biologically inert moiety that can covalently connect a nucleic acid to a vast array of functional molecules.
Core Click Chemistry Reactions in Nucleic Acid Research
The versatility of click chemistry stems from a few key reactions, each with distinct advantages for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prevalent form of click chemistry, prized for its high efficiency and rapid kinetics. It involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) salt, to regioselectively form a 1,4-disubstituted triazole. A critical consideration for nucleic acid applications is the potential for DNA damage by copper ions. This issue has been effectively overcome by the use of copper(I)-stabilizing ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which protect the nucleic acid from degradation while accelerating the reaction.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of copper, especially for in vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst. Instead, it utilizes a cyclooctyne, a highly strained alkyne, which readily reacts with an azide due to the release of ring strain. While generally slower than CuAAC, the development of more reactive cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), has significantly improved reaction kinetics. SPAAC is the method of choice for modifying nucleic acids within living cells.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The inverse-electron-demand Diels-Alder (IEDDA) reaction is another powerful, catalyst-free bioorthogonal reaction. It typically involves the cycloaddition of an electron-deficient diene, such as a tetrazine, with an electron-rich dienophile, like a strained alkene (e.g., trans-cyclooctene or norbornene) or an alkyne. The IEDDA reaction is exceptionally fast, with second-order rate constants that can be orders of magnitude higher than SPAAC, making it ideal for applications requiring rapid conjugation even at low concentrations.
A Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Propargyl A(Bz)-3'-phosphoramidite is a specialized chemical building block crucial for the synthesis of modified oligonucleotides. Its unique structure, featuring a propargyl group at the 2' position of the ribose sugar, a benzoyl protecting group on the adenine base, and a phosphoramidite moiety at the 3' position, enables the precise incorporation of a reactive alkyne functionality into DNA and RNA sequences. This terminal alkyne serves as a handle for post-synthesis modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward and efficient conjugation of a wide array of molecules, including fluorescent dyes, biotin, and therapeutic agents, to the oligonucleotide. Consequently, this phosphoramidite is an invaluable tool in the development of novel diagnostics, targeted therapeutics, and advanced nanomaterials.
Chemical Properties and Suppliers
The key properties of this compound are summarized in the table below. This information is essential for its proper handling, storage, and use in chemical synthesis.
| Property | Value |
| CAS Number | 171486-59-2[1][2] |
| Molecular Formula | C₅₀H₅₄N₇O₈P[2] |
| Molecular Weight | 911.98 g/mol [1] |
| Appearance | White to off-white or faint yellow powder[1] |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C, under an inert atmosphere[2] |
A number of chemical suppliers provide this compound for research and development purposes. The following table lists some of the known suppliers.
| Supplier | Website |
| BOC Sciences | --INVALID-LINK-- |
| BroadPharm | --INVALID-LINK-- |
| Tebubio | --INVALID-LINK-- |
| Fisher Scientific | --INVALID-LINK-- |
| Areterna | --INVALID-LINK-- |
| Med Technology Products | --INVALID-LINK-- |
| ChemGenes | --INVALID-LINK-- |
| Amerigo Scientific | --INVALID-LINK-- |
Applications in Research and Drug Development
The versatility of this compound has led to its application in a multitude of areas within the life sciences.
Therapeutic Oligonucleotides: This phosphoramidite is instrumental in the synthesis of modified antisense oligonucleotides and small interfering RNAs (siRNAs). The propargyl group allows for the attachment of molecules that can enhance cellular uptake, improve pharmacokinetic properties, and enable targeted delivery to specific tissues or cells. This is particularly relevant for the development of therapies for cancer, viral infections, and neurodegenerative diseases.
Molecular Diagnostics: In the realm of diagnostics, oligonucleotides modified with this phosphoramidite are used to create highly sensitive and specific probes. The alkyne handle facilitates the conjugation of reporter molecules such as fluorescent dyes and quenchers for use in techniques like quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH).
Nanotechnology: The ability to precisely place an alkyne group within a DNA or RNA strand is leveraged in the construction of nucleic acid-based nanostructures. These structures can be used to create complex architectures for applications in biosensing, drug delivery, and materials science.
Experimental Protocols
The following sections provide detailed protocols for the use of this compound in the synthesis and modification of oligonucleotides.
Solid-Phase Oligonucleotide Synthesis
The incorporation of this compound into an oligonucleotide sequence is achieved through standard automated solid-phase synthesis. The process follows a four-step cycle for each nucleotide addition.
1. Deblocking (Detritylation):
-
The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed using a solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-reactive solvent like dichloromethane (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
2. Coupling:
-
The this compound is activated by an activating agent, such as tetrazole or a derivative, in anhydrous acetonitrile.
-
The activated phosphoramidite is then added to the synthesis column, where it reacts with the free 5'-hydroxyl group of the support-bound nucleotide. This reaction forms a phosphite triester linkage. Coupling efficiencies for phosphoramidites are generally high, often exceeding 99%.
3. Capping:
-
To prevent the elongation of any unreacted sequences (failure sequences), a capping step is performed.
-
A mixture of acetic anhydride and 1-methylimidazole is used to acetylate any unreacted 5'-hydroxyl groups, rendering them inert to further coupling reactions.
4. Oxidation:
-
The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester.
-
This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
This four-step cycle is repeated for each nucleotide in the desired sequence.
Caption: Workflow for Solid-Phase Oligonucleotide Synthesis.
Post-Synthetic Modification via Click Chemistry (CuAAC)
Once the oligonucleotide containing the 2'-O-propargyl group has been synthesized, cleaved from the solid support, and deprotected, it can be conjugated to an azide-containing molecule using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-containing molecule (e.g., fluorescent dye, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper(I)-stabilizing ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Reaction buffer (e.g., phosphate buffer, pH 7)
Protocol:
-
Prepare the Oligonucleotide Solution: Dissolve the purified alkyne-modified oligonucleotide in the reaction buffer to a final concentration of approximately 100-200 µM.
-
Add the Azide: Add the azide-functionalized molecule to the oligonucleotide solution. An excess of the azide (typically 2-10 equivalents) is used to drive the reaction to completion.
-
Prepare the Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and the stabilizing ligand. A common ratio is 1:5 (CuSO₄:ligand).
-
Initiate the Reaction: Add the catalyst premix to the oligonucleotide/azide solution. Then, add a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) to a final concentration of 1-5 mM to generate the active Cu(I) catalyst.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 1 to 4 hours, depending on the specific reactants.
-
Purification: The resulting conjugated oligonucleotide can be purified from excess reagents using methods such as ethanol precipitation, size-exclusion chromatography, or high-performance liquid chromatography (HPLC).
Caption: Workflow for Post-Synthetic Modification via CuAAC.
Conclusion
This compound is a powerful and versatile reagent that has significantly expanded the possibilities for creating custom-modified oligonucleotides. Its compatibility with standard DNA/RNA synthesis protocols and the high efficiency of the subsequent click chemistry reaction make it an indispensable tool for researchers and developers in the fields of therapeutics, diagnostics, and nanotechnology. The ability to precisely introduce a wide range of functionalities into oligonucleotides opens up new avenues for the design of molecules with enhanced properties and novel applications.
References
Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 2'-O-Propargyl A(Bz)-3'-phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a critical reagent in the synthesis of modified oligonucleotides for therapeutic and research applications. Given the reactive nature of phosphoramidites, a thorough understanding of their properties and associated hazards is paramount to ensure laboratory safety and experimental success. This document outlines the known characteristics of this compound, recommended handling procedures, and emergency protocols, drawing from available safety data for structurally related molecules.
Core Compound Properties and Specifications
This compound is a specialized adenosine phosphoramidite derivative used in solid-phase oligonucleotide synthesis. The 2'-O-propargyl group provides a reactive handle for post-synthetic modifications via "click chemistry," while the benzoyl (Bz) group protects the exocyclic amine of the adenine base.
| Property | Value |
| Chemical Name | N6-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-propyn-1-yl)adenosine-3'-[(2-cyanoethyl) N,N-diisopropylphosphoramidite] |
| CAS Number | Not readily available |
| Molecular Formula | C50H54N7O8P |
| Appearance | White to off-white powder or crystalline solid |
| Storage Temperature | -20°C |
| Primary Hazards | Potential for skin, eye, and respiratory irritation.[1] |
| Incompatibilities | Strong oxidizing agents.[2] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen cyanide (hydrocyanic acid), Oxides of phosphorus.[2] |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar phosphoramidites indicate that this compound should be handled with care. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use nitrile or other appropriate chemical-resistant gloves. Wear a lab coat to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.
Experimental Protocols: Safe Handling and Use
The following protocols are recommended for the safe handling and use of this compound in a laboratory setting.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in its original, tightly sealed container in a freezer at -20°C.
-
Log the receipt date and maintain an inventory.
Preparation for Synthesis:
-
Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture, which can degrade the phosphoramidite.
-
Handle the powder in a fume hood.
-
Weigh the required amount of phosphoramidite quickly and efficiently to minimize exposure to air and moisture.
-
Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration for use in the oligonucleotide synthesizer.
Spill and Waste Disposal:
-
Spills: In case of a spill, wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow your institution's hazardous material spill response procedures.
-
Waste Disposal: Dispose of unused reagent and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention.[2]
Visualizing Safe Handling Workflows
To further clarify the necessary precautions and procedures, the following diagrams illustrate the key workflows and logical relationships in the safe handling of this compound.
References
Navigating the Core of Oligonucleotide Synthesis: A Technical Guide to the Solubility and Stability of Alkyne-Modified Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the landscape of oligonucleotide modification, enabling the straightforward and efficient incorporation of a vast array of functionalities. At the heart of this capability lies the alkyne-modified phosphoramidite, a critical building block for synthesizing oligonucleotides primed for subsequent conjugation. However, the successful integration of these modified monomers into automated synthesis workflows hinges on two fundamental properties: their solubility in the requisite organic solvents and their stability under the conditions of storage and reaction. This technical guide provides an in-depth exploration of these crucial parameters, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the synthesis of precisely functionalized oligonucleotides.
Solubility Profile of Alkyne-Modified Phosphoramidites
The efficient delivery of phosphoramidites to the solid support during automated oligonucleotide synthesis is contingent upon their complete dissolution in the delivery solvent, most commonly anhydrous acetonitrile. Poor solubility can lead to inconsistent concentrations, clogged lines, and ultimately, failed syntheses.
While comprehensive quantitative solubility data for every commercially available alkyne-modified phosphoramidite is not centrally cataloged, a combination of manufacturer-provided information and typical experimental concentrations provides a functional understanding of their solubility characteristics. Generally, alkyne-modified phosphoramidites exhibit good solubility in common organic solvents used in oligonucleotide synthesis.
Table 1: Solubility and Recommended Concentrations of Selected Phosphoramidites
| Phosphoramidite Type | Common Solvents | Qualitative Solubility | Typical Concentration for Synthesis |
| Standard Deoxynucleoside Phosphoramidites (dA, dC, dG, dT) | Acetonitrile, Dichloromethane | High | 0.05 M - 0.1 M[1] |
| 5'-Terminal Alkyne Phosphoramidite | Acetonitrile, Dichloromethane | Good[2] | ~0.1 M[1] |
| Alkyne dT Phosphoramidite | Acetonitrile, Dichloromethane | Good[3] | ~0.1 M[1] |
| C8-Alkyne-dC-CE Phosphoramidite | Acetonitrile | Not specified | ~0.1 M[1] |
| More Lipophilic Modified Phosphoramidites (e.g., fatty acid amidites) | Dichloromethane | Higher in DCM than ACN[1] | ~0.1 M[1] |
It is noteworthy that while most nucleoside phosphoramidites are readily soluble in acetonitrile, highly lipophilic modifications may necessitate the use of dichloromethane to achieve the desired concentration[1].
Stability of Alkyne-Modified Phosphoramidites: A Comparative Overview
The stability of phosphoramidites, both in solid form and in solution, is a critical factor for achieving high coupling efficiencies and minimizing the formation of impurities in the final oligonucleotide product. The trivalent phosphorus center in phosphoramidites is susceptible to hydrolysis and oxidation, necessitating handling and storage under anhydrous and inert conditions.
Degradation Pathways
The primary degradation pathways for phosphoramidites in solution include:
-
Hydrolysis: Reaction with trace amounts of water leads to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction. This can be catalyzed by acids[4].
-
Oxidation: The P(III) center can be oxidized to P(V), rendering the phosphoramidite incapable of coupling.
-
Side Reactions with Protecting Groups: For standard phosphoramidites, the cyanoethyl protecting group can be eliminated as acrylonitrile, which can then form adducts with the nucleobases[4].
Comparative Stability Data
Quantitative, head-to-head stability studies comparing alkyne-modified phosphoramidites with their standard counterparts are not extensively published. However, available data for analogous "click-ready" phosphoramidites and qualitative statements from manufacturers suggest that the introduction of an alkyne group does not adversely affect, and may in some cases enhance, stability.
A study on a stable azide-functionalized phosphoramidite, another key component for click chemistry, provides valuable insight. Using ³¹P NMR for analysis, it was found that this modified phosphoramidite exhibited less than 10% degradation after 6 hours at room temperature in solution[5][6]. Some manufacturers of 5'-terminal alkyne phosphoramidites claim their products are "more stable in solution" and have a "longer shelf life" due to their structure, though quantitative data to support this is not provided[2][7].
For standard deoxyribonucleoside phosphoramidites, it is well-established that their stability in acetonitrile solution decreases in the order: T, dC > dA > dG[4]. After five weeks of storage under an inert atmosphere, the purity of T and dC phosphoramidites was reduced by 2%, dA by 6%, and dG by a significant 39%[4].
Table 2: Stability of Phosphoramidites in Solution
| Phosphoramidite | Conditions | Time | Purity Reduction / Remaining Purity | Analytical Method |
| Standard dG(ib) | Acetonitrile, inert atmosphere | 5 weeks | 39% | HPLC-MS |
| Standard dA(bz) | Acetonitrile, inert atmosphere | 5 weeks | 6% | HPLC-MS |
| Standard dC(bz) | Acetonitrile, inert atmosphere | 5 weeks | 2% | HPLC-MS |
| Standard T | Acetonitrile, inert atmosphere | 5 weeks | 2% | HPLC-MS |
| Azide-modified Thymidine | C₆D₆, room temperature | 6 hours | <10% (<91% remaining) | ³¹P NMR |
| Azide-modified Thymidine | C₆D₆, room temperature | 27 hours | ~42% (~58% remaining) | ³¹P NMR |
| Azide-modified Thymidine | C₆D₆, room temperature | 4 days | ~70% (~30% remaining) | ³¹P NMR |
| Azide-modified Thymidine | C₆D₆, room temperature | 9 days | ~92% (~8% remaining) | ³¹P NMR |
| Azide-modified Thymidine | C₆D₆, -20°C | 9 days | No decomposition | ³¹P NMR |
Experimental Protocols
Synthesis of an Alkyne-Modified Phosphoramidite (Example: Alkyne-dT)
This protocol is a generalized representation based on published synthetic routes[5].
-
5'-DMT Protection: Start with thymidine and protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.
-
Alkylation: Alkylate the N3 position of the thymidine ring using propargyl bromide in the presence of a base like K₂CO₃.
-
Phosphitylation: React the 3'-hydroxyl group of the N3-propargyl-5'-DMT-thymidine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane.
-
Purification: Purify the resulting alkyne-dT phosphoramidite using silica gel column chromatography. It is crucial to use an eluent containing a small percentage of triethylamine (e.g., 1-2%) to prevent degradation of the phosphoramidite on the silica gel[8].
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.
Assessment of Phosphoramidite Solubility
-
Solvent Preparation: Use anhydrous acetonitrile (<10 ppm water) for the assay. To ensure dryness, pass the solvent through a column of activated molecular sieves or store it over molecular sieves (3 Å) for at least 24 hours prior to use[1].
-
Sample Preparation: In a dry, inert atmosphere (e.g., a glove box), add small, accurately weighed portions of the alkyne-modified phosphoramidite to a known volume of anhydrous acetonitrile in a sealed vial.
-
Dissolution: Agitate the vial at a constant temperature (e.g., 25°C) until saturation is reached. This can be determined by the presence of undissolved solid.
-
Quantification: Centrifuge the saturated solution to pellet any undissolved solid. Carefully remove an aliquot of the supernatant and dilute it with anhydrous acetonitrile.
-
Analysis: Determine the concentration of the phosphoramidite in the diluted solution using UV-Vis spectrophotometry by measuring the absorbance at the λmax of the DMT cation (around 498 nm) after acidic treatment, or by a calibrated HPLC method. Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or M.
Stability Assessment using ³¹P NMR
³¹P NMR is a powerful technique for directly observing the phosphorus center and quantifying the active P(III) species versus its degradation products (P(V) species and H-phosphonates)[9].
-
Sample Preparation: In an inert atmosphere, prepare a solution of the alkyne-modified phosphoramidite of a known concentration (e.g., 0.1 M) in an appropriate deuterated solvent (e.g., CD₃CN or C₆D₆) in an NMR tube. Add an internal standard with a distinct ³¹P chemical shift (e.g., triphenyl phosphate).
-
Initial Spectrum (t=0): Acquire a proton-decoupled ³¹P NMR spectrum immediately after preparation. The active phosphoramidite will typically show two signals around 149 ppm, corresponding to the two diastereomers at the chiral phosphorus center[8].
-
Incubation: Store the NMR tube under controlled conditions (e.g., at room temperature, protected from light).
-
Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every few hours or days).
-
Data Analysis: Integrate the signals corresponding to the active phosphoramidite and any degradation products that appear (oxidized P(V) species typically appear between -10 and 50 ppm). Calculate the percentage of remaining active phosphoramidite at each time point relative to the internal standard to determine the rate of degradation.
Stability Assessment using HPLC
Reversed-phase HPLC is a common method for assessing the purity and stability of phosphoramidites[10].
-
Solution Preparation: Prepare a solution of the alkyne-modified phosphoramidite (e.g., 0.1 mg/mL) in anhydrous acetonitrile containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.01% v/v) to enhance stability during the analysis[11].
-
Initial Analysis (t=0): Immediately analyze the freshly prepared solution by HPLC. A typical system would use a C18 column with a gradient elution of a buffered aqueous mobile phase (e.g., triethylammonium acetate) and acetonitrile[10]. The phosphoramidite diastereomers will typically appear as a closely eluting pair of peaks.
-
Storage: Store the solution under defined conditions (e.g., on a synthesizer at room temperature).
-
Time-Point Analysis: Inject aliquots of the solution onto the HPLC at various time points and record the chromatograms.
-
Quantification: Monitor the decrease in the peak area of the main phosphoramidite peaks and the increase in the peak areas of any degradation products over time. The percentage of remaining phosphoramidite can be calculated from the relative peak areas.
Visualizing the Workflow: Synthesis and Analysis
The following diagrams, generated using the DOT language, illustrate key workflows involving alkyne-modified phosphoramidites.
Caption: Synthesis pathway for an alkyne-modified thymidine phosphoramidite.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. lcms.cz [lcms.cz]
The Cornerstone of Genetic Medicine: A Technical Guide to Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The ability to chemically synthesize DNA and RNA oligonucleotides with a defined sequence has revolutionized molecular biology and paved the way for a new era of genetic medicine. From diagnostic probes and PCR primers to therapeutic antisense oligonucleotides and siRNA, the applications of synthetic nucleic acids are vast and continue to expand. The dominant technology underpinning this capability is solid-phase synthesis, a robust and automatable method that allows for the rapid and efficient production of high-purity oligonucleotides. This technical guide provides an in-depth exploration of the core principles of modern solid-phase oligonucleotide synthesis, with a focus on the widely adopted phosphoramidite chemistry.
The Foundation: Solid-Phase Synthesis
Invented by Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, solid-phase synthesis is a technique where molecules are built up step-by-step on an insoluble support material.[1][2] This approach offers several key advantages over traditional solution-phase synthesis:
-
Simplified Purification: Unreacted reagents and by-products are easily removed by washing the solid support, eliminating the need for complex purification steps after each reaction cycle.[1][2]
-
Use of Excess Reagents: A large excess of reagents in the solution phase can be used to drive reactions to completion, ensuring high coupling efficiencies.[1][2]
-
Automation: The cyclical nature of the process lends itself well to automation, enabling high-throughput synthesis with minimal manual intervention.[1][2]
The most commonly used solid supports for oligonucleotide synthesis are controlled-pore glass (CPG) and macroporous polystyrene (MPPS).[3]
| Solid Support | Key Characteristics | Typical Loading Capacity |
| Controlled-Pore Glass (CPG) | Rigid, non-swelling beads with defined pore sizes (e.g., 500 Å, 1000 Å, 2000 Å). The pore size is selected based on the desired length of the oligonucleotide to prevent steric hindrance as the chain grows.[2][3][4] | 25-50 µmol/g |
| Macroporous Polystyrene (MPPS) | Highly cross-linked, non-swellable polymer beads. | Up to 200 µmol/g |
The Engine: Phosphoramidite Chemistry
The synthesis of oligonucleotides is carried out in the 3' to 5' direction, which is the opposite of the biological synthesis direction.[3] The process is a cyclical series of chemical reactions, with each cycle adding one nucleotide to the growing chain. The four key steps in each cycle are:
-
Detritylation (Deblocking)
-
Coupling
-
Capping
-
Oxidation
This cycle is repeated until the desired sequence is assembled.
The Building Blocks: Nucleoside Phosphoramidites
The monomer units used in this process are nucleoside phosphoramidites. These are modified nucleosides with several key protecting groups to ensure that the chemical reactions occur at the desired positions:
-
A dimethoxytrityl (DMT) group protects the 5'-hydroxyl group. This acid-labile group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.
-
Protecting groups on the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine) prevent unwanted side reactions. Thymine and Uracil do not require this protection.[3]
-
A β-cyanoethyl group protects the phosphite triester, which is labile to base.
-
A diisopropylamino (iPr2N) group on the phosphoramidite is the leaving group during the coupling reaction.
The Synthesis Cycle: A Step-by-Step Experimental Protocol
The following sections provide a detailed overview of the chemical reactions and typical reagents used in each step of the synthesis cycle.
Step 1: Detritylation (Deblocking)
The first step of the synthesis cycle is the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treatment with a mild acid, which cleaves the DMT group, leaving a free 5'-hydroxyl group ready for the next reaction.
Experimental Protocol:
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-polar solvent like Dichloromethane (DCM) or Toluene.[1]
-
Procedure: The deblocking solution is passed through the synthesis column containing the solid support.
-
Reaction Time: Typically 60-120 seconds.
-
Monitoring: The cleaved DMT cation has a characteristic orange color and a strong absorbance at 495 nm, which can be measured to monitor the efficiency of each coupling step in real-time.[5]
-
Washing: The column is thoroughly washed with an anhydrous solvent like acetonitrile to remove all traces of the acid, which could neutralize the incoming phosphoramidite.
Step 2: Coupling
This is the key chain-elongation step where the next nucleoside phosphoramidite is added to the growing oligonucleotide chain. The free 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphoramidite of the incoming nucleoside, forming a phosphite triester linkage.
Experimental Protocol:
-
Reagents:
-
Nucleoside Phosphoramidite: The desired A, C, G, or T phosphoramidite dissolved in anhydrous acetonitrile.
-
Activator: A weak acid that protonates the nitrogen of the diisopropylamino group on the phosphoramidite, making it a good leaving group. Common activators include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[6][7]
-
-
Procedure: A solution of the phosphoramidite and the activator are simultaneously delivered to the synthesis column.
-
Reaction Time: Typically 2-5 minutes, though it can be longer for modified or RNA phosphoramidites.
Quantitative Data: Comparison of Common Activators
| Activator | pKa | Solubility in Acetonitrile | Key Characteristics |
| 1H-Tetrazole | 4.9 | ~0.5 M | The traditional, cost-effective activator. Less effective for sterically hindered phosphoramidites.[7][8] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.75 M | More acidic and a more effective activator than 1H-Tetrazole.[7] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.44 M | A highly effective activator, particularly for RNA synthesis.[7] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 1.2 M | Less acidic but more nucleophilic than tetrazoles, leading to faster coupling times. Highly soluble in acetonitrile.[7] |
Step 3: Capping
Despite using a large excess of phosphoramidite, a small percentage of the 5'-hydroxyl groups on the growing chains may fail to react during the coupling step (typically 0.5-2%). To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations (n-1 sequences), they are permanently blocked in the capping step.
Experimental Protocol:
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF).
-
Capping Reagent B: 1-Methylimidazole in THF.
-
-
Procedure: The two capping reagents are mixed and delivered to the synthesis column. The highly reactive acetylating agent formed in situ acetylates the unreacted 5'-hydroxyl groups.
-
Reaction Time: Approximately 1-2 minutes.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step. Therefore, it must be oxidized to a more stable pentavalent phosphate triester.
Experimental Protocol:
-
Reagent: A solution of iodine in a mixture of tetrahydrofuran (THF), water, and pyridine or lutidine.[1]
-
Procedure: The oxidizing solution is passed through the synthesis column.
-
Reaction Time: Approximately 1-2 minutes.
-
Washing: The column is washed with acetonitrile to remove residual water and reagents.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
The Final Steps: Cleavage and Deprotection
Once the desired oligonucleotide sequence has been assembled, two final steps are required to obtain the final product:
-
Cleavage: The oligonucleotide is cleaved from the solid support.
-
Deprotection: The protecting groups on the nucleobases and the phosphate backbone are removed.
These two steps are often performed concurrently by treating the solid support with a strong base.
Experimental Protocols for Cleavage and Deprotection:
| Method | Reagent | Temperature | Time | Notes |
| Standard Deprotection | Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | The traditional method. Effective but can be slow. |
| Fast Deprotection (AMA) | 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine | 65°C | 10-15 minutes | Significantly reduces deprotection time. Requires the use of base-labile protecting groups on the nucleobases (e.g., Pac or dmf).[9] |
| Ultra-Mild Deprotection | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Used for oligonucleotides containing sensitive modified bases. |
After cleavage and deprotection, the crude oligonucleotide solution is typically desalted and then purified by methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Yield and Purity: The Impact of Coupling Efficiency
The overall yield of full-length oligonucleotide is highly dependent on the efficiency of each coupling step. Even a small decrease in coupling efficiency can lead to a significant reduction in the final yield, especially for longer oligonucleotides. The theoretical yield of full-length product can be calculated using the following formula:
Yield = (Coupling Efficiency)(n-1)
where 'n' is the number of nucleotides in the sequence.
Quantitative Data: Theoretical Yield as a Function of Coupling Efficiency and Oligonucleotide Length
| Oligonucleotide Length (n) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 67.7% | 82.6% | 91.0% |
| 50-mer | 36.4% | 60.5% | 77.9% |
| 100-mer | 13.3% | 36.6% | 60.6% |
| 150-mer | 4.8% | 22.1% | 47.1% |
As the table illustrates, achieving a high coupling efficiency is critical for the successful synthesis of long oligonucleotides.[10][11]
Visualizing the Process: Diagrams of the Synthesis Workflow
To further clarify the logical flow of solid-phase oligonucleotide synthesis, the following diagrams, generated using the DOT language, illustrate the key stages of the process.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. atdbio.com [atdbio.com]
- 3. researchgate.net [researchgate.net]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. What affects the yield of your oligonucleotides synthesis [biosyn.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2'-O-Propargyl Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-propargyl modified oligonucleotides are synthetic nucleic acid analogs that have garnered significant interest in the fields of molecular biology, diagnostics, and therapeutics. The introduction of a propargyl group at the 2' position of the ribose sugar offers several advantages, including increased nuclease resistance and the ability to serve as a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][2][3][4][5] This allows for the straightforward attachment of a wide array of functionalities, such as fluorescent dyes, biotin, or therapeutic agents, making these modified oligonucleotides valuable tools for a variety of applications.[1][2][6]
These applications include the development of antisense oligonucleotides, small interfering RNAs (siRNAs), molecular probes, and aptamers.[7][8] The ability to introduce specific modifications post-synthesis provides a powerful platform for creating novel oligonucleotide conjugates with tailored properties for drug discovery and development.
Data Presentation
The synthesis and purification of 2'-O-propargyl modified oligonucleotides can be highly efficient. The following tables summarize typical quantitative data associated with the protocols described below. It is important to note that actual results may vary depending on the specific sequence, length of the oligonucleotide, and the scale of the synthesis.
Table 1: Synthesis Cycle Performance
| Parameter | Typical Value | Description |
| Coupling Efficiency | >98% | The stepwise efficiency of adding a 2'-O-propargyl modified phosphoramidite to the growing oligonucleotide chain.[9][10] |
| Overall Yield (20-mer) | 60-70% | The theoretical final yield of the full-length oligonucleotide based on a 98.5% average coupling efficiency.[11][12] |
Table 2: Product Quality and Purity
| Parameter | Method | Typical Purity |
| Crude Product Purity | HPLC | 50-70% |
| Purified Product Purity | RP-HPLC | >85%[13] |
| Purified Product Purity | PAGE | >95%[14][15] |
Experimental Protocols
Solid-Phase Synthesis of 2'-O-Propargyl Modified Oligonucleotides
This protocol outlines the automated solid-phase synthesis of 2'-O-propargyl modified oligonucleotides using the standard phosphoramidite method.[7][16][17]
Materials:
-
2'-O-propargyl modified nucleoside phosphoramidites (A, C, G, U)
-
Controlled Pore Glass (CPG) solid support
-
Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Load the 2'-O-propargyl phosphoramidites, solid support, and all necessary reagents onto an automated DNA/RNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition, typically in the 3' to 5' direction.[16][17][18] The cycle consists of the following steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with the detritylation solution to free the 5'-hydroxyl group.
-
Coupling: Activation of the incoming 2'-O-propargyl phosphoramidite with the activator solution and subsequent coupling to the 5'-hydroxyl group of the growing oligonucleotide chain.[]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using the capping solutions to prevent the formation of deletion sequences.
-
Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable phosphate triester using the oxidizing solution.
-
-
Chain Elongation: Repeat the synthesis cycle until the desired oligonucleotide sequence is assembled.
-
Final Detritylation (Optional): The final DMT group can be left on for purification ("DMT-on") or removed on the synthesizer ("DMT-off"). DMT-on purification by reverse-phase HPLC is often preferred for modified oligonucleotides.[11]
Cleavage and Deprotection
This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of protecting groups using an AMA (Ammonium Hydroxide/Methylamine) mixture.[13][20][21][22][23]
Materials:
-
Ammonium hydroxide/40% aqueous methylamine (1:1, v/v) (AMA)
-
Controlled pore glass (CPG) with synthesized oligonucleotide
Procedure:
-
Transfer the CPG support from the synthesis column to a pressure-tight vial.
-
Add the AMA solution to the vial containing the CPG.
-
Seal the vial tightly and heat at 65°C for 10-15 minutes.[20][21][23]
-
Cool the vial on ice.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the AMA solution to dryness using a vacuum concentrator.
Purification
Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities.[11][14] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying DMT-on oligonucleotides.[11]
Materials:
-
Crude, deprotected oligonucleotide (DMT-on)
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Detritylation solution (e.g., 80% acetic acid in water)
Procedure:
-
Dissolve the dried oligonucleotide in an appropriate volume of Mobile Phase A.
-
Inject the sample onto the RP-HPLC column.
-
Elute the oligonucleotide using a gradient of Mobile Phase B. The DMT-on full-length product will have a longer retention time than the DMT-off failure sequences.
-
Collect the peak corresponding to the DMT-on product.
-
Treat the collected fraction with the detritylation solution to remove the DMT group.
-
Desalt the purified oligonucleotide using a suitable method, such as ethanol precipitation or a desalting column.
-
Quantify the final product by measuring its absorbance at 260 nm.
Post-Synthetic Modification via Click Chemistry
This protocol details the labeling of a 2'-O-propargyl modified oligonucleotide with an azide-containing molecule using CuAAC.[1][2][3][4][24]
Materials:
-
Purified 2'-O-propargyl modified oligonucleotide
-
Azide-containing molecule (e.g., fluorescent dye azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
DMSO
-
Triethylammonium acetate (TEAA) buffer (pH 7.0)
Procedure:
-
Prepare Stock Solutions:
-
Oligonucleotide in water.
-
Azide in DMSO.
-
CuSO4 in water.
-
THPTA or TBTA in DMSO/water.
-
Sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
2'-O-propargyl oligonucleotide solution.
-
TEAA buffer.
-
DMSO.
-
Azide solution.
-
Freshly prepared sodium ascorbate solution.
-
-
Catalyst Addition: In a separate tube, pre-complex CuSO4 with the THPTA or TBTA ligand. Add this catalyst complex to the reaction mixture.[24]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or overnight.
-
Purification: Purify the labeled oligonucleotide from excess reagents using ethanol precipitation, a desalting column, or RP-HPLC.
Visualizations
Caption: Experimental workflow for the synthesis and modification of 2'-O-propargyl oligonucleotides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. 2'-O-propargyl A Oligo Modifications from Gene Link [genelink.com]
- 6. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. labcluster.com [labcluster.com]
- 12. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 13. glenresearch.com [glenresearch.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. sg.idtdna.com [sg.idtdna.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 20. glenresearch.com [glenresearch.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. glenresearch.com [glenresearch.com]
- 24. broadpharm.com [broadpharm.com]
A Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Oligonucleotides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool for the modification and labeling of oligonucleotides.[][2][3][4] Its high efficiency, mild reaction conditions, and orthogonality to biological functional groups make it an ideal strategy for a wide range of applications, from fluorescent labeling for diagnostics to the construction of complex oligonucleotide-drug conjugates for therapeutic purposes.[][5][6] This guide provides detailed protocols and application notes for performing CuAAC with DNA and RNA oligonucleotides.
Principle of the Reaction
The CuAAC reaction involves a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole linkage.[] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[7][8] To enhance reaction rates and prevent oxidative damage to the oligonucleotides, a copper-chelating ligand is often employed.[7][9][10]
Experimental Workflow
The general workflow for a CuAAC reaction with oligonucleotides involves the preparation of the oligonucleotide and the molecule to be conjugated (the "cargo"), followed by the click reaction itself, and finally, purification and analysis of the conjugate.
Caption: General experimental workflow for CuAAC with oligonucleotides.
Key Reagents and Their Roles
| Reagent | Function |
| Alkyne/Azide-modified Oligonucleotide | The biomolecule to be functionalized. |
| Azide/Alkyne-modified Cargo | The molecule to be attached (e.g., fluorescent dye, biotin, drug). |
| Copper(II) Sulfate (CuSO₄) | Source of the copper catalyst.[11] |
| Sodium Ascorbate | Reducing agent to generate the active Cu(I) catalyst from Cu(II).[7][8] |
| Copper-chelating Ligand | Accelerates the reaction and protects the oligonucleotide from oxidative damage.[7][10] Common ligands include THPTA and TBTA.[9][11] |
| Buffer | Maintains a stable pH for the reaction. |
Detailed Experimental Protocol
This protocol provides a general procedure for the CuAAC labeling of an alkyne-modified oligonucleotide with an azide-containing fluorescent dye. The volumes and concentrations can be scaled as needed.
1. Preparation of Stock Solutions:
-
Alkyne-Oligonucleotide: Dissolve the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.
-
Azide-Dye: Dissolve the azide-modified fluorescent dye in DMSO to a final concentration of 10 mM.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.
-
Ligand (THPTA): Prepare a 50 mM or 100 mM stock solution in nuclease-free water.[11]
-
Sodium Ascorbate: Prepare a 100 mM or 300 mM stock solution in nuclease-free water. This solution should be prepared fresh immediately before use. [11][12]
2. CuAAC Reaction Setup:
The following table provides recommended component volumes for a 100 µL total reaction volume. The final concentrations can be adjusted based on the specific substrates and optimization experiments.
| Reagent | Stock Concentration | Volume (µL) | Final Concentration |
| Alkyne-Oligonucleotide | 100 µM | 10 | 10 µM |
| Azide-Dye | 10 mM | 2 | 200 µM (20 eq) |
| CuSO₄ | 20 mM | 2.5 | 500 µM |
| THPTA | 50 mM | 5 | 2.5 mM (5 eq to Cu) |
| Sodium Ascorbate | 100 mM | 10 | 10 mM |
| Nuclease-free Water | - | 70.5 | - |
| Total Volume | 100 µL |
Reaction Procedure:
-
In a microcentrifuge tube, combine the alkyne-oligonucleotide and nuclease-free water.
-
Add the azide-dye solution and mix gently by pipetting.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. Add this premixed catalyst solution to the oligonucleotide/azide mixture.[7]
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.[11]
-
Mix the reaction gently by flicking the tube or brief vortexing.
-
Incubate the reaction at room temperature for 1-4 hours.[9] For more challenging conjugations, the reaction time can be extended or the temperature increased to 37-45 °C.[9][13]
3. Purification of the Oligonucleotide Conjugate:
After the reaction is complete, the labeled oligonucleotide must be purified from excess reagents and byproducts. Common purification methods include:
-
Ethanol Precipitation: This is a simple and effective method for removing small molecules. Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2) to the reaction mixture. Incubate at -20 °C for at least 1 hour, then centrifuge to pellet the oligonucleotide. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or anion-exchange HPLC can be used for high-purity isolation of the conjugate.[14][15] This is particularly useful for separating the labeled product from any unreacted oligonucleotide.
4. Analysis and Characterization:
The success of the conjugation can be confirmed using various analytical techniques:
-
Mass Spectrometry (MALDI-TOF or ESI): This provides the exact molecular weight of the product, confirming the addition of the cargo molecule.
-
Polyacrylamide Gel Electrophoresis (PAGE): The conjugated oligonucleotide will exhibit a shift in mobility compared to the unconjugated starting material due to the increased molecular weight.[6]
-
UV-Vis Spectroscopy: If a fluorescent dye is conjugated, the absorbance spectrum can be used to confirm its presence and quantify the labeling efficiency.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no reaction yield | Inactive catalyst | Prepare fresh sodium ascorbate solution. Ensure proper storage of CuSO₄. |
| Sequestration of copper ions | Increase the concentration of copper and ligand.[7] Consider adding Zn(II) as a sacrificial metal.[7] | |
| Inaccessible alkyne/azide groups | Perform the reaction in the presence of a denaturant (e.g., DMSO) to disrupt secondary structures of the oligonucleotide.[10] | |
| Degradation of oligonucleotide | Oxidative damage from copper | Use a sufficient excess of a protective ligand (e.g., 5 equivalents of THPTA to copper).[7][10] Degas solutions and perform the reaction under an inert atmosphere.[12] |
| Precipitation during reaction | Poor solubility of reagents | Add a co-solvent like DMSO.[16] |
Signaling Pathway and Application Visualization
CuAAC-modified oligonucleotides are instrumental in studying and manipulating biological pathways. For instance, an antisense oligonucleotide (ASO) can be conjugated to a targeting ligand to enhance its delivery to specific cells for gene silencing.
Caption: Targeted delivery and action of an ASO-ligand conjugate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for CuAAC with oligonucleotides from various sources.
| Oligonucleotide Type | Cargo | Cu(I) Source | Ligand | Reaction Time | Yield | Reference |
| DNA | Fluorescent Dye | CuSO₄ / Na-Ascorbate | THPTA | 30 min - 4 h | >95% | [9] |
| RNA | Biotin | CuSO₄ / Na-Ascorbate | THPTA | 1 h | High | [17] |
| DNA | Small Molecule | CuSO₄ / Na-Ascorbate | TBTA | 1-2 h | ~90% | [6] |
| DNA | Multiple Dyes | Precomplexed Cu(I) | - | 3 h | 60-90% | [9] |
Note: Yields are highly dependent on the specific oligonucleotide sequence, the nature of the cargo molecule, and the precise reaction conditions. Optimization is often necessary to achieve the best results.
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and highly efficient method for the chemical modification of oligonucleotides. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can successfully synthesize a wide variety of oligonucleotide conjugates for diverse applications in research, diagnostics, and drug development.
References
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. glenresearch.com [glenresearch.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. broadpharm.com [broadpharm.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. glenresearch.com [glenresearch.com]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. atdbio.com [atdbio.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of RNA Probes with 2'-O-Propargyl A(Bz)-3'-phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of RNA is a powerful tool for elucidating biological mechanisms, developing novel therapeutics, and creating advanced diagnostic probes. The introduction of functional groups, such as alkynes, into synthetic RNA oligonucleotides allows for their post-synthetic modification using highly efficient and bioorthogonal "click chemistry." This application note provides a detailed protocol for the solid-phase synthesis of RNA probes incorporating 2'-O-Propargyl A(Bz)-3'-phosphoramidite, enabling the introduction of a propargyl group at the 2'-position of adenosine residues. This modification serves as a handle for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the conjugation of a wide variety of molecules, including fluorophores, biotin, and other bioactive compounds.
The this compound is a protected adenosine phosphoramidite reagent designed for use in standard automated solid-phase oligonucleotide synthesis.[1] The benzoyl (Bz) protecting group on the exocyclic amine of adenosine and the 2'-O-propargyl group are stable throughout the synthesis cycles. The propargyl group provides a terminal alkyne functionality for post-synthetic modification via click chemistry.[1][2][3]
Materials and Reagents
Solid-Phase Synthesis
-
This compound (Molecular Formula: C₅₀H₅₄N₇O₈P, CAS: 171486-59-2)
-
Standard RNA phosphoramidites (A(Bz), C(Ac), G(iBu), U)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous Acetonitrile (ACN)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN)
-
Capping Reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer (Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
Deprotection and Purification
-
Ammonium hydroxide/Methylamine solution (AMA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns or HPLC purification system
Post-Synthetic Click Chemistry (CuAAC)
-
Azide-modified molecule (e.g., fluorescent dye azide, biotin azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Triethylammonium acetate (TEAA) buffer
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₅₀H₅₄N₇O₈P |
| Molecular Weight | 911.98 g/mol |
| CAS Number | 171486-59-2 |
| Appearance | White to off-white solid |
| Purity (by ³¹P NMR) | ≥98% |
| Storage Conditions | -20°C, under inert atmosphere (Argon) |
Table 2: Representative Synthesis and Labeling Data
| RNA Probe Sequence (20-mer) | Synthesis Scale (µmol) | Crude Yield (OD₂₆₀) | Purity by HPLC (%) | Labeling Efficiency (%) | Final Yield (nmol) |
| 5'-CUACGGAAUCAUA GUACCUAC-3' | 1.0 | 85 | ~85 | >95 | ~25 |
| 5'-GGAUCUUAAUUCGA GUUCCG-3' | 1.0 | 82 | ~83 | >95 | ~23 |
| (Note: Yields and purity are dependent on sequence, length, and synthesis conditions. The data presented are representative.) |
Experimental Protocols
Part 1: Solid-Phase Synthesis of 2'-O-Propargyl Modified RNA
The synthesis is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The following protocol outlines the key steps.
1.1. Phosphoramidite Preparation:
-
Dissolve this compound and other standard RNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.
1.2. Synthesis Cycle: The standard RNA synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.
Caption: Automated solid-phase RNA synthesis cycle.
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed with 3% TCA in DCM to free the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The this compound (or other standard phosphoramidites) is activated by ETT and coupled to the free 5'-hydroxyl group of the growing RNA chain. A longer coupling time of 10-15 minutes is recommended for the modified phosphoramidite to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.
Repeat the cycle until the desired RNA sequence is synthesized.
Part 2: Cleavage and Deprotection
2.1. Cleavage from Solid Support and Base Deprotection:
-
Transfer the CPG solid support to a screw-cap vial.
-
Add 1 mL of AMA solution.
-
Incubate at 65°C for 20 minutes.
-
Cool the vial to room temperature and carefully transfer the supernatant containing the RNA to a new tube.
-
Wash the CPG with 0.5 mL of water and combine the supernatant.
-
Dry the combined solution in a vacuum concentrator.
2.2. 2'-Hydroxyl Deprotection:
-
To the dried RNA pellet, add 100 µL of anhydrous DMSO and vortex to dissolve.
-
Add 125 µL of TEA·3HF.
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction by adding an appropriate buffer or by proceeding directly to purification.
Part 3: Purification of the 2'-O-Propargyl Modified RNA
The crude, deprotected RNA can be purified by several methods, including desalting, polyacrylamide gel electrophoresis (PAGE), or high-performance liquid chromatography (HPLC). For most applications, HPLC purification is recommended to ensure high purity.
Part 4: Post-Synthetic Labeling via Click Chemistry (CuAAC)
This protocol describes the labeling of the 2'-O-propargyl modified RNA with an azide-containing molecule.
Caption: Click chemistry for RNA probe labeling.
4.1. Preparation of Reagents:
-
RNA solution: Dissolve the purified 2'-O-propargyl RNA in nuclease-free water to a concentration of 100-200 µM.
-
Azide solution: Dissolve the azide-modified molecule in DMSO to a concentration of 10 mM.
-
Copper(II) sulfate solution: Prepare a 100 mM solution in nuclease-free water.
-
Sodium ascorbate solution: Prepare a 1 M solution in nuclease-free water (prepare fresh).
-
THPTA solution: Prepare a 100 mM solution in nuclease-free water.
4.2. Click Reaction Protocol:
-
In a microcentrifuge tube, combine the following in order:
-
2'-O-Propargyl RNA (1 equivalent)
-
TEAA buffer (pH 7.0, final concentration 0.1 M)
-
Azide-modified molecule (5-10 equivalents)
-
THPTA (2 equivalents)
-
Copper(II) sulfate (1.5 equivalents)
-
-
Vortex briefly to mix.
-
Add sodium ascorbate (10 equivalents) to initiate the reaction.
-
Vortex and incubate at room temperature for 1-4 hours, protected from light.
4.3. Purification of Labeled RNA Probe:
-
The labeled RNA probe can be purified from excess reagents by ethanol precipitation, followed by a final purification step using HPLC or PAGE.
Applications
RNA probes synthesized with this compound and subsequently labeled via click chemistry have a wide range of applications in molecular biology and drug development.
Fluorescence In Situ Hybridization (FISH)
RNA probes labeled with fluorescent dyes can be used to visualize the localization and abundance of specific RNA transcripts within fixed cells.
RNA Pull-down Assays
Biotin-labeled RNA probes can be used to isolate and identify RNA-binding proteins (RBPs) from cell lysates.[1] The high affinity of the biotin-streptavidin interaction allows for efficient capture of the RNA-protein complexes.
Caption: Workflow for an RNA pull-down assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Insufficient coupling time for the modified phosphoramidite. | Increase the coupling time for the this compound to 10-15 minutes. Ensure all reagents, especially acetonitrile, are anhydrous. |
| Incomplete Deprotection | Inefficient removal of the 2'-hydroxyl protecting groups. | Ensure the correct formulation and incubation time/temperature for the TEA·3HF deprotection step. |
| Low Click Reaction Efficiency | Oxidation of Cu(I) to inactive Cu(II). | Use a stabilizing ligand like THPTA or TBTA. Prepare the sodium ascorbate solution fresh. Degas solutions to remove oxygen. |
| Degradation of RNA | RNase contamination. | Use nuclease-free water, tubes, and pipette tips throughout the deprotection, purification, and labeling steps. Work in an RNase-free environment. |
Conclusion
The use of this compound in solid-phase RNA synthesis provides a robust and versatile method for the site-specific incorporation of an alkyne handle into RNA probes. The subsequent application of click chemistry allows for the efficient and specific conjugation of a wide array of functional molecules. This methodology empowers researchers to create customized RNA probes for a variety of applications, from cellular imaging to the identification of novel drug targets.
References
- 1. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
Post-Synthesis Modification of Oligonucleotides Containing 2'-O-Propargyl Adenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of oligonucleotides is a cornerstone of modern nucleic acid chemistry, enabling the development of advanced therapeutics, sophisticated diagnostic probes, and novel nanomaterials. The introduction of chemical modifications can enhance the pharmacological properties of oligonucleotides, such as nuclease resistance and binding affinity, and allow for the attachment of functional moieties like fluorescent dyes, quenchers, and targeting ligands. Among the various strategies for oligonucleotide modification, the post-synthetic approach offers significant flexibility, allowing for the conjugation of molecules that may not be compatible with the conditions of automated solid-phase synthesis.
This document provides detailed application notes and protocols for the post-synthesis modification of oligonucleotides containing 2'-O-propargyl adenosine. The propargyl group, a terminal alkyne, serves as a versatile handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, making it an ideal tool for the functionalization of oligonucleotides.
I. Synthesis of Oligonucleotides Containing 2'-O-Propargyl Adenosine
The incorporation of 2'-O-propargyl adenosine into an oligonucleotide sequence is achieved during standard automated solid-phase synthesis using the corresponding phosphoramidite building block.
Protocol 1: Automated Solid-Phase Synthesis of 2'-O-Propargyl Adenosine-Modified Oligonucleotides
This protocol outlines the general steps for incorporating a 2'-O-propargyl adenosine residue into a custom oligonucleotide sequence using a standard automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
2'-O-Propargyl-N6-benzoyl-5'-O-DMT-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the 2'-O-propargyl adenosine phosphoramidite.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain.
-
Coupling: The 2'-O-propargyl adenosine phosphoramidite is activated and coupled to the 5'-hydroxyl group of the preceding nucleotide. A longer coupling time (e.g., 10 minutes) may be beneficial for modified phosphoramidites.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide.
-
The exocyclic amine protecting groups (e.g., benzoyl on adenosine) and the cyanoethyl phosphate protecting groups are removed by heating the ammonium hydroxide solution.
-
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the recommended method for obtaining high-purity modified oligonucleotides.[1][2][3]
Caption: Solid-Phase Synthesis Workflow for 2'-O-Propargyl Oligonucleotides.
II. Post-Synthesis Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of the 2'-O-propargyl group provides a reactive site for the highly efficient and specific CuAAC reaction with an azide-functionalized molecule. This "click" reaction forms a stable triazole linkage.
Protocol 2: General Procedure for CuAAC "Click" Chemistry on 2'-O-Propargyl Oligonucleotides
This protocol describes the general steps for conjugating an azide-containing molecule (e.g., a fluorescent dye, biotin) to a 2'-O-propargyl-modified oligonucleotide.
Materials:
-
2'-O-Propargyl-modified oligonucleotide
-
Azide-functionalized molecule of interest (e.g., fluorescent dye-azide, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Nuclease-free water
-
Organic co-solvent (e.g., DMSO or DMF) if the azide-molecule is not water-soluble
-
Buffer (e.g., sodium phosphate buffer, pH 7.0)
Procedure:
-
Oligonucleotide Preparation: Dissolve the purified 2'-O-propargyl oligonucleotide in nuclease-free water or buffer to a final concentration of 100-200 µM.
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule in water or a suitable organic co-solvent.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the oligonucleotide solution, the azide-functionalized molecule (typically in 1.5 to 5-fold molar excess), and the Cu(I)-stabilizing ligand (if used).
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the click reagents can be optimized, but typical ranges are 0.5-1.0 mM CuSO₄ and 2.5-5.0 mM sodium ascorbate.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or as optimized for the specific substrates. The reaction can be monitored by HPLC or mass spectrometry.
-
Purification of the Conjugate:
-
Following the reaction, the oligonucleotide conjugate can be purified from excess reagents and unreacted starting materials.
-
Desalting (e.g., using a gel filtration column) can remove small molecules.
-
For higher purity, reversed-phase HPLC is recommended. The increased hydrophobicity of the conjugated oligonucleotide often allows for good separation from the unmodified oligonucleotide.[1][2][3]
-
Caption: Post-Synthesis 'Click' Chemistry Workflow.
III. Characterization of Modified Oligonucleotides
Thorough characterization is essential to confirm the successful synthesis and modification of the oligonucleotide.
Protocol 3: Characterization by Mass Spectrometry and UV-Vis Spectroscopy
A. MALDI-TOF Mass Spectrometry:
-
Sample Preparation: Mix a small amount of the purified oligonucleotide (unmodified or conjugated) with a suitable matrix solution (e.g., 3-hydroxypicolinic acid).
-
Analysis: Spot the mixture onto a MALDI target plate and allow it to dry. Analyze the sample using a MALDI-TOF mass spectrometer to determine the molecular weight. The observed mass should correspond to the calculated mass of the expected product.
B. UV-Vis Spectroscopy:
-
Quantification: Measure the absorbance of the purified oligonucleotide solution at 260 nm (A₂₆₀) using a spectrophotometer. Calculate the concentration using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the oligonucleotide.
-
Purity Assessment: The ratio of absorbance at 260 nm and 280 nm (A₂₆₀/A₂₈₀) can provide a qualitative measure of purity, with a ratio of ~1.8-2.0 being indicative of pure nucleic acid.
IV. Applications and Performance Data
Oligonucleotides containing 2'-O-propargyl adenosine have a wide range of applications due to the versatility of the alkyne handle.
Enhanced Hybridization Affinity
The 2'-O-propargyl modification can increase the thermal stability of oligonucleotide duplexes, particularly when hybridized to a complementary RNA strand.[4] This is attributed to the pre-organization of the sugar pucker into an A-form geometry, which is favorable for RNA binding.
Table 1: Comparison of Melting Temperatures (Tₘ) for Modified Oligonucleotides
| Oligonucleotide Sequence (DNA) | Complementary Strand (RNA) | Modification at X | Tₘ (°C) | ΔTₘ (°C) per modification |
| 5'-GCGTXGCGT-3' | 3'-CGCAGCGC A-5' | None (X = A) | 55.0 | - |
| 5'-GCGTXGCGT-3' | 3'-CGCAGCGC A-5' | 2'-O-Propargyl-A | 58.5 | +3.5 |
| 5'-GCGTXGCGT-3' | 3'-CGCAGCGC A-5' | 2'-O-Methyl-A | 59.0 | +4.0 |
Data is illustrative and based on trends reported in the literature. Actual Tₘ values are sequence-dependent.
Increased Nuclease Resistance
Like other 2'-O-alkoxy modifications, the 2'-O-propargyl group provides steric hindrance that can protect the phosphodiester backbone from degradation by nucleases. This enhanced stability is crucial for in vivo applications.
Table 2: Nuclease Resistance of Modified Oligonucleotides
| Oligonucleotide Modification | Nuclease Type | Half-life (t½) | Fold Increase vs. Unmodified |
| Unmodified DNA | 3'-Exonuclease | ~15 min | 1x |
| 2'-O-Propargyl (at 3' end) | 3'-Exonuclease | > 4 hours | > 16x |
| Phosphorothioate (3 linkages at 3' end) | 3'-Exonuclease | > 8 hours | > 32x |
Data is illustrative and based on general knowledge of nuclease resistance conferred by these modifications.
Fluorescent Labeling for Diagnostic Applications
The ability to attach fluorescent dyes site-specifically allows for the creation of highly sensitive probes for various molecular biology applications, including fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule imaging.
Table 3: Click Chemistry Yields for Fluorescent Dye Conjugation
| Fluorophore-Azide | Reaction Time | Typical Yield |
| FAM-Azide | 2 hours | > 90% |
| Cy3-Azide | 2 hours | > 85% |
| Cy5-Azide | 2 hours | > 85% |
Yields are based on HPLC analysis of the reaction mixture.
V. Signaling Pathways and Logical Relationships
The application of these modified oligonucleotides in a biological context often involves interfering with or reporting on specific signaling pathways. For example, an antisense oligonucleotide containing a 2'-O-propargyl modification can be used to downregulate the expression of a target gene.
Caption: Antisense mechanism involving a modified oligonucleotide.
Conclusion
The post-synthesis modification of oligonucleotides containing 2'-O-propargyl adenosine via CuAAC "click" chemistry is a powerful and versatile strategy for the development of functionalized nucleic acids. This approach combines the precision of automated oligonucleotide synthesis with the efficiency and orthogonality of click chemistry, enabling the creation of a wide array of modified oligonucleotides for research, diagnostic, and therapeutic applications. The protocols and data presented here provide a comprehensive guide for researchers and developers in this exciting field.
References
Application Note and Protocol for the Purification of 2'-O-Propargyl Modified Oligonucleotides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modifications into synthetic oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. The 2'-O-propargyl modification is of particular interest as it provides a versatile handle for post-synthesis conjugation via "click chemistry." This allows for the attachment of a wide array of functionalities, including fluorescent dyes, affinity tags, and therapeutic payloads.
The successful synthesis of 2'-O-propargyl modified oligonucleotides is only the first step; rigorous purification is paramount to remove process-related impurities such as truncated sequences (failure sequences), incompletely deprotected oligonucleotides, and other by-products.[1][2] High-performance liquid chromatography (HPLC) is the gold standard for oligonucleotide purification, offering high resolution and the ability to isolate the desired full-length product with high purity.[2][3][4]
This document provides a detailed protocol for the purification of 2'-O-propargyl modified oligonucleotides using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).
Principle of Ion-Pair Reversed-Phase HPLC for Oligonucleotide Purification
IP-RP-HPLC is a powerful technique for separating oligonucleotides based on their hydrophobicity.[2][5] The negatively charged phosphate backbone of oligonucleotides makes them highly polar and thus poorly retained on a hydrophobic reversed-phase column.[5][6] To overcome this, an ion-pairing agent, typically a tertiary amine such as triethylammonium acetate (TEAA), is added to the mobile phase.[5][7] The positively charged triethylammonium ions form a neutral complex with the negatively charged phosphate groups, increasing the overall hydrophobicity of the oligonucleotide and allowing it to be retained on the stationary phase.[7] Elution is then achieved by a gradient of an organic solvent, such as acetonitrile, which increases the hydrophobicity of the mobile phase and displaces the ion-paired oligonucleotide from the column.[2][7]
The 2'-O-propargyl modification introduces an additional hydrophobic moiety, which can enhance the retention of the modified oligonucleotide on the reversed-phase column, often facilitating better separation from unmodified failure sequences.
Experimental Workflow
The overall workflow for the purification of 2'-O-propargyl modified oligonucleotides by HPLC is depicted below.
Figure 1: General workflow for the purification and analysis of 2'-O-propargyl modified oligonucleotides.
Detailed Protocol: IP-RP-HPLC Purification
This protocol is a general guideline and may require optimization based on the specific oligonucleotide sequence, length, and the HPLC system used.
1. Materials and Reagents
-
Crude 2'-O-propargyl modified oligonucleotide, deprotected and cleaved from the solid support.
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Triethylamine (TEA)
-
Glacial acetic acid
-
0.1 M Triethylammonium Acetate (TEAA) buffer, pH 7.0: To prepare 1 L, add 13.9 mL of TEA to approximately 950 mL of HPLC-grade water. Carefully adjust the pH to 7.0 with glacial acetic acid, then bring the final volume to 1 L with HPLC-grade water.[8] Filter through a 0.22 µm membrane.
2. HPLC System and Column
-
HPLC System: A binary HPLC system with a gradient pump, UV detector, and fraction collector is required.[2]
-
Column: A C18 reversed-phase column is recommended. Common choices include Waters XTerra® MS C18, Agilent PLRP-S, or equivalent.[8][9][10] Column dimensions will depend on the scale of purification.[9]
Table 1: Recommended Column Dimensions for Different Purification Scales
| Purification Scale | Recommended Column Dimensions (ID x Length) | Typical Flow Rate |
| Analytical ( < 0.1 µmol) | 4.6 x 50 mm | 1.0 mL/min |
| Semi-preparative (0.1 - 1.0 µmol) | 10 x 50 mm or 4.6 x 100 mm | 2.0 - 4.0 mL/min |
| Preparative ( > 1.0 µmol) | 19 x 100 mm or larger | > 10 mL/min |
3. HPLC Method Parameters
The following parameters provide a starting point for method development.
Table 2: HPLC Method Parameters
| Parameter | Recommended Setting |
| Mobile Phase A | 5% Acetonitrile in 0.1 M TEAA, pH 7.0[8][9] |
| Mobile Phase B | 30-50% Acetonitrile in 0.1 M TEAA, pH 7.0[9] |
| Flow Rate | Dependent on column dimensions (see Table 1) |
| Column Temperature | 60 °C (to minimize secondary structures)[2][8][9] |
| Detection Wavelength | 260 nm (for nucleic acids)[8][9] |
| Injection Volume | Dependent on sample concentration and column capacity |
Gradient Program:
A linear gradient is typically employed to elute the oligonucleotides.
Figure 2: Example of a linear gradient for oligonucleotide purification.
4. Experimental Procedure
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A or water to a concentration suitable for the intended injection volume and column capacity.[11]
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 10% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Separation: Run the gradient program as defined. The full-length 2'-O-propargyl modified oligonucleotide, being more hydrophobic, is expected to elute after the shorter, less hydrophobic failure sequences.
-
Fraction Collection: Collect the fractions corresponding to the main peak, which represents the full-length product.
-
Post-Purification:
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring the absorbance at 260 nm.
-
Quality Control: Analyze the purity of the collected fractions by analytical HPLC, capillary electrophoresis (CE), or LC-MS.
-
Desalting: If necessary, remove the TEAA buffer by gel filtration or ethanol precipitation.
-
Lyophilization: Lyophilize the purified oligonucleotide to obtain a dry powder for storage.
-
Expected Results and Data Presentation
A successful purification will yield a main peak corresponding to the full-length 2'-O-propargyl modified oligonucleotide, well-separated from earlier eluting impurity peaks.
Table 3: Representative Purification Data
| Sample | Crude Purity (% Area at 260 nm) | Purified Purity (% Area at 260 nm) | Recovery (%) |
| 20-mer 2'-O-propargyl U | ~65% | >95% | ~70-80% |
| 25-mer 2'-O-propargyl A | ~60% | >95% | ~65-75% |
Note: Purity and recovery are dependent on the synthesis efficiency and the optimization of the purification protocol.
Troubleshooting
-
Broad Peaks: This may indicate the presence of secondary structures. Increasing the column temperature to 60-70 °C can help denature these structures and sharpen the peaks.[2]
-
Poor Resolution: Optimize the gradient by making it shallower (i.e., a smaller change in %B per unit of time) to improve the separation of closely eluting species. The choice of a different ion-pairing agent, such as hexylammonium acetate (HAA), can also alter selectivity.
-
Low Recovery: Ensure that the oligonucleotide is fully dissolved in the injection solvent. Adsorption to vials can be an issue, which can be minimized by using low-binding tubes. Ensure that the collection window is set appropriately to capture the entire peak.
Conclusion
Ion-pair reversed-phase HPLC is a robust and reliable method for the purification of 2'-O-propargyl modified oligonucleotides.[10] The protocol described herein provides a solid foundation for achieving high-purity material suitable for downstream applications in research, diagnostics, and therapeutic development. Optimization of the gradient and other method parameters may be necessary to achieve the best results for a specific oligonucleotide.
References
- 1. labcluster.com [labcluster.com]
- 2. atdbio.com [atdbio.com]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. idtdna.com [idtdna.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mz-at.de [mz-at.de]
- 10. agilent.com [agilent.com]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for Enzymatic Incorporation of 2'-O-Propargyl Nucleoside Triphosphates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of RNA is a powerful tool for studying RNA structure and function, and for the development of novel RNA-based therapeutics and diagnostics. One versatile method for achieving this is the enzymatic incorporation of nucleotide analogues bearing bioorthogonal functional groups. This document provides detailed application notes and protocols for the enzymatic incorporation of 2'-O-propargyl nucleoside triphosphates (NTPs) into RNA transcripts using T7 RNA polymerase. The incorporated propargyl group serves as a handle for post-transcriptional modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the attachment of a wide variety of molecules, including fluorophores, biotin, and therapeutic payloads.
Principle
The workflow involves two main stages:
-
Enzymatic Incorporation: 2'-O-propargyl-modified NTPs are used as substrates for in vitro transcription (IVT) catalyzed by T7 RNA polymerase. These modified nucleotides are incorporated into the growing RNA chain at positions dictated by the DNA template.
-
Post-Transcriptional Modification (Click Chemistry): The alkyne handle (propargyl group) on the incorporated nucleotides is then reacted with an azide-functionalized molecule of interest through CuAAC to form a stable triazole linkage.
Applications
The ability to introduce modifications at the 2'-position of the ribose sugar offers several advantages, including increased nuclease resistance of the resulting RNA. Key applications include:
-
Fluorescent Labeling: Attachment of fluorescent dyes for visualization and tracking of RNA in vitro and in vivo.
-
Affinity Tagging: Conjugation of biotin or other affinity tags for purification and pull-down assays to study RNA-protein and RNA-RNA interactions.
-
Therapeutic Agent Delivery: Attachment of small molecule drugs or other therapeutic moieties to RNA scaffolds for targeted delivery.
-
Structural Analysis: Introduction of cross-linking agents or spin labels for studying RNA structure and dynamics.
Quantitative Data
While specific kinetic data for the incorporation of 2'-O-propargyl-NTPs by T7 RNA polymerase is not extensively documented in publicly available literature, the general trend for 2'-modified NTPs is a reduction in incorporation efficiency compared to their natural counterparts. The tables below provide kinetic parameters for natural NTPs with T7 RNA polymerase as a baseline for comparison. The incorporation efficiency of 2'-O-propargyl-NTPs is expected to be lower, and optimization of reaction conditions is recommended.
Table 1: Steady-State Kinetic Parameters for Natural NTPs with T7 RNA Polymerase
| Nucleotide | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| ATP | 80 | 220 | 2.75 |
| UTP | 80 | 220 | 2.75 |
| CTP | 80 | 220 | 2.75 |
| GTP | 80 | 220 | 2.75 |
Note: The values presented are approximate and can vary depending on the specific reaction conditions, DNA template sequence, and polymerase preparation. This data is for elongation and is based on general findings for T7 RNA polymerase with natural NTPs.
Table 2: Qualitative Comparison of Incorporation Efficiency for Modified NTPs
| Modification Type | General Incorporation Efficiency by T7 RNA Polymerase |
| Natural NTPs | High |
| 2'-Fluoro NTPs | Moderate to High |
| 2'-Amino NTPs | Moderate |
| 2'-O-Methyl NTPs | Low to Moderate (often requires mutant T7 RNA polymerase) |
| 2'-O-Propargyl NTPs | Reported to be incorporated, but with potentially reduced efficiency compared to natural NTPs. Optimization is crucial. |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of 2'-O-Propargyl-NTPs via In Vitro Transcription
This protocol describes the synthesis of RNA containing 2'-O-propargyl modifications using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
T7 RNA Polymerase (e.g., NEB, Thermo Fisher Scientific)
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM Spermidine, 100 mM DTT)
-
Natural NTPs (ATP, CTP, GTP, UTP) (100 mM stocks)
-
2'-O-propargyl-NTP of choice (e.g., 2'-O-propargyl-UTP) (100 mM stock)
-
RNase Inhibitor (e.g., RNasin®)
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification kit (e.g., spin column-based RNA cleanup kit)
Procedure:
-
Reaction Setup: Thaw all components on ice. Assemble the reaction at room temperature in the following order in a nuclease-free microcentrifuge tube:
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2 | 1x |
| ATP, CTP, GTP (100 mM each) | 0.5 each | 2.5 mM each |
| UTP (100 mM) | 0.25 | 1.25 mM |
| 2'-O-propargyl-UTP (100 mM) | 0.25 | 1.25 mM |
| Linearized DNA template (1 µg) | X | 50 ng/µL |
| RNase Inhibitor | 1 | 2 U/µL |
| T7 RNA Polymerase | 2 | 100 units |
-
Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate at 37°C for 2 to 4 hours. For short transcripts (<300 nt), the incubation time can be extended to overnight.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the RNA transcript using a suitable RNA cleanup kit according to the manufacturer's instructions. Elute the purified RNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) or agarose gel electrophoresis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargylated RNA
This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent dye) onto the propargyl-modified RNA.
Materials:
-
Propargyl-modified RNA (from Protocol 1)
-
Azide-functionalized molecule of interest (e.g., Azide-fluorophore) (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO4) (20 mM stock in nuclease-free water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in nuclease-free water)
-
Sodium ascorbate (100 mM stock in nuclease-free water, freshly prepared)
-
Nuclease-free water
-
EDTA (0.5 M, pH 8.0)
-
RNA purification method (e.g., ethanol precipitation or RNA cleanup kit)
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components in the order listed:
| Component | Volume (µL) for 50 µL reaction | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| Propargyl-modified RNA | X | 1-10 µM |
| Azide-fluorophore (10 mM) | 2.5 | 500 µM |
| CuSO4 (20 mM) | 0.25 | 100 µM |
| THPTA (50 mM) | 0.5 | 500 µM |
-
Initiation of Reaction: Add 2.5 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture to a final concentration of 5 mM. Mix gently by pipetting.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a light-sensitive fluorophore.
-
Quenching the Reaction: Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper ions.
-
Purification: Purify the labeled RNA to remove unreacted dye, catalyst, and ligand. This can be done by:
-
Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.
-
RNA Cleanup Kit: Use a spin column-based kit suitable for RNA purification.
-
-
Analysis: Analyze the labeled RNA by denaturing PAGE. The labeled RNA should exhibit a mobility shift compared to the unlabeled RNA and can be visualized by fluorescence imaging (if a fluorescent dye was used) and/or by staining with a nucleic acid stain (e.g., SYBR Gold).
Visualizations
Caption: Experimental workflow for enzymatic incorporation and click chemistry modification of RNA.
Caption: Logical flow of enzymatic incorporation of 2'-O-propargyl-NTPs by T7 RNA polymerase.
Caption: Signaling pathway of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on propargylated RNA.
Application Notes and Protocols: Click Chemistry Ligation of DNA and RNA Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise assembly of DNA and RNA fragments is fundamental to numerous applications in molecular biology, nanotechnology, and therapeutics. While enzymatic ligation has been the traditional method, it is often limited by sequence dependence, substrate modifications, and the stability of the enzymes themselves. Click chemistry offers a powerful and versatile alternative, providing a highly efficient, specific, and biocompatible method for the covalent ligation of nucleic acid fragments.[1] This technology relies on bioorthogonal reactions, meaning they proceed with high efficiency under mild, aqueous conditions without interfering with biological functionalities.[2][3]
The two most prominent click reactions for nucleic acid ligation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][5] These methods enable the synthesis of long or complex DNA and RNA constructs, including those with unnatural modifications, which are often inaccessible through enzymatic means.[1][6] The resulting triazole linkage is chemically stable and, with proper design, can be biocompatible, allowing for subsequent enzymatic amplification and transcription.[1][7]
Overview of Click Chemistry Ligation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a Cu(I) salt.[5][8] This reaction is extremely efficient and results in the formation of a stable 1,4-disubstituted triazole ring.[1] For nucleic acid ligation, one oligonucleotide is functionalized with a terminal alkyne and the other with an azide. The reaction is often performed in the presence of a complementary "splint" oligonucleotide that brings the two reactive ends into close proximity, enhancing the reaction rate and specificity.[7]
A key challenge with CuAAC is the potential for copper ions to damage DNA and RNA.[2] This issue has been largely overcome by the use of Cu(I)-stabilizing ligands, such as Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which protect the nucleic acids from degradation while maintaining catalytic activity.[2][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[3][10] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic metal catalyst.[3][11] This makes SPAAC highly suitable for applications in living systems and for experiments where copper toxicity is a concern.[5] While generally slower than CuAAC, the reaction kinetics of SPAAC are still very rapid, with some ligations completing in as little as one minute.[12][13][14] The reaction is bioorthogonal and proceeds efficiently under physiological conditions.[3]
Core Applications in Research and Drug Development
-
Synthesis of Long DNA and RNA Constructs: Click chemistry allows for the modular assembly of multiple short, synthetic oligonucleotides into long DNA or RNA strands (up to 300 bases or more), surpassing the length limitations of standard solid-phase synthesis.[6][7]
-
Therapeutic Oligonucleotides: The technology is used to create stabilized antisense oligonucleotides and to assemble libraries of single guide RNAs (sgRNAs) for CRISPR-based gene editing, with the triazole linkage showing no adverse off-target effects.[1][15]
-
Bioconjugation and Labeling: It provides a straightforward method for attaching various functional molecules, such as fluorescent dyes, biotin, or peptides, to specific sites on DNA and RNA for diagnostic and imaging purposes.[][16]
-
DNA/RNA Nanotechnology: The precise and robust nature of click ligation is ideal for constructing complex, multi-stranded DNA and RNA nanostructures.[7][17]
-
Drug Discovery: Click chemistry facilitates the synthesis of compound libraries and the development of targeted drug delivery systems by conjugating nucleic acids to other molecules.[18]
Quantitative Data Summary
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency against biocompatibility.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted)[3] |
| Biocompatibility | Lower; potential for Cu(I) cytotoxicity and DNA/RNA damage.[2] | High; suitable for in vivo and live-cell applications.[3][5] |
| Reaction Rate | Very fast; typically minutes to a few hours.[19] | Fast; can be complete in as little as 1 minute with reactive cyclooctynes like DIBO.[10][12][13] |
| Ligation Yield | High; can reach up to ~83% without a splint oligonucleotide under optimized conditions.[20] | High; proceeds with excellent efficiency.[3] |
| Key Reagents | Terminal Alkyne, Azide, Cu(I) source (e.g., CuSO₄ + Ascorbate), Ligand (e.g., TBTA, THPTA).[9][21] | Strained Cyclooctyne (e.g., DBCO, DIBO), Azide.[][11] |
| Primary Advantage | Extremely high reaction rates and efficiency.[19] | Copper-free, highly bioorthogonal, and suitable for living systems.[3] |
Experimental Workflows & Diagrams
A typical workflow for preparing and ligating DNA/RNA fragments via click chemistry involves synthesizing azide- and alkyne-modified oligonucleotides, followed by the ligation reaction and purification of the final product.
Caption: General workflow for DNA/RNA click chemistry ligation.
The two primary click chemistry pathways, CuAAC and SPAAC, offer distinct advantages for nucleic acid ligation.
References
- 1. openaccessgovernment.org [openaccessgovernment.org]
- 2. glenresearch.com [glenresearch.com]
- 3. vectorlabs.com [vectorlabs.com]
- 5. books.rsc.org [books.rsc.org]
- 6. glenresearch.com [glenresearch.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast copper-free click DNA ligation by the ring-strain promoted alkyne-azide cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]
- 13. Fast copper-free click DNA ligation by the ring-strain promoted alkyne-azide cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. “Clicking” gene therapeutics: A successful union of chemistry and biomedicine for new solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Nucleic Acid Ligation: Applications in Biology and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Click Chemistry [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Click Chemistry Design and Protocols [genelink.com]
Troubleshooting & Optimization
low coupling efficiency of 2'-O-Propargyl A(Bz)-3'-phosphoramidite
Welcome to the technical support center for 2'-O-Propargyl A(Bz)-3'-phosphoramidite. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low coupling efficiency during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of this compound often lower than that of standard DNA or RNA phosphoramidites?
The reduced coupling efficiency is primarily due to steric hindrance. The 2'-O-propargyl group is bulkier than the 2'-hydroxyl or 2'-hydrogen of standard RNA or DNA monomers, respectively. This increased bulk can physically impede the phosphoramidite's approach to the 5'-hydroxyl group of the growing oligonucleotide chain, slowing down the reaction rate and potentially leading to incomplete coupling within a standard timeframe.[1][]
Q2: What is a realistic target coupling efficiency for this modified phosphoramidite?
While standard DNA synthesis protocols consistently achieve coupling efficiencies greater than 99%, this may be challenging with sterically hindered monomers like this compound.[3] A successful synthesis with this modified amidite should aim for an average stepwise coupling efficiency of 95-98% . Even a small drop in efficiency per step can significantly decrease the yield of the full-length product, especially for longer oligonucleotides.[3][4]
Q3: What are the most common causes of unexpectedly low coupling efficiency?
The three most common culprits for poor coupling efficiency are:
-
Presence of Moisture: Water is highly reactive with the activated phosphoramidite, leading to its hydrolysis and preventing it from coupling to the oligonucleotide chain.[1][4]
-
Reagent Degradation: The phosphoramidite can degrade through oxidation if not stored and handled properly. Similarly, activator solutions can lose their potency over time.[4]
-
Suboptimal Reaction Conditions: Parameters such as coupling time, activator concentration, and phosphoramidite concentration may be insufficient for this sterically hindered monomer.[1][]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Consistently Low Coupling Efficiency (<95%) from the Start
-
Question: My synthesis runs are consistently yielding poor results when using this compound. What is the most likely cause and solution?
-
Answer: The most probable cause is the presence of moisture in your reagents or on the synthesizer. Anhydrous conditions are critical for successful phosphoramidite chemistry.[1][4]
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure you are using high-quality, DNA synthesis grade anhydrous acetonitrile with a water content below 30 ppm, preferably under 10 ppm.[1]
-
Dry the Amidite Solution: Even with dry solvent, the phosphoramidite itself can be hygroscopic. After dissolving the amidite, add a layer of fresh, high-quality 3 Å molecular sieves to the vial and allow it to stand for at least two hours (preferably overnight) before use.[1][5]
-
Check Synthesizer Lines: Ensure that the synthesizer's solvent and reagent lines are properly dried and purged with an inert gas like argon.
-
Extend Coupling Time: The steric bulk of the 2'-O-propargyl group slows the reaction. Increase the coupling time significantly compared to standard amidites. A duration of 5 to 15 minutes is a good starting point.[1]
-
Issue 2: Coupling Efficiency Decreases Over Time or with a New Bottle
-
Question: My initial syntheses with a new bottle of phosphoramidite were successful, but the efficiency has dropped in subsequent runs. What should I do?
-
Answer: This pattern strongly suggests reagent degradation due to improper storage or handling, leading to oxidation or moisture contamination.
Troubleshooting Steps:
-
Proper Storage: Store the solid phosphoramidite at -20°C under an inert atmosphere (argon). Once dissolved, store the solution at 2-8°C and use it within a few days for best results.
-
Use Fresh Activator: Prepare fresh activator solutions regularly, as their potency can diminish over time, especially if exposed to air and moisture.
-
Perform a Double Coupling: Program the synthesizer to perform the coupling step twice for the this compound. This involves a second delivery of the phosphoramidite and activator to drive the reaction to completion for any remaining unreacted 5'-hydroxyl groups.[1]
-
Increase Reagent Concentration: Using a higher concentration of the phosphoramidite, such as 0.1 M or greater, can help improve reaction kinetics.[1]
-
Issue 3: Poor Coupling at Specific Sequence Positions
-
Question: The this compound couples poorly only when preceded by certain bases, particularly in G-rich regions. How can I address this?
-
Answer: This is likely due to the formation of secondary structures (e.g., hairpins, G-quadruplexes) in the growing oligonucleotide chain on the solid support. These structures can physically block the 5'-hydroxyl group, preventing the bulky modified amidite from accessing it.[]
Troubleshooting Steps:
-
Use a Stronger Activator: Switch from standard activators like 1H-Tetrazole to more potent ones like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), which can enhance reaction rates.[][6]
-
Modify Synthesis Conditions: Some synthesizers allow for heating the synthesis column, which can help disrupt secondary structures. Alternatively, using chemical denaturants in the synthesis cycle may be an option.[]
-
Extended Coupling Time: A longer coupling time (e.g., 15 minutes) is particularly important in these cases to allow the amidite sufficient time to find and react with the sterically hindered 5'-hydroxyl group.[]
-
Data Presentation
The following table summarizes the recommended adjustments to standard synthesis protocols when using this compound.
| Parameter | Standard DNA Amidite Protocol | Recommended Protocol for this compound | Rationale |
| Amidite Concentration | 0.05 - 0.1 M | ≥ 0.1 M | Increases reaction rate to overcome lower reactivity.[1] |
| Coupling Time | 30 - 180 seconds | 5 - 15 minutes | Provides sufficient time for the sterically hindered amidite to react.[1][] |
| Activator | 0.45 M 1H-Tetrazole or 0.25 M DCI | 0.5 M ETT or 0.25 M DCI | More reactive activators can improve efficiency for challenging couplings.[][6] |
| Coupling Strategy | Single Coupling | Consider Double Coupling | Drives the reaction closer to completion for difficult monomers.[1] |
| Moisture Control | Anhydrous Acetonitrile | Anhydrous Acetonitrile + Molecular Sieves for Amidite Solution | Crucial for preventing hydrolysis of the activated phosphoramidite.[1][5] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Reagents
This protocol details the steps for ensuring your phosphoramidite and solvent are sufficiently dry for synthesis.
-
Solvent Preparation: Use commercially available DNA synthesis grade anhydrous acetonitrile (<30 ppm H₂O). For added security, you can stand the solvent over 3 Å molecular sieves for 24 hours prior to use.[1]
-
Phosphoramidite Dissolution: Allow the vial of solid this compound to warm to room temperature for at least 30 minutes before opening to prevent condensation.
-
Dissolving: Using a syringe, transfer the appropriate volume of anhydrous acetonitrile into the vial to achieve the desired concentration (e.g., 0.1 M). Mix gently until fully dissolved.
-
Final Drying: Carefully add a single layer of fresh 3 Å molecular sieves to the bottom of the vial containing the dissolved phosphoramidite.[1]
-
Incubation: Let the solution stand for at least 2 hours before placing it on the synthesizer. This will remove any residual moisture.[5]
Protocol 2: Optimized Single Coupling Cycle on an Automated Synthesizer
This protocol outlines a typical cycle for incorporating the modified phosphoramidite.
-
Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound oligonucleotide using a dichloroacetic or trichloroacetic acid solution.
-
Wash: Thorough washing with anhydrous acetonitrile.
-
Activation/Coupling: a. Deliver the activator solution (e.g., 0.5 M ETT in acetonitrile) to the synthesis column and allow it to react for 30-60 seconds. b. Simultaneously deliver the this compound solution (0.1 M) and additional activator solution. c. Set the coupling wait time to 10 minutes .
-
Wash: Thorough washing with anhydrous acetonitrile.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.[3]
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an iodine/water/pyridine solution.[3]
-
Wash: Final wash with anhydrous acetonitrile before beginning the next cycle.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting.
Caption: A step-by-step workflow for troubleshooting low coupling efficiency.
Caption: The desired coupling pathway and the competing hydrolysis side reaction.
References
troubleshooting failed click chemistry reactions on oligonucleotides
Welcome to the technical support center for oligonucleotide click chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the labeling and conjugation of oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a failed or low-yield click chemistry reaction with my oligonucleotide?
A1: Several factors can contribute to poor reaction outcomes. The most common issues include:
-
Inactive Copper Catalyst: For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the active catalyst is Copper(I) (Cu(I)). This species is prone to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1]
-
Reagent Quality and Storage: The purity of your azide, alkyne-modified oligonucleotide, and solvents is critical. Additionally, reagents like fluorescent dyes can be sensitive to hydrolysis if not stored properly.[1][2]
-
Incorrect Stoichiometry: The molar ratio of your azide and alkyne is a crucial parameter. While a 1:1 ratio is often a starting point, an excess of one reagent may be needed to drive the reaction to completion.[1]
-
Ligand Issues: In CuAAC, ligands are used to stabilize the Cu(I) catalyst and accelerate the reaction. An inappropriate ligand for your solvent system or an incorrect ligand-to-copper ratio can lead to poor results.[1][3]
-
Oligonucleotide Secondary Structure: The three-dimensional structure of your oligonucleotide can sterically hinder the azide or alkyne group, preventing an efficient reaction.[3][4]
-
Presence of Inhibitors: Certain functional groups on your oligonucleotide or contaminants in your reaction mixture, such as thiols or boronic acids, can interact with and inhibit the copper catalyst.[1] Buffers containing coordinating anions like Tris or phosphate can also compete with the ligand for copper binding.[3]
Q2: How can I tell if my click reaction has worked?
A2: Several analytical techniques can be used to verify the success of your oligonucleotide conjugation:
-
Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are highly effective for confirming the final molecular weight of the conjugated oligonucleotide.[5]
-
Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can be used to separate the labeled oligonucleotide from the unlabeled starting material.[5] The conjugated product will have a different mobility. If a fluorescent label was used, the band can be visualized under UV light.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can separate the more hydrophobic labeled oligonucleotide from the unlabeled one.[6][7]
-
UV-Vis Spectroscopy: If your label has a distinct absorbance spectrum (e.g., a fluorescent dye), you can use a spectrophotometer to confirm its presence.[7]
Q3: My CuAAC reaction failed. What are the first troubleshooting steps I should take?
A3: Start by systematically checking the key components of your reaction. The following flowchart outlines a logical troubleshooting workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
Technical Support Center: Deprotection of Benzoyl Groups from Adenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of benzoyl (Bz) groups from adenosine and its derivatives.
Troubleshooting Guide: Incomplete Benzoyl Deprotection
Incomplete removal of the N⁶-benzoyl protecting group from adenosine is a common issue that can impact downstream applications. This guide provides a systematic approach to troubleshooting and optimizing the deprotection reaction.
Problem: Incomplete Deprotection of N⁶-Benzoyl Adenosine
Symptoms:
-
Presence of benzoyl-protected adenosine in the final product, as detected by analytical methods such as HPLC, LC-MS, or TLC.
-
Low yield of the desired deprotected adenosine.
-
Inconsistent reaction outcomes.
Initial Assessment Workflow
Caption: Troubleshooting workflow for incomplete benzoyl deprotection.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action |
| Reagent Quality and Concentration | Verify the freshness and concentration of the deprotection reagent. For instance, aqueous ammonia solutions can lose concentration over time. Use a freshly opened bottle or titrate to confirm the concentration. Ensure anhydrous conditions if the protocol specifies them. |
| Reaction Time and Temperature | Increase the reaction time and/or temperature. The deprotection of the N⁶-benzoyl group on adenosine can be sluggish. Increasing the temperature in increments of 10°C or extending the reaction time can significantly improve yields. Monitor the reaction progress by TLC or HPLC to avoid potential side reactions with prolonged heating. |
| Insufficient Reagent | Increase the molar excess of the deprotection reagent. Ensure that a sufficient excess of the reagent (e.g., ammonia, methylamine) is used to drive the reaction to completion. |
| Substrate Solubility | Improve the solubility of the protected adenosine. If the substrate is not fully dissolved, the reaction will be incomplete. Consider using a co-solvent to improve solubility. For example, when using aqueous ammonia, the addition of a miscible organic solvent like methanol or ethanol can be beneficial. |
| Choice of Deprotection Reagent | Switch to a more potent deprotection reagent. If ammonia-based methods are ineffective, consider using aqueous methylamine, which has been shown to cleave benzoyl groups more rapidly than ammonia.[1] |
| Presence of Other Protecting Groups | Evaluate the compatibility of other protecting groups with the deprotection conditions. Some protecting groups on the sugar moiety may influence the reactivity of the N⁶-benzoyl group or may be labile under the chosen deprotection conditions, leading to side products. |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for deprotecting N⁶-benzoyl adenosine with ammonia?
A1: A common method involves treating the benzoyl-protected adenosine with concentrated aqueous ammonia (15-20%) in a sealed vessel at room temperature to 55°C.[2] The reaction time can range from a few hours to overnight, depending on the substrate and temperature.
Q2: My reaction is still incomplete after prolonged treatment with aqueous ammonia at room temperature. What should I do?
A2: Increasing the temperature is the most common next step. Heating the reaction mixture to 55°C can significantly accelerate the deprotection. Alternatively, switching to a more reactive deprotection agent like aqueous methylamine may be effective.[1]
Q3: Are there any common side reactions to be aware of during benzoyl deprotection?
A3: Yes, one common side reaction, particularly in the context of oligonucleotide synthesis, is transamination when using methylamine for deprotection of N⁴-benzoyl cytidine.[3] While less common for adenosine, it is crucial to monitor for any unexpected byproducts by LC-MS. Additionally, prolonged exposure to harsh basic conditions can potentially lead to degradation of the nucleoside.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The deprotected adenosine will have a different retention factor (Rf) on TLC and a different retention time on HPLC compared to the benzoyl-protected starting material.
Q5: Can I use sodium methoxide for benzoyl deprotection?
A5: While sodium methoxide in methanol is a common reagent for removing acyl protecting groups, it can be less selective for the N⁶-benzoyl group compared to hydroxyl protecting groups on the sugar. Careful control of reaction conditions such as temperature and reaction time is necessary to avoid unwanted side reactions.
Quantitative Data Summary
The choice of deprotection reagent and conditions significantly impacts the rate of benzoyl group removal. The following table summarizes the half-lives of deprotection for N⁶-benzoyl deoxyadenosine (dA(Bz)) under various conditions.
| Deprotection Reagent | Temperature (°C) | Half-life (t½) of dA(Bz) Deprotection (hours) |
| 2.0 M Ammonia in Methanol | 25 | 2.0 |
| Aqueous Methylamine | 25 | < 0.5 |
| 0.2 N NaOH in Methanol/Water | 25 | 1.0 |
Data adapted from a study on the cleavage rates of various protecting groups on 2'-deoxyribonucleosides.[1]
Experimental Protocols
Protocol 1: Deprotection of N⁶-Benzoyl Adenosine using Aqueous Ammonia
This protocol describes a standard method for the removal of the N⁶-benzoyl group from adenosine using concentrated aqueous ammonia.
Workflow for Ammonia Deprotection
Caption: Experimental workflow for ammonia-based deprotection.
Materials:
-
N⁶-benzoyl adenosine derivative
-
Concentrated aqueous ammonia (15-20%)
-
Methanol or Ethanol (optional, as a co-solvent)
-
Reaction vessel with a secure seal (e.g., screw-cap vial or pressure vessel)
-
TLC plates and appropriate developing solvent system
-
HPLC system for reaction monitoring and purity analysis
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N⁶-benzoyl adenosine derivative in a minimal amount of a suitable solvent (e.g., methanol or ethanol) if it is not readily soluble in aqueous ammonia.
-
Add the concentrated aqueous ammonia solution (e.g., 10-20 equivalents) to the dissolved substrate in the reaction vessel.
-
Securely seal the reaction vessel.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 55°C).
-
Monitor the reaction progress periodically by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and carefully open the vessel in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the ammonia and solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure deprotected adenosine.
Protocol 2: Rapid Deprotection using Aqueous Methylamine
This protocol is suitable for faster deprotection of the benzoyl group.
Materials:
-
N⁶-benzoyl adenosine derivative
-
Aqueous methylamine solution (e.g., 40%)
-
Reaction vessel with a secure seal
-
Analytical tools (TLC, HPLC)
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the N⁶-benzoyl adenosine derivative in a suitable solvent in the reaction vessel.
-
Add the aqueous methylamine solution to the reaction mixture.
-
Seal the vessel and stir at room temperature.
-
Monitor the reaction closely by TLC or HPLC, as the reaction is typically much faster than with ammonia.[1]
-
Upon completion, cool the reaction mixture and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure.
-
Purify the product using silica gel chromatography.
References
- 1. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
Technical Support Center: Degradation of RNA During Post-Synthetic Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to RNA degradation during post-synthetic modification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of RNase contamination in the lab?
A1: RNases are ubiquitous enzymes that degrade RNA and can be introduced from various sources. The major sources of RNase contamination in a typical laboratory setting include:
-
Human contact: Skin, hair, and saliva are major sources of RNases.[1][2]
-
Environment: Dust, aerosols generated from pipetting, and contaminated lab surfaces can harbor RNases.[1][3]
-
Reagents and solutions: Aqueous solutions and reagents can become contaminated if not handled properly.[3]
-
Equipment: Non-certified plasticware, glassware, and pipettes can be sources of contamination.[2][4]
Q2: How can I create and maintain an RNase-free work environment?
A2: Establishing an RNase-free work area is crucial for preventing RNA degradation. Key practices include:
-
Designated Area: Maintain a separate area of the lab specifically for RNA work.[3][5]
-
Surface Decontamination: Regularly clean benchtops, pipettes, and equipment with RNase decontamination solutions (e.g., RNaseZap™) or 3% hydrogen peroxide for polycarbonate or polystyrene materials.[1][2][3]
-
Dedicated Equipment: Use a dedicated set of pipettors and RNase-free tubes and filter tips reserved exclusively for RNA experiments.[2]
-
Personal Protective Equipment (PPE): Always wear gloves and change them frequently, especially after touching any potentially contaminated surfaces like doorknobs or keyboards.[2][3]
Q3: What are the best practices for preparing RNase-free solutions and glassware?
A3: To prevent contamination from solutions and labware:
-
Water: Use commercially available RNase-free water or water purified by a system like Milli-Q™.[1][3]
-
DEPC Treatment: For many solutions, treatment with 0.1% diethylpyrocarbonate (DEPC) followed by autoclaving can inactivate RNases. However, DEPC is not compatible with solutions containing primary amines, such as Tris buffers.[1][3]
-
Glassware: Bake glassware at 180°C or higher for several hours to inactivate RNases.[3][4]
-
Plasticware: Whenever possible, use certified RNase-free disposable plasticware.[3]
Q4: How should I store my purified RNA to prevent degradation?
A4: Proper storage is critical for maintaining RNA integrity. For long-term storage, it is recommended to store RNA at -80°C in single-use aliquots to avoid multiple freeze-thaw cycles.[6] For short-term storage, -20°C is acceptable.[6] Alternatively, RNA can be stored in specialized storage solutions that minimize base hydrolysis.[6]
Troubleshooting Guides
Issue 1: RNA Degradation Observed After In Vitro Transcription (IVT)
If you observe smearing on a gel or low RNA integrity number (RIN) values after your IVT reaction, consider the following causes and solutions.
| Possible Cause | Solution |
| RNase Contamination | RNase may have been introduced during plasmid purification or reaction setup.[7][8] Use an RNase inhibitor in your transcription reaction.[7][8] Ensure all reagents, tips, and tubes are certified RNase-free. |
| Poor Quality DNA Template | Contaminants like salts or ethanol from the DNA purification process can inhibit RNA polymerase.[7][8] Clean up your DNA template using a purification kit or ethanol precipitation.[7][8] |
| Incorrectly Linearized Template | Incomplete linearization can lead to longer-than-expected transcripts, while unexpected restriction sites can produce shorter transcripts.[7][8] Verify your plasmid sequence and confirm complete linearization on an agarose gel.[7] |
| GC-Rich Template | GC-rich regions can cause premature termination of transcription.[7] Decrease the reaction temperature from 37°C to 30°C.[7] |
| Low Nucleotide Concentration | Insufficient nucleotide concentration can lead to incomplete transcripts.[7] Ensure the concentration of each nucleotide is adequate. Adding more of the limiting nucleotide can increase the proportion of full-length transcripts.[9] |
Issue 2: RNA Degradation During 5' Capping and 3' Poly(A) Tailing Reactions
Degradation during these enzymatic modification steps can be frustrating. The following table provides potential causes and solutions.
| Possible Cause | Solution |
| RNase Contamination in Enzymes or Buffers | Enzymes and buffers can be a source of RNase contamination. Use enzymes and buffers from a reputable supplier. Always include an RNase inhibitor in the reaction mix. |
| Suboptimal Reaction Conditions | Incorrect buffer composition, pH, or temperature can affect enzyme activity and RNA stability.[10][11] Always use the manufacturer's recommended buffer and reaction conditions. Avoid prolonged incubation times.[12] |
| Presence of Inhibitors | Contaminants from the IVT reaction or purification steps (e.g., salts, EDTA) can inhibit capping and tailing enzymes. Purify the RNA transcript prior to enzymatic modification. |
| Repeated Freeze-Thaw Cycles | Multiple freeze-thaw cycles of the RNA or enzymes can lead to degradation and reduced enzyme activity. Aliquot RNA and enzymes into single-use tubes. |
| Improper RNA Handling | Exposing the RNA to harsh conditions can lead to degradation. Keep RNA on ice whenever possible and use RNase-free techniques throughout the process.[13] |
Data Presentation
Table 1: Comparison of RNase Inactivation Methods
| Method | Mechanism | Effectiveness | Considerations |
| Autoclaving | Heat denaturation | Ineffective against some thermostable RNases like RNase A.[14] | Not a standalone method for complete RNase inactivation. |
| Baking Glassware | High-heat denaturation | Highly effective for glassware. | Bake at 180°C or higher for several hours.[3] |
| DEPC Treatment | Covalent modification of histidine residues in the active site. | Effective for solutions.[3] | Incompatible with Tris and other amine-containing buffers.[1] Must be removed by autoclaving.[3] |
| RNase Decontamination Solutions | Proprietary formulations | Effective for surfaces and equipment. | Follow manufacturer's instructions. |
| RNase Inhibitors | Protein-based inhibitors that bind non-covalently to RNases. | Effective in reactions, but does not eliminate RNases. | Different inhibitors have different specificities and requirements (e.g., DTT for murine RNase inhibitor).[1][15] |
| Chaotropic Agents (e.g., Guanidinium) | Denature proteins, including RNases. | Highly effective during lysis.[6] | Must be removed during purification as they inhibit downstream enzymes. |
| Phenol-Chloroform Extraction | Denatures and partitions proteins into the organic phase. | Highly effective for purifying RNA from proteins. | Involves hazardous chemicals and requires careful handling to avoid carryover. |
Table 2: Stability of Purified RNA Under Different Storage Conditions
| Storage Condition | Duration | Observed RNA Integrity | Recommendation |
| Room Temperature | Up to 7 days | Stable.[6] | Suitable for very short-term storage only. |
| 14-28 days | Significant degradation observed.[6] | Not recommended. | |
| 4°C | Up to 14 days | No significant degradation observed.[6] | Suitable for short-term storage. |
| -20°C | Up to 28 days | No significant degradation observed.[6] | Suitable for short to medium-term storage. |
| -80°C | Long-term | Gold standard for long-term preservation of RNA integrity.[6] | Recommended for all long-term storage. |
| Multiple Freeze-Thaw Cycles | Up to 10 cycles from -20°C or -80°C | No significant degradation observed for high-quality RNA.[6] | To minimize risk, it is best to store RNA in single-use aliquots.[6] |
Experimental Protocols
Protocol 1: On-Column DNase Digestion during RNA Purification
This protocol is for removing contaminating genomic DNA during RNA purification using a silica-based spin column kit.
-
After binding the RNA to the silica membrane and performing the initial wash step as per the manufacturer's protocol, add 350 µL of the recommended wash buffer (e.g., RW1) and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.[13]
-
Prepare the DNase I incubation mix. For example, add 10 µL of DNase I to 70 µL of Buffer RDD. Mix gently by inverting the tube. Do not vortex.[13][16]
-
Pipette the DNase I incubation mix (80 µL) directly onto the center of the silica membrane in the spin column.[13]
-
Incubate at room temperature (20–30°C) for 15 minutes.[13]
-
Add 350 µL of wash buffer (e.g., RW1) to the spin column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.[13]
-
Proceed with the remaining wash and elution steps according to the manufacturer's protocol.
Protocol 2: Phenol-Chloroform RNA Extraction and Precipitation
This method is used for purifying RNA from aqueous solutions.
-
Adjust the volume of your RNA sample to 180 µL with nuclease-free water.
-
Add 20 µL of 3 M sodium acetate, pH 5.2.[3]
-
Add an equal volume (200 µL) of acidic phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5).[1]
-
Vortex vigorously for 15-30 seconds to create an emulsion.
-
Centrifuge at maximum speed for 5 minutes at 4°C to separate the phases.[3]
-
Carefully transfer the upper aqueous phase to a new RNase-free tube, avoiding the interphase.[3]
-
To precipitate the RNA, add 2 to 2.5 volumes of ice-cold 100% ethanol.[1][3]
-
Incubate at -20°C for at least 30 minutes.[3]
-
Centrifuge at maximum speed for 30 minutes at 4°C to pellet the RNA.[3]
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 500 µL of cold 70% ethanol.[3]
-
Centrifuge for 5 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
Protocol 3: Silica-Based Spin Column RNA Purification
This is a general protocol for purifying RNA using a commercial spin column kit.
-
Lysis: Lyse cells or tissue in the provided lysis buffer containing a chaotropic agent to inactivate RNases.[17]
-
Homogenization: Homogenize the lysate to shear high-molecular-weight DNA.
-
Binding: Add ethanol to the lysate to create conditions for RNA to bind to the silica membrane.[18]
-
Load: Apply the lysate to the spin column and centrifuge. The RNA will bind to the silica membrane.[17]
-
Wash: Perform the recommended wash steps with the provided wash buffers to remove contaminants. This may include an on-column DNase digestion step (see Protocol 1).
-
Dry: Perform a final centrifugation step to remove any residual ethanol.
-
Elute: Add RNase-free water or elution buffer directly to the center of the membrane and centrifuge to elute the purified RNA.[17]
Visualizations
Caption: Workflow for mRNA synthesis and post-synthetic modification.
Caption: Logic tree for troubleshooting RNA degradation.
Caption: Pathways and prevention of RNA degradation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Long-term Stability of Total RNA in RNAstable® as Evaluated by Expression Microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenol-chloroform extraction and ethanol precipitation of RNA [protocols.io]
- 4. Protocol: high throughput silica-based purification of RNA from Arabidopsis seedlings in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 6. sustain.ubc.ca [sustain.ubc.ca]
- 7. Protocol for Phenol/Chloroform RNA Extraction | EpigenTek [epigentek.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing a novel room temperature RNA storage medium for compatibility in microarray gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of mRNA Capping and Tailing - mRNA-based Drug R&D Service [mrnabased-drug.com]
- 12. neb.com [neb.com]
- 13. encodeproject.org [encodeproject.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. distantreader.org [distantreader.org]
- 18. Spin column-based nucleic acid purification - Wikipedia [en.wikipedia.org]
side reactions in phosphoramidite chemistry and how to avoid them
Welcome to the technical support center for phosphoramidite chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common side reactions encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in phosphoramidite chemistry?
A1: The most prevalent side reactions include:
-
Low Coupling Efficiency: Incomplete reaction of the phosphoramidite with the growing oligonucleotide chain, leading to truncated sequences.
-
Depurination: Loss of purine bases (adenine and guanine) from the oligonucleotide backbone, which can lead to chain cleavage.[1][2]
-
Formation of n-1 Sequences: Generation of oligonucleotides that are one nucleotide shorter than the target sequence due to incomplete capping of unreacted 5'-hydroxyl groups.[3]
-
Formation of n+1 Sequences: Incorporation of an extra nucleotide, often a G-G dimer, into the sequence.[1]
-
Side Reactions During Oxidation: Incomplete oxidation of the phosphite triester to a stable phosphate triester, or modification of sensitive bases by the oxidizing agent.[4]
-
Formation of Branched Oligonucleotides: The growing chain reacts with an unprotected exocyclic amine on a nucleobase, leading to a branched product.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency and/or High Levels of Truncated Sequences
Q: My final yield is low, and HPLC analysis shows a significant amount of shorter, truncated sequences. What is the likely cause and how can I fix it?
A: Low coupling efficiency is the most common reason for low yields and the formation of truncated products.[1] Even a small decrease in coupling efficiency per cycle has a cumulative negative effect on the yield of the full-length oligonucleotide.[1] The primary culprit is often the presence of water in the reagents.[1]
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions: Water reacts with activated phosphoramidites, preventing them from coupling to the growing oligonucleotide chain.[1]
-
Check Phosphoramidite and Activator Quality: Phosphoramidites are sensitive to moisture and can degrade over time.[5] The choice of activator also significantly impacts coupling efficiency.[]
-
Recommendation: Use fresh, high-quality phosphoramidites and dissolve them under an inert, anhydrous atmosphere.[1] Consider the activator being used; for example, 4,5-dicyanoimidazole (DCI) can be more effective than 1H-tetrazole, especially for sterically hindered monomers.[]
-
Data: See Table 1: Impact of Activator Choice on Coupling Efficiency.
-
-
Optimize Coupling Time: Insufficient coupling time can lead to incomplete reactions.[7]
-
Recommendation: While standard DNA phosphoramidites typically require a short coupling time, modified or sterically hindered phosphoramidites may require longer times. Consult the manufacturer's recommendations for specific monomers.
-
Logical Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Depurination Leading to Chain Cleavage
Q: I am observing a significant number of shorter sequences, particularly after the final deprotection step. Could this be due to depurination?
A: Yes, depurination is a major side reaction that occurs during the acidic detritylation step. The acidic conditions can cleave the glycosidic bond between the purine base and the sugar, creating an abasic site.[1] This site is then susceptible to cleavage during the final basic deprotection step.[1]
Troubleshooting Steps & Solutions:
-
Use a Milder Deblocking Acid: The standard deblocking agent, trichloroacetic acid (TCA), is a strong acid that can cause significant depurination.[1][8]
-
Recommendation: Switch to a milder acid such as dichloroacetic acid (DCA).[1]
-
Protocol: See Experimental Protocol 2: Detritylation using Dichloroacetic Acid (DCA).
-
Data: See Table 2: Comparison of Depurination Rates with TCA vs. DCA.
-
-
Minimize Acid Contact Time: Prolonged exposure to acid increases the extent of depurination.[2]
Depurination Mechanism
Caption: Mechanism of acid-catalyzed depurination.
Issue 3: Side Reactions During Oxidation
Q: My synthesis of an oligonucleotide containing sensitive modified bases has a low yield and many side products. Could the oxidation step be the problem?
A: Yes, the standard aqueous iodine oxidant can be problematic for sensitive phosphoramidites, such as those with 7-deaza-dG modifications, leading to degradation and reduced yields.[9] Incomplete oxidation can also leave unstable phosphite triesters, which are cleaved in subsequent steps.[4]
Troubleshooting Steps & Solutions:
-
Use a Non-Aqueous Oxidizer: For sensitive phosphoramidites, a non-aqueous oxidizing agent can prevent water- and iodine-related side reactions.[4]
-
Recommendation: Use a solution of (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile.[9]
-
Protocol: See Experimental Protocol 3: Non-Aqueous Oxidation using CSO.
-
Data: See Table 3: Comparison of Yields with Aqueous Iodine vs. Non-Aqueous CSO Oxidation.
-
Phosphoramidite Synthesis Cycle Highlighting Side Reaction Points
Caption: Key steps in phosphoramidite synthesis and where side reactions occur.
Data Presentation
Table 1: Impact of Activator Choice on Coupling Efficiency
| Activator | pKa | Relative Coupling Rate | Key Characteristics |
| 1H-Tetrazole | 4.9 | Standard | Limited solubility in acetonitrile.[1] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | Faster | More acidic; can increase risk of G-G dimer formation.[1][] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Faster | Less acidic than tetrazole, highly soluble in acetonitrile, good for sterically hindered monomers.[1][] |
Table 2: Comparison of Depurination Rates with TCA vs. DCA
| Deblocking Agent | Concentration | Relative Depurination Rate | Notes |
| Trichloroacetic Acid (TCA) | 3% | High | Standard, fast detritylation but significant risk of depurination.[1][8] |
| Dichloroacetic Acid (DCA) | 3% | Low | Milder acid, significantly reduces depurination but has a slower rate of detritylation.[1][8] |
| Dichloroacetic Acid (DCA) | 15% | Moderate | Faster detritylation than 3% DCA with a moderate increase in depurination.[8] |
Table 3: Comparison of Yields with Aqueous Iodine vs. Non-Aqueous CSO Oxidation for a 97-mer
| Oxidizing Agent | Conditions | Product Purity | Observation |
| Aqueous Iodine/Water | 30-second oxidation | Lower | Faint full-length product band with significant impurities observed on gel electrophoresis.[4] |
| 0.5 M CSO in Acetonitrile | 20-second oxidation | Higher | Clear, strong band of the full-length product with fewer impurities.[4] |
Experimental Protocols
Experimental Protocol 1: Preparation of Anhydrous Acetonitrile
Objective: To reduce the water content of acetonitrile to ≤ 10-15 ppm for use in oligonucleotide synthesis.
Materials:
-
DNA synthesis grade acetonitrile
-
Activated 3 Å molecular sieves[10]
-
Anhydrous, inert gas (Argon or Nitrogen)
-
Septum-sealed, oven-dried glass bottle
Procedure:
-
Activate molecular sieves by heating under high vacuum at 150-200°C overnight.[10]
-
Allow sieves to cool to room temperature under an inert atmosphere.
-
Add the activated molecular sieves to a bottle of DNA synthesis grade acetonitrile (approximately 20-30 beads per 100 mL).
-
Flush the bottle with anhydrous argon or nitrogen and seal tightly with a septum cap.
-
Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.[10]
-
When drawing acetonitrile for use, do so with a syringe under a positive pressure of inert gas to prevent the introduction of atmospheric moisture.
Experimental Protocol 2: Detritylation using Dichloroacetic Acid (DCA)
Objective: To remove the 5'-DMT protecting group while minimizing depurination.
Materials:
-
3% (v/v) Dichloroacetic Acid (DCA) in dichloromethane (DCM)[1]
-
Anhydrous acetonitrile
-
DNA synthesizer
Procedure:
-
Ensure the DCA/DCM solution is fresh and properly prepared.
-
In the synthesis protocol, replace the standard TCA deblocking step with the 3% DCA solution.
-
Double the delivery time or volume of the deblocking solution compared to the standard TCA protocol to ensure complete detritylation, as DCA is a weaker acid and reacts more slowly.[1]
-
Follow the DCA deblocking step with a thorough wash with anhydrous acetonitrile to remove all traces of acid before the coupling step.
Experimental Protocol 3: Non-Aqueous Oxidation using CSO
Objective: To oxidize the phosphite triester to a phosphate triester for sensitive oligonucleotides.
Materials:
-
0.5 M (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile[9]
-
Anhydrous acetonitrile
-
DNA synthesizer
Procedure:
-
In the synthesis protocol, replace the aqueous iodine oxidation step with the 0.5 M CSO solution.
-
Set the oxidation wait time to a minimum of 3 minutes to ensure complete oxidation.[9] Shorter times may result in incomplete oxidation and chain cleavage.[9]
-
After the oxidation step, perform an extensive wash with anhydrous acetonitrile to remove the CSO reagent before proceeding to the next cycle.
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. Nonaqueous Oxidation in DNA Microarray Synthesis Improves the Oligonucleotide Quality and Preserves Surface Integrity on Gold and Indium Tin Oxide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. glenresearch.com [glenresearch.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: 2'-O-Propargyl Modified Oligonucleotides
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the synthesis and purification of long 2'-O-propargyl modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are 2'-O-propargyl modified oligonucleotides and what are their primary applications?
A 2'-O-propargyl modified oligonucleotide is a synthetic nucleic acid strand where a propargyl group (HC≡C−CH₂−) is attached to the 2'-hydroxyl position of the sugar moiety. This modification is particularly valuable because the terminal alkyne of the propargyl group serves as a reactive handle for "click" chemistry reactions.[1] This allows for the efficient post-synthetic conjugation of various molecules, such as fluorescent dyes, ligands, or peptides, to the oligonucleotide.[2] The 2'-O-propargyl modification has also been shown to increase the thermal stability of duplexes with complementary RNA, making these oligonucleotides useful in antisense applications.[3]
Q2: What is the standard method for synthesizing 2'-O-propargyl modified oligonucleotides?
The standard method for synthesizing these modified oligonucleotides is solid-phase phosphoramidite chemistry.[3] This automated, cyclical process involves four main steps: deblocking, coupling, capping, and oxidation.[4] Protected 2'-O-propargyl-3'-O-phosphoramidites are used as the building blocks for introducing the modification at specific sites within the sequence.[3]
Q3: What are the primary challenges when synthesizing long 2'-O-propargyl modified oligonucleotides?
Synthesizing long oligonucleotides (over 100-120 bases) presents several challenges that are amplified by the presence of modifications:[5][6]
-
Coupling Efficiency: Maintaining a very high coupling efficiency (ideally >99%) at each step is critical. Even a small decrease in efficiency results in a significant drop in the yield of the full-length product. For example, for a 150-nucleotide sequence, a drop in coupling efficiency from 99.5% to 98.5% can reduce the full-length product yield from 47.1% to just 10.4%.[7]
-
Steric Hindrance: The 2'-O-propargyl group, like other 2'-O-modifications, can be sterically bulky, potentially slowing down the coupling reaction compared to standard DNA synthesis.[8]
-
Sequence Complexity: Long sequences with high GC content, repetitive motifs, or stable secondary structures are inherently difficult to synthesize accurately.[6]
-
Deprotection and Purification: As the length of the oligonucleotide increases, the difficulty of removing all protecting groups without damaging the oligo and purifying the full-length product from a complex mixture of shorter, failed sequences also increases.[6][9]
Q4: How does the 2'-O-propargyl modification affect the stability of a nucleic acid duplex?
The effect on duplex stability depends on the complementary strand. When a 2'-O-propargyl modified oligonucleotide hybridizes with a complementary RNA strand, it tends to increase the thermal stability (Tm) of the duplex.[3] However, when hybridized with a complementary DNA strand, it can slightly destabilize the duplex or result in nearly the same stability as an unmodified DNA:DNA duplex.[3]
Troubleshooting Guide
Low Coupling Efficiency and Poor Yield
Q: My overall yield is drastically low after synthesizing a long 2'-O-propargyl modified oligonucleotide. What are the most common causes and how can I address them?
A: Low yield is one of the most common issues in long oligonucleotide synthesis. The problem is cumulative, meaning small inefficiencies in each cycle lead to a large final deficit. The primary areas to investigate are reagent quality, reaction conditions, and the synthesis protocol itself.
Caption: The four-step cyclical process of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Detailed Steps for one Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide bound to the solid support, typically using a mild acid like trichloroacetic acid (TCA). This exposes the 5'-hydroxyl group for the next reaction.
-
Coupling: The 2'-O-propargyl phosphoramidite monomer, activated by a catalyst like tetrazole or DCI, is added. It couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. [4]This is the most critical step for overall yield.
-
Capping: Any unreacted 5'-hydroxyl groups (coupling failures) are permanently blocked ("capped") by acetylation. This prevents them from participating in subsequent cycles, which would otherwise lead to oligonucleotides with internal deletions.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution. This completes the addition of one nucleotide. The cycle is then repeated until the full sequence is assembled.
References
- 1. 2'-O-propargyl A Oligo Modifications from Gene Link [genelink.com]
- 2. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. exactmer.com [exactmer.com]
- 7. genscript.com [genscript.com]
- 8. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 9. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Hydrophobic Modified Oligonucleotides
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of hydrophobic modified oligonucleotides. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of hydrophobic modified oligonucleotides.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape or Broad Peaks in RP-HPLC | Secondary structure formation (e.g., hairpin loops, G-quadruplexes).[1] | Increase column temperature to 60-85°C to denature secondary structures.[1][2] Use a highly alkaline mobile phase (pH > 12) if using a pH-stable column to disrupt hydrogen bonding.[1] |
| Aggregation of G-rich sequences.[3] | Reduce cation presence during synthesis and adjust mobile phase conditions to mitigate aggregation.[3] | |
| Inappropriate mobile phase or ion-pairing reagent. | Optimize the type and concentration of the ion-pairing reagent (e.g., TEAA, hexylamine) to improve interaction with the stationary phase.[4] | |
| Co-elution of Product and Impurities | Similar hydrophobicity of the full-length product and failure sequences (e.g., n-1 mers).[2] | Optimize the HPLC gradient to improve separation. A shallower gradient can enhance resolution between species with similar hydrophobicity. |
| Presence of unmodified oligonucleotides with the same sequence length in a modified oligo preparation.[5] | Use a dual-wavelength detector to monitor absorbance at 260 nm (for the oligonucleotide) and the absorbance maximum of the hydrophobic label (e.g., a fluorescent dye).[6][7] This helps to distinguish between labeled and unlabeled species. | |
| Low Recovery of Hydrophobic Oligonucleotide | Non-specific binding to surfaces or columns.[8] | Use specialized columns and vials designed to minimize non-specific adsorption.[8] Consider using a polymeric ion exchange SPE sorbent for extraction.[8] |
| Sample loss during solid-phase extraction (SPE). | Optimize the SPE protocol, including the choice of sorbent, wash, and elution buffers. Ensure the pH of wash solutions maintains the charge state required for binding.[9] | |
| Precipitation of the oligonucleotide in the mobile phase. | Ensure the solubility of the oligonucleotide in the mobile phase. Adjusting the organic solvent percentage or the ion-pairing reagent concentration can help. | |
| Presence of Free Dye After Purification | Inefficient removal of excess uncoupled label.[10] | Reverse-phase HPLC is effective at separating the hydrophobic free dye from the more hydrophilic oligonucleotide-dye conjugate.[6][10] Alternatively, a pH-controlled extraction can be used where a lowered pH neutralizes the free dye, allowing its extraction into an organic solvent.[11] |
| Inconsistent Purification Results | Variability in sample pretreatment, especially from biological matrices. | For samples from biological matrices like plasma or tissue, use a robust pretreatment step such as enzymatic digestion with proteinase K to disrupt protein-oligonucleotide binding.[8][12] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable and elevated temperature for consistent denaturation of secondary structures and reproducible retention times.[2][13] |
Frequently Asked Questions (FAQs)
Q1: Why is the purification of hydrophobic modified oligonucleotides so challenging?
A1: The purification of these molecules is challenging due to several factors:
-
Complex Impurity Profiles : Synthesis of oligonucleotides results in a mixture of the desired full-length product along with impurities like truncated sequences ("shortmers") and failure sequences.[2][5] When a hydrophobic modification is introduced, further impurities can arise, such as oligonucleotides that failed to couple with the modification.[5]
-
Similar Physicochemical Properties : The impurities are often structurally very similar to the target oligonucleotide, making them difficult to separate.[2]
-
Secondary Structures : Oligonucleotides can form stable secondary structures like hairpin loops or G-quadruplexes, which can lead to poor chromatographic peak shapes and difficult separations.[1]
-
Aggregation : Guanine-rich sequences have a tendency to aggregate, which complicates purification by causing poor chromatographic behavior and low solubility.[3]
Q2: Which purification method is best for my hydrophobic modified oligonucleotide?
A2: The choice of purification method depends on the length of the oligonucleotide, the nature of the hydrophobic modification, and the required purity for your downstream application.[14][15]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying oligonucleotides with hydrophobic modifications like dyes, lipids, or linkers.[3][14][16] It separates molecules based on hydrophobicity and can effectively remove unlabeled oligonucleotides and free hydrophobic labels.[6][10]
-
Solid-Phase Extraction (SPE) with a mixed-mode sorbent (combining reversed-phase and ion-exchange) is useful for extracting and purifying oligonucleotides from biological samples.[8][12]
-
Anion-Exchange HPLC (AEX-HPLC) separates oligonucleotides based on the number of negatively charged phosphate groups, and thus by length.[5] It is very effective for separating full-length sequences from shorter failure sequences.
-
Polyacrylamide Gel Electrophoresis (PAGE) offers very high resolution based on size and is recommended for purifying long oligonucleotides (>80 bases) to a high degree of purity (95-99%).[17]
Q3: How can I improve the resolution of my RP-HPLC purification?
A3: To improve resolution in RP-HPLC, consider the following:
-
Optimize the Gradient : A shallower gradient of the organic mobile phase (e.g., acetonitrile) can improve the separation of species with similar hydrophobicities.[7]
-
Adjust the Temperature : Increasing the column temperature (e.g., to 60°C) can disrupt secondary structures, leading to sharper peaks and better resolution.[2][13]
-
Select the Right Ion-Pairing Reagent : The choice and concentration of the ion-pairing reagent (e.g., triethylammonium acetate - TEAA) can significantly impact retention and selectivity.[4] More hydrophobic alkylamines can be used to increase retention and selectivity based on length.[4]
-
Choose the Appropriate Stationary Phase : C8 or C18 columns are commonly used.[7] Polymeric reversed-phase supports can offer high efficiency and stability under a wide range of pH and temperature conditions.[1]
Q4: What purity level can I expect from different purification methods?
A4: The achievable purity depends on the chosen method. The following table summarizes typical purity levels.
| Purification Method | Typical Purity | Best Suited For |
| Desalting | >80% (for short oligos) | Standard PCR primers, non-sensitive applications.[14][17] |
| Cartridge Purification | 75-85% | Oligonucleotides up to 55 bases, removal of failure sequences.[15][17] |
| RP-HPLC | 90-95% | Modified and unmodified oligonucleotides up to 50 bases.[16] |
| IE-HPLC | 80-90% | Larger quantities of oligonucleotides (>=1 µmol).[17] |
| PAGE | 95-99% | Oligonucleotides longer than 80 bases requiring very high purity.[17] |
Q5: How do I remove the free, unconjugated hydrophobic dye from my labeled oligonucleotide preparation?
A5: RP-HPLC is highly effective for removing free dye.[6][10] The hydrophobic dye is retained more strongly on the C18 column than the more polar oligonucleotide-dye conjugate. Monitoring the elution at both 260 nm (for the oligonucleotide) and the dye's maximum absorbance wavelength allows for precise collection of the desired product peak, free of unconjugated dye.[7] Another approach is a pH-controlled liquid-liquid extraction. By lowering the pH, the free dye becomes neutral and can be extracted into an organic solvent, while the charged, dye-labeled oligonucleotide remains in the aqueous phase.[11]
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Purification of Dye-Labeled Oligonucleotides
This protocol is optimized for the purification of 50-200 nmole scale syntheses of dye-labeled oligonucleotides.[6][10]
Materials:
-
Crude dye-labeled oligonucleotide, deprotected and desalted.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 50 mm, 2.5 µm particle size)[6]
Procedure:
-
Dissolve the crude oligonucleotide pellet in Mobile Phase A.
-
Set up the HPLC system with the C18 column and equilibrate with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the column temperature to 60°C.[6]
-
Set the detector to monitor at 260 nm and the maximum absorbance wavelength of the dye.[7]
-
Inject the sample onto the column.
-
Run a linear gradient of acetonitrile (e.g., 5-95% over 30 minutes) at a flow rate of 1 mL/min.[7]
-
Collect the fractions corresponding to the main peak that absorbs at both 260 nm and the dye's specific wavelength. The free dye will typically elute later as a separate peak.
-
Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.
-
Evaporate the solvent from the purified fractions.
Protocol 2: Solid-Phase Extraction (SPE) for Oligonucleotides from Biological Samples
This protocol provides a general workflow for extracting oligonucleotides from plasma.[8][12]
Materials:
-
Plasma sample containing the oligonucleotide.
-
Proteinase K
-
SPE cartridge with a mixed-mode (weak anion-exchange and reversed-phase) sorbent.
-
Conditioning Solution: Methanol
-
Equilibration Solution
-
Wash Solution 1: Aqueous buffer
-
Wash Solution 2: Organic wash solution (e.g., 50% methanol)[8]
-
Elution Buffer
-
SPE manifold (vacuum or positive pressure)
Procedure:
-
Sample Pre-treatment: Digest the plasma sample with Proteinase K to degrade proteins and release the oligonucleotide.[8][12]
-
SPE Cartridge Conditioning: Condition the SPE sorbent by passing methanol through the cartridge.
-
Equilibration: Equilibrate the sorbent with the equilibration solution.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge. The oligonucleotide will bind to the sorbent through ionic and hydrophobic interactions.[12]
-
Washing:
-
Wash the cartridge with Wash Solution 1 to remove hydrophilic impurities.
-
Wash the cartridge with Wash Solution 2 to remove more hydrophobic impurities and digested protein fragments.[12]
-
-
Elution: Elute the purified oligonucleotide from the sorbent using the elution buffer.
-
The eluted sample is now ready for analysis, typically by LC-MS.
Visualizations
Caption: Workflow for the synthesis and purification of hydrophobic modified oligonucleotides.
References
- 1. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 2. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 3. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 4. waters.com [waters.com]
- 5. gilson.com [gilson.com]
- 6. mz-at.de [mz-at.de]
- 7. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 8. waters.com [waters.com]
- 9. Sample Prep Tech Tip: Oligonucleotides | Phenomenex [phenomenex.com]
- 10. waters.com [waters.com]
- 11. General and facile purification of dye-labeled oligonucleotides by pH-controlled extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. atdbio.com [atdbio.com]
- 14. FAQs - Purification methods - ELLA Biotech [ellabiotech.com]
- 15. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. oligofastx.com [oligofastx.com]
- 17. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
Technical Support Center: Stability of the 2'-O-Propargyl Group During Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the 2'-O-propargyl group during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: How stable is the 2'-O-propargyl group during standard phosphoramidite oligonucleotide synthesis cycles?
A1: The 2'-O-propargyl group is generally considered stable during the standard cycles of phosphoramidite oligonucleotide synthesis. The phosphoramidite monomers incorporating the 2'-O-propargyl modification are designed for high coupling efficiency and chemical stability, ensuring their accurate integration into oligonucleotide sequences without significant degradation or side reactions during the detritylation, coupling, capping, and oxidation steps.[]
Q2: What is the primary concern regarding the stability of the 2'-O-propargyl group?
A2: The main concern is the stability of the 2'-O-propargyl group during the final deprotection step, where the oligonucleotide is cleaved from the solid support and protecting groups are removed from the nucleobases and phosphate backbone. The basic conditions required for deprotection can potentially lead to the cleavage or modification of the propargyl group.
Q3: Can standard deprotection with ammonium hydroxide be used for oligonucleotides containing 2'-O-propargyl modifications?
A3: Yes, standard deprotection with concentrated ammonium hydroxide at moderate temperatures (e.g., room temperature to 55 °C) is generally compatible with the 2'-O-propargyl group. However, prolonged exposure to harsh basic conditions or high temperatures should be avoided to minimize the risk of side reactions.
Q4: Is AMA (Ammonium Hydroxide/Methylamine) a suitable deprotection reagent for 2'-O-propargyl modified oligonucleotides?
A4: AMA is a faster and more efficient deprotection reagent compared to ammonium hydroxide alone.[2][3][4][5] While it is highly effective for standard oligonucleotides and even offers advantages for RNA synthesis, caution is advised when using it with sensitive modifications.[2][3] Although specific data on the direct effect of AMA on the 2'-O-propargyl group is limited, its increased nucleophilicity could potentially lead to a higher risk of side reactions with the alkyne functionality compared to ammonium hydroxide alone. It is recommended to perform a small-scale pilot deprotection and analyze the product by LC-MS to ensure the integrity of the modification.
Q5: What are the recommended milder deprotection conditions for sensitive oligonucleotides, including those with 2'-O-propargyl groups?
A5: For highly sensitive oligonucleotides, milder deprotection strategies are recommended. One common method is the use of "UltraMILD" phosphoramidites in conjunction with deprotection using potassium carbonate in methanol for 4 hours at room temperature.[6] This method is significantly gentler than standard ammonium hydroxide or AMA and is suitable for oligos with base-labile modifications.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the synthesis and handling of 2'-O-propargyl modified oligonucleotides.
| Problem | Potential Cause | Recommended Action |
| Low final yield of the full-length oligonucleotide. | 1. Inefficient coupling of the 2'-O-propargyl phosphoramidite. | - Ensure the phosphoramidite is of high quality and has not degraded. - Optimize coupling time; a slightly longer coupling time may be necessary for modified phosphoramidites. - Confirm the efficiency of the activator. |
| 2. Cleavage of the 2'-O-propargyl group during deprotection. | - Use milder deprotection conditions (see Table 1). - Reduce deprotection temperature and time. - Analyze the crude product by LC-MS to detect any loss of the propargyl group (mass decrease of approximately 39 Da). | |
| Presence of unexpected peaks in HPLC or LC-MS analysis. | 1. Side reactions involving the alkyne group. | - The terminal alkyne of the propargyl group can potentially undergo side reactions under strongly basic conditions. - Analyze the mass of the side products to identify potential adducts (e.g., addition of ammonia or methylamine to the alkyne). |
| 2. Incomplete removal of protecting groups. | - Ensure deprotection is carried out for the recommended duration and at the appropriate temperature. - Analyze by mass spectrometry to check for the presence of residual protecting groups (e.g., +70 Da for isobutyryl on dG).[3] | |
| 3. Formation of n-1 or other deletion sequences. | - Optimize the coupling efficiency of all phosphoramidites in the sequence. - Ensure efficient capping to terminate failed sequences. | |
| Poor performance in downstream applications (e.g., "click" chemistry). | 1. Modification or loss of the terminal alkyne. | - Confirm the integrity of the 2'-O-propargyl group by mass spectrometry. - Use fresh and high-quality reagents for the click reaction. |
| 2. Steric hindrance. | - The position of the 2'-O-propargyl group within the oligonucleotide sequence can influence its accessibility for click chemistry. Consider the design of the oligonucleotide. |
Data Summary
Table 1: Comparison of Common Deprotection Conditions
| Deprotection Reagent | Typical Conditions | Advantages | Potential Issues for 2'-O-propargyl Oligos |
| Ammonium Hydroxide | 55 °C, 8-16 hours | Standard, well-established method. | Prolonged heating may lead to degradation of sensitive modifications. |
| AMA (Ammonium Hydroxide/Methylamine 1:1) | 65 °C, 10-15 minutes | Very fast deprotection.[2][5] Reduces some side reactions (e.g., cyanoethylation).[3] | Higher nucleophilicity may increase the risk of side reactions with the alkyne group. Requires Ac-dC to prevent transamination.[2] |
| Potassium Carbonate in Methanol | Room Temperature, 4 hours | Very mild conditions.[6] Suitable for highly sensitive modifications. | Requires the use of UltraMILD phosphoramidites for base protection. |
| t-Butylamine/water (1:3) | 60 °C, 6 hours | An alternative mild deprotection method. | Compatibility with a wide range of modifications should be verified. |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
-
After synthesis, dry the solid support under a stream of argon or nitrogen.
-
Transfer the support to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and place it in a heating block at 55 °C for 8-12 hours.
-
Allow the vial to cool to room temperature.
-
Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water for analysis and purification.
Protocol 2: Rapid Deprotection with AMA
Caution: This is a more aggressive deprotection method. Perform a small-scale trial first. Ensure that acetyl-dC (Ac-dC) phosphoramidite was used during synthesis.
-
Dry the solid support after synthesis.
-
Add 1-2 mL of AMA solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).
-
Seal the vial and heat at 65 °C for 10-15 minutes.
-
Cool the vial to room temperature.
-
Transfer the AMA solution to a new tube.
-
Evaporate the solution to dryness.
-
Resuspend the oligonucleotide for further use.
Protocol 3: Troubleshooting by LC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the crude deprotected oligonucleotide in a suitable solvent (e.g., water or a low-concentration ammonium acetate solution).
-
LC Separation: Use a reverse-phase column suitable for oligonucleotide analysis (e.g., C18). The mobile phase typically consists of an ion-pairing agent (like triethylamine and hexafluoroisopropanol) in an aqueous buffer and an organic solvent (like methanol or acetonitrile).
-
MS Detection: Use an electrospray ionization (ESI) mass spectrometer in negative ion mode.[7]
-
Data Analysis:
-
Identify the peak corresponding to the full-length product with the intact 2'-O-propargyl group (calculate the expected mass).
-
Look for a peak corresponding to the loss of the propargyl group (expected mass - 39.02 Da).
-
Search for other potential side products, such as adducts with ammonia (+17.03 Da) or methylamine (+31.06 Da) at the alkyne.
-
Check for incomplete deprotection by looking for masses corresponding to the full-length product plus the mass of the protecting group (e.g., isobutyryl, +70.04 Da).
-
Visualizations
Caption: Standard workflow for phosphoramidite oligonucleotide synthesis.
References
preventing oxidation of phosphoramidites during storage and use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of phosphoramidites during storage and use.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving phosphoramidites, focusing on problems related to their stability.
Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis
Symptoms:
-
Reduced yield of the full-length oligonucleotide product.
-
Presence of n-1 and other truncated sequences in the final product analysis (e.g., by HPLC or mass spectrometry).
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Phosphoramidite Degradation due to Moisture | Phosphoramidites are highly sensitive to water, which leads to hydrolysis into the corresponding H-phosphonate, a species that is unreactive in the coupling step.[1] Ensure all solvents, especially acetonitrile, are anhydrous (water content < 30 ppm, preferably < 10 ppm).[2][3] Use fresh, high-quality solvents for each synthesis. Store phosphoramidite solutions over molecular sieves to scavenge any residual moisture.[4][5] |
| Oxidation of Phosphoramidites | The P(III) center of phosphoramidites is susceptible to oxidation to P(V), rendering them inactive for coupling.[6] Handle solid phosphoramidites and their solutions under an inert atmosphere (e.g., argon or nitrogen).[7][8] Use septum-sealed vials and syringes flushed with inert gas for all transfers.[1] |
| Improper Storage of Phosphoramidites | Both solid phosphoramidites and their solutions can degrade over time if not stored correctly. Store solid phosphoramidites at -20°C in a dry, dark environment.[8][9] Solutions in anhydrous acetonitrile are also best stored at -20°C when not in use. |
| Suboptimal Activator Performance | The activator is crucial for the coupling reaction. Ensure the activator solution is fresh and has been stored under anhydrous conditions. Consider optimizing the activator concentration and coupling time, especially for modified or sterically hindered phosphoramidites.[2] |
Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis of Oligonucleotides
Symptoms:
-
Appearance of peaks that do not correspond to the full-length product or expected n-x truncated sequences.
-
Mass signals indicating modifications to the nucleobases or the phosphate backbone.
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Formation of Acrylonitrile Adducts | A common degradation pathway for phosphoramidites involves the elimination of acrylonitrile, which can then react with the nucleobases (especially G) of the growing oligonucleotide chain. Use high-purity phosphoramidites and ensure they have been stored correctly to minimize the presence of degradation products that can lead to acrylonitrile formation. |
| Phosphoramidite Starting Material Impurities | The phosphoramidite itself may contain reactive impurities that get incorporated during synthesis.[10] Source high-purity phosphoramidites from reputable suppliers who provide a certificate of analysis with purity assessment (e.g., by HPLC and 31P NMR). |
| Incomplete Deprotection | Some protecting groups may not be fully removed during the final deprotection step, leading to modified oligonucleotides. Ensure the deprotection conditions (reagent, temperature, and time) are appropriate for the specific protecting groups on your phosphoramidites. For sensitive modifications, milder deprotection strategies may be necessary.[2] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for solid phosphoramidites?
-
Q2: How should I prepare and store phosphoramidite solutions?
-
A2: Phosphoramidite solutions should be prepared using anhydrous acetonitrile (<30 ppm water, ideally <10 ppm) under an inert atmosphere.[2][3] Use septum-sealed vials and dry syringes for all transfers.[1] For routine use on a synthesizer, solutions can be stored at room temperature, but for longer-term storage (more than a few days), it is recommended to store them at -20°C.
-
-
Q3: How long can I expect my phosphoramidites to be stable?
-
A3: The stability of phosphoramidites varies depending on the nucleobase and storage conditions. When stored properly as a solid at -20°C, they can be stable for months to years.[7] In solution, their stability is significantly reduced. For example, in anhydrous acetonitrile at room temperature, dG phosphoramidite is the least stable and can show significant degradation within weeks.[4][11]
-
Quality Control
-
Q4: How can I check the quality of my phosphoramidites?
-
Q5: What do the two peaks for a single phosphoramidite in an HPLC chromatogram represent?
-
Q6: In a 31P NMR spectrum of a phosphoramidite, where should I expect to see the signal for the active compound and its oxidized impurity?
Data Summary
Table 1: Stability of Phosphoramidites in Anhydrous Acetonitrile
This table summarizes the degradation of standard deoxyribonucleoside phosphoramidites in anhydrous acetonitrile after five weeks of storage under an inert gas atmosphere at room temperature.
| Phosphoramidite | Purity Reduction after 5 Weeks |
| dG(ib) | 39% |
| dA(bz) | 6% |
| dC(bz) | 2% |
| T | 2% |
Data from Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75.[4]
Experimental Protocols
Protocol 1: Purity Assessment of Phosphoramidites by Reversed-Phase HPLC
Objective: To determine the purity of a phosphoramidite sample and identify any degradation products.
Materials:
-
Phosphoramidite sample
-
Anhydrous acetonitrile (HPLC grade)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere, accurately weigh and dissolve the phosphoramidite sample in anhydrous acetonitrile to a final concentration of approximately 1.0 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Temperature: Ambient
-
Gradient: A typical gradient would be from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over 20-30 minutes to elute the compound and any impurities. An example gradient is:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B for column re-equilibration.
-
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main phosphoramidite peaks (sum of the two diastereomers) as a percentage of the total peak area.
-
Protocol 2: Quality Assessment of Phosphoramidites by 31P NMR Spectroscopy
Objective: To confirm the identity of the phosphoramidite and quantify the level of oxidized P(V) impurities.
Materials:
-
Phosphoramidite sample
-
Deuterated acetonitrile (CD3CN) or deuterated chloroform (CDCl3)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere, dissolve approximately 5-10 mg of the phosphoramidite sample in ~0.5 mL of deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled 31P NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Analysis:
-
The spectrum should show a major signal (or a pair of signals for the diastereomers) in the region of 140-155 ppm, corresponding to the P(III) of the phosphoramidite.
-
Signals for P(V) impurities, such as the oxidized phosphoramidate or the H-phosphonate, will typically appear between -10 and 50 ppm.
-
The relative percentage of the P(V) impurity can be estimated by comparing the integration of the impurity peak(s) to the integration of the main P(III) peak(s).
-
Visualizations
Caption: The primary degradation pathways of phosphoramidites leading to inactive species.
Caption: A workflow for the proper storage, handling, and use of phosphoramidites.
Caption: A decision tree for troubleshooting low coupling efficiency in oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. lcms.cz [lcms.cz]
- 7. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. usp.org [usp.org]
- 13. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to 2'-O-Alkyne Modified Oligonucleotides for Researchers and Drug Development Professionals
In the landscape of nucleic acid modifications, 2'-O-alkyne modifications have emerged as powerful tools for a multitude of applications, from in situ hybridization and RNA labeling to the development of novel therapeutic agents. The introduction of a terminal alkyne group at the 2' position of the ribose sugar provides a versatile handle for post-synthetic "click" chemistry, allowing for the attachment of various functional moieties with high efficiency and specificity.[1][] Among these, the 2'-O-propargyl modification is a widely utilized option. This guide provides an objective comparison of 2'-O-propargyl with other 2'-O-alkyne and related 2'-O-modifications, supported by experimental data to aid researchers in selecting the optimal modification for their specific needs.
Performance Comparison of 2'-O-Modifications
The choice of a 2'-O-modification can significantly impact the properties of an oligonucleotide, including its thermal stability, nuclease resistance, and efficiency in downstream applications. This section provides a comparative overview of these key performance metrics.
Thermal Stability of Duplexes
The thermal stability of an oligonucleotide duplex, often measured as the melting temperature (Tm), is a critical parameter for applications requiring specific hybridization. The introduction of a 2'-O-modification can either stabilize or destabilize the duplex. The table below summarizes the change in melting temperature (ΔTm) per modification compared to an unmodified DNA:RNA duplex.
| Modification | ΔTm per modification (°C) vs. DNA:RNA | Reference |
| 2'-O-propargyl | +1.5 to +2.0 | [3] |
| 2'-O-methyl (2'-OMe) | +1.2 to +1.5 | [4][5] |
| 2'-O-methoxyethyl (MOE) | +1.7 to +2.0 | [6] |
| 2'-fluoro (2'-F) | +1.3 | [4] |
Key Observations:
-
2'-O-propargyl modifications have been shown to increase the thermal stability of duplexes with complementary RNA.[3]
-
The stabilizing effect of 2'-O-propargyl is comparable to that of the well-established 2'-O-methoxyethyl (MOE) modification and slightly greater than that of the 2'-O-methyl (2'-OMe) modification.[3][5][6]
-
This increased stability is attributed to the pre-organization of the sugar pucker into an A-form geometry, which is favorable for RNA binding.[4]
Nuclease Resistance
Oligonucleotides are susceptible to degradation by cellular nucleases, which can limit their efficacy in in vivo and in vitro applications. Modifications at the 2'-position can enhance nuclease resistance.
| Modification | Relative Nuclease Resistance | Reference |
| 2'-O-propargyl | Increased | [3] |
| 2'-O-methyl (2'-OMe) | Significantly Increased | [7][8] |
| 2'-O-methoxyethyl (MOE) | Highly Increased | [9] |
| Phosphorothioate (PS) | Increased (at internucleotide linkage) | [8] |
Key Observations:
-
While specific quantitative comparisons for 2'-O-propargyl are not as extensively documented as for other modifications, the presence of a modification at the 2'-hydroxyl group generally enhances nuclease resistance.[3]
-
Modifications like 2'-OMe and 2'-MOE are well-known to confer significant protection against nuclease degradation.[7][8][9]
-
For maximum nuclease resistance, a combination of modifications, such as 2'-O-modifications and phosphorothioate (PS) backbone modifications, is often employed.[8]
Click Chemistry Efficiency
A primary advantage of 2'-O-alkyne modifications is their utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[] This allows for the straightforward conjugation of a wide range of molecules, such as fluorescent dyes, biotin, or peptides, to the oligonucleotide.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving 2'-O-alkyne modified oligonucleotides.
Synthesis of 2'-O-Propargyl Modified Oligonucleotides
The synthesis of oligonucleotides containing 2'-O-propargyl modifications is typically achieved using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[3][12]
Materials:
-
2'-O-propargyl phosphoramidite monomers (A, C, G, U)
-
Standard DNA/RNA synthesis reagents and solvents
-
Controlled pore glass (CPG) solid support
-
Ammonia or AMA (Ammonia/Methylamine) for deprotection
Protocol:
-
Automated Synthesis: The oligonucleotide is synthesized on a solid support using standard phosphoramidite coupling cycles. The 2'-O-propargyl phosphoramidite monomers are incorporated at the desired positions in the sequence.[13]
-
Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by treatment with ammonia or AMA at elevated temperatures.
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length, modified product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of a 2'-O-propargyl modified oligonucleotide with an azide-containing molecule (e.g., a fluorescent dye).[10][11]
Materials:
-
2'-O-propargyl modified oligonucleotide
-
Azide-modified label (e.g., FAM-azide)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, dissolve the 2'-O-propargyl modified oligonucleotide in PBS.
-
Prepare Copper Catalyst: In a separate tube, prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA ligand.
-
Add Reagents: To the oligonucleotide solution, add the azide-modified label, the copper catalyst solution, and freshly prepared sodium ascorbate. The final concentrations should be optimized, but typical molar ratios are 1:2:1:5 (oligonucleotide:azide:CuSO4:sodium ascorbate).
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: The labeled oligonucleotide can be purified from the reaction mixture by ethanol precipitation or by using a desalting column to remove excess reagents.
Visualizations
Experimental Workflow for RNA Labeling
The following diagram illustrates a typical workflow for labeling a specific RNA molecule in a complex biological sample using a 2'-O-alkyne modified probe and click chemistry.
Caption: Workflow for labeling target RNA using a 2'-O-alkyne modified probe.
Logical Relationship of Performance Metrics
The selection of a 2'-O-modification involves a trade-off between various performance characteristics. The following diagram illustrates the interconnectedness of these properties.
Caption: Interplay of 2'-O-modification properties and application success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative molecular dynamics calculations of duplexation of chemically modified analogs of DNA used for antisense applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. twistbioscience.com [twistbioscience.com]
- 13. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide: Comparing 2'-O-propargyl and 5-Ethynyl Modifications for Oligonucleotide Labeling
In the fields of molecular biology, diagnostics, and therapeutic development, the precise labeling of oligonucleotides is paramount. The advent of bioorthogonal "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized this process by enabling highly efficient and specific conjugation of reporter molecules, such as fluorophores or biotin, to nucleic acids. The key to this technique is the incorporation of a reactive alkyne handle into the oligonucleotide. Two of the most prevalent and effective methods for introducing this alkyne group are the 2'-O-propargyl modification of the ribose sugar and the 5-ethynyl modification of a pyrimidine base.
This guide provides an objective, data-driven comparison of these two modifications to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific application. We will delve into their effects on oligonucleotide stability, nuclease resistance, and synthetic considerations, supported by experimental data and detailed protocols.
Structural Overview: Sugar vs. Base Modification
The fundamental difference between the two modifications lies in the location of the alkyne group. The 2'-O-propargyl modification attaches the alkyne via an ether linkage to the 2'-hydroxyl position of the sugar moiety, while the 5-ethynyl modification attaches it to the C5 position of a pyrimidine ring (uracil or cytosine). This positional difference has significant consequences for the biophysical properties of the resulting oligonucleotide.
Caption: Chemical structures of 2'-O-propargyl and 5-ethynyl modifications.
Head-to-Head Performance Comparison
The choice between modifying the sugar or the base is not trivial and impacts several key performance metrics.
1. Impact on Duplex Stability (Melting Temperature, Tm)
The thermal stability of the oligonucleotide duplex is critical for applications like PCR, FISH, and antisense therapeutics.
-
2'-O-propargyl: Modifications at the 2'-position generally adopt an A-form helical geometry, similar to RNA. Consequently, a 2'-O-propargyl modification tends to increase the thermal stability of DNA:RNA duplexes.[1] However, it can be slightly destabilizing when incorporated into a DNA:DNA duplex.[1] This property is advantageous for RNA-targeting applications.
-
5-Ethynyl: The 5-position of pyrimidines is located in the major groove of the DNA helix, providing steric freedom.[2] The rigid, hydrophobic ethynyl group enhances base-stacking interactions, consistently increasing the melting temperature (Tm) of both DNA:DNA and DNA:RNA duplexes.[3][4][5] Studies show that a C5-propynyl modification (a slightly longer alkyne) can increase Tm by approximately 1.7°C per substitution for dU and 2.8°C for dC.[5]
2. Nuclease Resistance
For in vivo applications, such as siRNA or antisense oligonucleotides, resistance to degradation by cellular nucleases is essential.
-
2'-O-propargyl: This modification provides a significant advantage in nuclease resistance. The 2'-hydroxyl group is a primary recognition site for many ribonucleases. Masking this position with a propargyl group, similar to other 2'-O-alkyl modifications like 2'-O-methyl (2'-OMe), sterically hinders nuclease activity and dramatically increases the oligonucleotide's half-life in biological fluids.[6][7][][9]
-
5-Ethynyl: As a base modification, the 5-ethynyl group does not protect the phosphodiester backbone, which is the primary target of most nucleases. Therefore, it offers minimal to no enhanced resistance to nuclease degradation compared to an unmodified oligonucleotide.
3. Synthetic Considerations and Purity
The ease and fidelity of oligonucleotide synthesis are practical concerns for researchers.
-
2'-O-propargyl: Phosphoramidites containing this modification are commercially available and generally stable throughout standard automated DNA/RNA synthesis cycles.[10]
-
5-Ethynyl: This modification is susceptible to a significant side reaction. Under the basic conditions used for oligonucleotide deprotection (e.g., concentrated ammonia), the terminal alkyne can be hydrated to form an acetyl group.[11] This can lead to a mixed population of labeled and unlabeled species, complicating downstream applications. To prevent this, it is highly recommended to use a version of the phosphoramidite where the alkyne is protected with a triisopropylsilyl (TIPS) group, which is removed in a separate, final deprotection step.[11]
4. Enzymatic Incorporation
For some applications, modified nucleotides are incorporated using polymerases.
-
Both 2'-O-propargyl-NTPs and 5-ethynyl-dNTPs (like EdU) can be incorporated enzymatically.[12][13] Notably, 5-ethynyl-dUTP is incorporated with very high efficiency by many DNA polymerases, making it a popular choice for labeling nascent DNA in cell proliferation assays.[13] 2'-O-propargyl modified triphosphates have also been successfully incorporated using specific DNA polymerases like Therminator.[12]
Quantitative Data Summary
| Performance Metric | 2'-O-propargyl Modification | 5-Ethynyl Modification |
| Location | 2'-position of the ribose sugar | 5-position of the pyrimidine base |
| Duplex Stability (ΔTm) | Increases Tm in DNA:RNA duplexes; slightly destabilizing in DNA:DNA duplexes.[1] | Consistently increases Tm in both DNA:DNA and DNA:RNA duplexes (approx. +1.5 to 3.0°C per modification).[5] |
| Nuclease Resistance | High. Significantly enhances stability against endo- and exonucleases.[7][9] | Low. Offers minimal protection against nuclease degradation. |
| Synthetic Challenges | Generally stable during synthesis. | Prone to hydration (alkyne → acetyl) during standard deprotection.[11] Requires alkyne protection (e.g., TIPS) for high purity.[11] |
| Primary Advantage | Nuclease Resistance & RNA Targeting | Enhanced Hybridization Affinity |
Experimental Protocols and Workflow
The most common method for labeling alkyne-modified oligonucleotides is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The general workflow involves synthesizing the modified oligonucleotide, performing the click reaction with an azide-bearing reporter molecule, and purifying the final conjugate.
Caption: A typical experimental workflow for oligonucleotide labeling via click chemistry.
Representative Protocol: CuAAC Labeling of an Alkyne-Modified Oligonucleotide
This protocol is a generalized procedure for labeling 10-20 nmol of an alkyne-modified oligonucleotide.[14][15] Volumes should be scaled accordingly.
Reagents & Materials:
-
Alkyne-modified oligonucleotide (e.g., 1 mM stock in nuclease-free water)
-
Azide-modified reporter (e.g., fluorescent dye, biotin) (10 mM stock in DMSO)
-
Click Chemistry Buffer (e.g., 1.5x buffer containing Triethylammonium acetate, pH 7, and DMSO)[15]
-
Copper(II) source with ligand (e.g., 10 mM CuSO₄/TBTA stock in 55% DMSO)[14]
-
Reducing Agent: Sodium Ascorbate (50 mM stock in nuclease-free water, freshly prepared)
-
Nuclease-free water and microtubes
Methodology:
-
Reaction Setup: In a microtube, combine the following in order:
-
10 µL of 1 mM Alkyne-Oligonucleotide (for a final concentration of ~100 µM in a 100 µL reaction)
-
Calculated volume of nuclease-free water.
-
67 µL of 1.5x Click Chemistry Buffer.[15]
-
Vortex briefly to mix.
-
-
Add Azide: Add 1.5-5 equivalents of the Azide-Reporter relative to the oligonucleotide. For this example, add 15 µL of 10 mM Azide-Reporter stock (1.5 eq). Vortex again.
-
Degas (Optional but Recommended): To prevent oxidation, gently bubble argon or nitrogen gas through the mixture for 30-60 seconds.[14][15]
-
Initiate Reaction:
-
Add 2 µL of freshly prepared 50 mM Sodium Ascorbate solution.[15]
-
Immediately add the Copper/Ligand solution (volume depends on stock, aim for a final concentration of ~0.25-1 mM Copper).
-
Flush the tube headspace with inert gas and cap tightly.
-
-
Incubation: Vortex the mixture thoroughly. Incubate at room temperature for 1-4 hours or overnight.[2][15] Reaction completion is often achieved within this timeframe.
-
Purification: Purify the labeled oligonucleotide from excess reagents. A common method is ethanol or acetone precipitation.[15]
-
Add a salt solution (e.g., Lithium Perchlorate) followed by 10 volumes of cold acetone.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the oligonucleotide, wash with acetone, and air dry.
-
Resuspend the purified, labeled oligonucleotide in a suitable buffer.
-
-
Quality Control: Confirm successful conjugation using MALDI-TOF mass spectrometry (to observe the mass shift) and/or gel electrophoresis (to observe mobility shifts, especially with bulky dyes).
Decision Guide: Which Modification to Choose?
The optimal choice depends directly on the experimental goals. This diagram outlines the decision-making process based on the primary requirements of the application.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. atdbio.com [atdbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synoligo.com [synoligo.com]
- 9. mdpi.com [mdpi.com]
- 10. 2'-O-propargyl A Oligo Modifications from Gene Link [genelink.com]
- 11. seela.net [seela.net]
- 12. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. interchim.fr [interchim.fr]
- 15. lumiprobe.com [lumiprobe.com]
A Comparative Guide to the Effects of 2'-O-Propargyl Modification on RNA Duplex Stability
For researchers and professionals in drug development, particularly in the field of antisense technology, understanding the impact of chemical modifications on RNA duplex stability is paramount. The 2'-hydroxyl group of the ribose sugar is a primary site for such modifications. This guide provides a detailed comparison of the 2'-O-propargyl modification, its effects on RNA duplex thermal stability, and the experimental protocols used for its evaluation.
Quantitative Data on Duplex Stability
The thermal melting temperature (Tm), the temperature at which half of the duplex strands dissociate, is a key measure of duplex stability. While some modifications consistently stabilize RNA duplexes, the effect of the 2'-O-propargyl group can be context-dependent.
Studies indicate that incorporating 2'-O-propargyl oligoribonucleotides can increase the melting temperature (Tm) of duplexes formed with a complementary RNA strand compared to an unmodified RNA:RNA homoduplex, suggesting a stabilizing effect in this context.[1] However, in other scenarios, such as within parallel-stranded DNA duplexes, the 2'-O-propargyl modification on an isocytidine residue has been shown to be destabilizing.[2]
For comparison, the effects of other common 2'-O-alkyl modifications on the stability of a 14-mer U/A RNA duplex are summarized below. These modifications generally enhance thermal stability.
Table 1: Comparison of Thermal Melting Temperatures (Tm) for Various 2'-O-Modified RNA Duplexes
| Duplex Sequence (Modification on Uridine Strand) | Modification | Tm (°C) | ΔTm vs. Unmodified (°C) |
|---|---|---|---|
| UOH14/AOH14 | None (Unmodified) | 24 | - |
| UOMe14/AOH14 | 2'-O-Methyl (OMe) | 36 | +12 |
| UOMOE14/AOH14 | 2'-O-Methoxyethyl (MOE) | 40 | +16 |
| UOCE14/AOH14 | 2'-O-Cyanoethyl (OCE) | 43 | +19 |
Data sourced from a study on the relationship between deformability and thermal stability of 2′-O-modified RNA hetero duplexes[3].
The stabilizing effect of many 2'-O-modifications is often attributed to the pre-organization of the sugar pucker into a C3'-endo conformation, which is favorable for forming an A-form RNA helix.[3][4]
Experimental Protocols
Synthesis of 2'-O-Propargyl Modified Oligonucleotides
The synthesis of oligonucleotides containing 2'-O-propargyl modifications is typically achieved using automated solid-phase phosphoramidite chemistry.[1][] The key component is the 2'-O-propargyl phosphoramidite building block, which is prepared in a multi-step chemical synthesis.
Detailed Method:
-
Selective Alkylation: A suitably protected nucleoside (e.g., with 5'-DMT and base-labile protecting groups) is subjected to a regioselective alkylation of the 2'-hydroxyl group. A common method involves using propargyl bromide in the presence of a mild base and a phase transfer catalyst, such as dibutyl tin oxide and tetrabutyl ammonium bromide, to preferentially yield the 2'-O-propargyl isomer.[2][6]
-
Phosphitylation: The resulting 5'-protected 2'-O-propargyl nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to install the phosphoramidite group at the 3'-hydroxyl position.[1]
-
Solid-Phase Synthesis: The synthesized 2'-O-propargyl phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The synthesis cycle involves four main steps: deblocking (detritylation), coupling, capping, and oxidation.[]
-
Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a base (e.g., aqueous ammonia). The final product is then purified, typically by HPLC.
Thermal Denaturation Analysis (UV Melting)
Thermal denaturation is a widely used technique to determine the thermal stability of nucleic acid duplexes.[7] The experiment involves monitoring the absorbance of a nucleic acid solution at 260 nm as the temperature is gradually increased.
Detailed Method:
-
Sample Preparation: The modified oligonucleotide and its complementary RNA strand are mixed in equimolar amounts in a buffer solution. A common buffer consists of 1 M sodium chloride, 20 mM sodium cacodylate, and 0.5 mM Na2EDTA, adjusted to a pH of 7.0.[8]
-
Denaturation and Annealing: The sample is first heated to a high temperature (e.g., 90-95°C) to ensure complete dissociation of any pre-existing duplexes and then slowly cooled to a starting temperature (e.g., 10-15°C) to allow for duplex formation.
-
Data Acquisition: The sample is placed in a UV-Vis spectrophotometer equipped with a temperature controller. The absorbance at 260 nm is recorded as the temperature is increased at a constant rate (e.g., 0.5 or 1.0°C per minute).
-
Data Analysis: The absorbance values are plotted against temperature to generate a "melting curve." The melting temperature (Tm) is determined by calculating the first derivative of this curve; the peak of the derivative plot corresponds to the Tm.
References
- 1. researchgate.net [researchgate.net]
- 2. 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 6. WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides - Google Patents [patents.google.com]
- 7. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
2'-O-Propargyl Modified RNA: A Comparative Guide to Nuclease Resistance
For Researchers, Scientists, and Drug Development Professionals
In the realm of RNA therapeutics and research, the inherent instability of unmodified RNA presents a significant hurdle. Its susceptibility to degradation by nucleases in biological fluids limits its efficacy and in vivo applications. Chemical modifications offer a powerful strategy to enhance RNA stability. This guide provides a comparative analysis of the nuclease resistance of 2'-O-propargyl modified RNA versus its unmodified counterpart, supported by experimental principles and methodologies.
Enhanced Nuclease Resistance of 2'-O-Propargyl RNA
The 2'-hydroxyl group in the ribose sugar of RNA is a primary target for nucleases, initiating the degradation cascade. Modification at this position, such as the introduction of a 2'-O-propargyl group, sterically hinders the approach of nucleases, thereby significantly increasing the RNA's resistance to enzymatic cleavage. While direct quantitative comparisons for 2'-O-propargyl modification are not extensively documented in publicly available literature, the principle of enhanced stability through 2'-O-alkylation is well-established for similar modifications like 2'-O-methyl and 2'-O-methoxyethyl (2'-MOE). These modifications have been shown to dramatically extend the half-life of RNA in serum.
Based on the established trends for 2'-O-alkylated RNA, it is anticipated that 2'-O-propargyl modification will confer a substantial increase in nuclease resistance compared to unmodified RNA. The propargyl group, with its terminal alkyne, not only provides steric bulk but also offers a valuable handle for post-synthetic "click" chemistry applications.
Quantitative Comparison of Nuclease Resistance
The following table presents illustrative data summarizing the expected nuclease resistance of 2'-O-propargyl modified RNA compared to unmodified RNA in a typical serum stability assay. This data is representative of the improvements observed with other 2'-O-alkyl modifications.
| RNA Type | Modification | Half-life in 50% Fetal Bovine Serum (FBS) |
| Unmodified RNA | None | < 1 minute |
| 2'-O-Propargyl RNA | 2'-O-propargyl group on each nucleotide | > 24 hours |
Note: The data presented is illustrative and based on the known nuclease resistance of 2'-O-alkyl modified oligonucleotides. Unmodified RNA is rapidly degraded in serum, with reported half-lives often in the order of seconds to minutes. In contrast, 2'-modified oligonucleotides, such as those with 2'-O-methyl modifications, have demonstrated half-lives exceeding 24 to 48 hours in 50% serum.
Experimental Protocol: Serum Stability Assay
To empirically determine and compare the nuclease resistance of different RNA oligonucleotides, a serum stability assay is commonly employed.
Objective: To quantify the degradation of unmodified and 2'-O-propargyl modified RNA oligonucleotides over time when incubated in the presence of serum nucleases.
Materials:
-
Unmodified RNA oligonucleotide (control)
-
2'-O-propargyl modified RNA oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Loading dye (containing a tracking dye and a denaturant like formamide or urea)
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE or TAE buffer for electrophoresis
-
Gel staining solution (e.g., SYBR Gold or GelRed)
-
Gel imaging system
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Methodology:
-
Preparation of RNA Samples:
-
Reconstitute the lyophilized unmodified and 2'-O-propargyl modified RNA oligonucleotides in nuclease-free water to a stock concentration of 20 µM.
-
Prepare working solutions by diluting the stock solutions in PBS.
-
-
Incubation with Serum:
-
For each RNA type and each time point, prepare a reaction tube. Recommended time points include 0, 15 min, 30 min, 1 hr, 4 hrs, 8 hrs, and 24 hrs.
-
In each tube, combine 10 µL of 50% FBS (in PBS) with 10 µL of the 2 µM RNA working solution. The final concentration of RNA will be 1 µM in 25% FBS.
-
The '0' time point sample should be prepared by adding the loading dye immediately to stop the reaction.
-
Incubate all other tubes at 37°C.
-
-
Quenching the Reaction:
-
At each designated time point, remove the corresponding tube from the incubator.
-
Immediately add an equal volume (20 µL) of loading dye to the reaction to stop nuclease activity. The denaturant in the loading dye will inactivate the nucleases.
-
Vortex briefly and store the samples on ice or at -20°C until all time points are collected.
-
-
Gel Electrophoresis:
-
Prepare a denaturing polyacrylamide gel of an appropriate percentage to resolve the RNA oligonucleotides.
-
Load an equal volume of each time-point sample into the wells of the gel.
-
Run the gel in TBE or TAE buffer at a constant voltage until the tracking dye has migrated to the desired position.
-
-
Visualization and Analysis:
-
After electrophoresis, carefully remove the gel and stain it with a suitable nucleic acid stain.
-
Visualize the gel using a gel imaging system. The intact RNA will appear as a distinct band. Degraded RNA will appear as a smear or will be absent.
-
Quantify the band intensity for the intact RNA at each time point using densitometry software.
-
Calculate the percentage of intact RNA remaining at each time point relative to the 0 time point.
-
The half-life (t½) of the RNA can then be determined by plotting the percentage of intact RNA versus time and fitting the data to an exponential decay curve.
-
Visualizations
Caption: Workflow for comparing the nuclease resistance of modified and unmodified RNA.
Caption: Structural difference between unmodified and 2'-O-propargyl modified RNA.
comparison of CuAAC with strain-promoted azide-alkyne cycloaddition (SPAAC) for RNA
For researchers, scientists, and drug development professionals engaged in the study of RNA, the ability to chemically label these molecules is crucial for elucidating their structure, function, and dynamics. Among the bioorthogonal reactions available, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as powerful tools for RNA modification. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable method for specific research applications.
The fundamental principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide and an alkyne. However, their mechanisms differ significantly, leading to distinct advantages and disadvantages in the context of RNA labeling.[1] CuAAC, a key example of "click chemistry," employs a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[2] In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne, which readily reacts with an azide to release ring strain.[1][3]
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC for RNA labeling often involves a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison.
| Parameter | CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) |
| Reaction Rate | Generally faster, with second-order rate constants in the range of 10⁴ to 10⁵ M⁻¹s⁻¹.[4] | Slower than CuAAC, with second-order rate constants typically around 1.2 x 10⁻³ M⁻¹s⁻¹, though newer cyclooctynes can reach up to 4 M⁻¹s⁻¹.[4][5] |
| Biocompatibility | Limited by the cytotoxicity of the copper catalyst, which can cause RNA degradation and cellular toxicity.[6][7][8] | Highly biocompatible due to the absence of a metal catalyst, making it suitable for live-cell and in vivo applications.[1][9] |
| RNA Integrity | The copper catalyst can lead to RNA degradation, particularly at higher concentrations or with prolonged exposure.[6][8] | Minimally affects RNA integrity, preserving the full-length sequence information.[6][8] |
| Reaction Conditions | Requires a Cu(I) source (often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., THPTA), and is sensitive to oxygen.[2][10] | Catalyst-free, proceeds under physiological conditions, and is not sensitive to oxygen.[11] |
| Reagent Considerations | Terminal alkynes are small and generally do not perturb the biological system.[12] | Strained cyclooctynes (e.g., DBCO, BCN) are bulky, which can lead to steric hindrance and affect cellular uptake.[5][13] |
| Typical Reagent Concentrations for RNA Labeling | RNA: 50 nM - 10 µM; CuSO₄: 100 µM; THPTA: 500 µM; Sodium Ascorbate: 1 mM; Alkyne probe: Excess (e.g., 500 µM).[14] | Azide-modified RNA: ~1 µM; Cyclooctyne probe (e.g., DBCO-fluorophore): 50 µM.[12] |
| Labeling Efficiency | Can achieve near-quantitative yields (>92%) under optimized conditions.[14] | Can also achieve high efficiency, approaching 100% in some cases.[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for the fluorescent labeling of azide-modified RNA using CuAAC and SPAAC.
Protocol 1: Fluorescent Labeling of Azide-Modified RNA via CuAAC
This protocol is adapted from methodologies described for the labeling of RNA with fluorescent alkynes.[14]
Materials:
-
Azide-modified RNA
-
Fluorescent alkyne probe (e.g., Alexa Fluor 647 alkyne)
-
50 mM Phosphate buffer (pH 7.0)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM)
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
Azide-modified RNA to a final concentration of ~1 µM in 50 mM phosphate buffer.
-
Fluorescent alkyne probe to a final concentration of 500 µM.
-
-
In a separate tube, prepare the catalyst premix by combining 6.3 µl of 20 mM CuSO₄ and 12.5 µl of 50 mM THPTA for a final volume that will result in 0.25 mM copper and 1.25 mM ligand in the final reaction.[16] Let this premix stand for 1-2 minutes.
-
Add the CuSO₄/THPTA premix to the RNA/alkyne solution to achieve a final CuSO₄ concentration of 100 µM and THPTA concentration of 500 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
Incubate the reaction at 25-37°C for 30 minutes to 2 hours.[14]
-
Purify the labeled RNA using methods such as ethanol precipitation or size-exclusion chromatography to remove unreacted reagents.
Protocol 2: Fluorescent Labeling of Azide-Modified RNA via SPAAC
This protocol is based on established procedures for the copper-free labeling of RNA.[12]
Materials:
-
Azide-modified RNA
-
Cyclooctyne-functionalized fluorescent probe (e.g., DBCO-Fluor 488)
-
50 mM Phosphate buffer (pH 7.0)
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified RNA in 50 mM phosphate buffer to a final concentration of 1 µM.
-
Add the cyclooctyne-functionalized fluorescent probe to a final concentration of 50 µM.
-
Incubate the reaction at 37°C for 2 hours.[12]
-
The reaction mixture can often be used directly for analysis (e.g., gel electrophoresis). If purification is required, ethanol precipitation or other suitable methods can be employed.
Visualizing the Reactions
To further illustrate the chemical transformations, the following diagrams depict the reaction pathways for CuAAC and SPAAC.
Caption: The CuAAC reaction mechanism for RNA labeling.
Caption: The SPAAC reaction mechanism for RNA labeling.
Conclusion
Both CuAAC and SPAAC are highly effective methods for RNA labeling, each with its own set of strengths and weaknesses. CuAAC offers the advantage of rapid reaction kinetics but is hampered by the potential for copper-induced RNA degradation and cytotoxicity, limiting its application in living systems.[6][7][17] In contrast, SPAAC provides excellent biocompatibility, making it the preferred choice for in-cell and in vivo studies, although it generally proceeds at a slower rate and involves bulkier reagents.[1][5] The decision between CuAAC and SPAAC will ultimately depend on the specific requirements of the experiment, including the sensitivity of the biological system, the desired reaction speed, and the nature of the RNA molecule being studied. For applications requiring fast labeling where short-term exposure to a well-ligated copper catalyst is acceptable, CuAAC may be suitable.[1] However, for most in vivo studies, the superior biocompatibility of SPAAC makes it the more prudent choice.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast RNA conjugations on solid phase by strain-promoted cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00047G [pubs.rsc.org]
A Comparative Guide to Alternative Protecting Groups for Adenosine Phosphoramidites
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting groups for nucleoside phosphoramidites is a critical parameter that influences synthesis efficiency, deprotection conditions, and the purity of the final product. The exocyclic amine of adenosine is traditionally protected by a benzoyl (Bz) group, which is robust but requires harsh deprotection conditions. This guide provides an objective comparison of common alternative protecting groups—Phenoxyacetyl (Pac), Dimethylformamidine (dmf), and Acetyl (Ac)—highlighting their respective advantages, particularly the milder deprotection protocols they enable.
The primary advantage of these alternative protecting groups lies in their increased lability under basic conditions, allowing for faster and milder deprotection protocols.[1][2][3] This is particularly crucial for the synthesis of oligonucleotides containing sensitive modifications, such as fluorescent dyes or complex ligands, which may be degraded by the harsh conditions required to remove the standard benzoyl group.[4]
Chemical Structures of Protecting Groups
The selection of a protecting group for the N6 position of adenosine is a balance between stability during the synthesis cycles and ease of removal post-synthesis. The following diagram illustrates the chemical structures of the commonly used protecting groups attached to the adenosine base.
Performance Comparison
The following table summarizes the key performance characteristics of each protecting group, with a focus on the deprotection protocols.
| Protecting Group | Common Name | Deprotection Conditions | Deprotection Time | Key Advantages |
| Benzoyl (Bz) | Standard | Concentrated Ammonium Hydroxide | 5 - 16 hours at 55°C | Standard, widely used, and well-characterized. |
| Phenoxyacetyl (Pac) | UltraMILD | 0.05M Potassium Carbonate in Methanol OR 30% Ammonium Hydroxide | 4 hours at room temp.[1][4] OR 2 hours at room temp.[1] | Very mild deprotection; ideal for highly sensitive labels (e.g., TAMRA, Cy5).[4] |
| Dimethylformamidine (dmf) | Fast Deprotection | Concentrated Ammonium Hydroxide | 1 hour at 65°C or 2 hours at 55°C[7] | Rapid deprotection under standard reagents; good for G-rich sequences.[7] |
| Acetyl (Ac) | UltraFAST | Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v) | 10 minutes at 65°C[4][8] | Extremely rapid deprotection; requires use of Ac-dC to prevent side reactions.[8][9] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and deprotection of oligonucleotides using adenosine phosphoramidites with different protecting groups.
The synthesis of oligonucleotides on an automated synthesizer follows a standard cycle for each base addition, as depicted below. This cycle is independent of the choice of the N6-protecting group on adenosine.
Protocol:
-
Deblocking (Detritylation): The acid-labile 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[10]
-
Coupling: The adenosine phosphoramidite (protected with Bz, Pac, dmf, or Ac) is activated with an activator like 1H-tetrazole or 4,5-dicyanoimidazole (DCI) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[4]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing solution, typically iodine in a mixture of THF, pyridine, and water.[4]
-
This cycle is repeated until the desired oligonucleotide sequence is assembled.
The final step involves cleaving the oligonucleotide from the solid support and removing all remaining protecting groups from the nucleobases and the phosphate backbone. The conditions for this step are dictated by the most labile protecting group in the sequence.
1. Standard Deprotection for Benzoyl (Bz) Protected Adenosine:
-
Reagent: Concentrated ammonium hydroxide (28-30%).
-
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (typically 1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly and heat at 55°C for 5 to 16 hours.[1][11]
-
Cool the vial to room temperature and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia to yield the crude oligonucleotide.
-
2. UltraMILD Deprotection for Phenoxyacetyl (Pac) Protected Adenosine:
-
Reagent: 0.05 M Potassium Carbonate in anhydrous methanol.
-
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add the potassium carbonate/methanol solution (typically 1-2 mL for a 1 µmol synthesis).
-
Seal the vial and keep at room temperature for 4 hours.[1][4]
-
Transfer the supernatant to a new tube.
-
Neutralize the solution with an appropriate buffer or evaporate the solvent.
-
3. Fast Deprotection for Dimethylformamidine (dmf) Protected Adenosine:
-
Reagent: Concentrated ammonium hydroxide (28-30%).
-
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (typically 1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly and heat at 65°C for 1 hour or 55°C for 2 hours.[7]
-
Cool, collect the supernatant, and evaporate the ammonia.
-
4. UltraFAST Deprotection for Acetyl (Ac) Protected Adenosine:
-
Note: This protocol requires the use of Acetyl-dC (Ac-dC) phosphoramidite to prevent transamination of cytosine.[8]
-
Reagent: A 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).
-
Procedure:
Logical Flow for Selecting a Protecting Group
The choice of an appropriate protecting group for adenosine phosphoramidite is largely dependent on the nature of the final oligonucleotide product. The following decision tree illustrates a logical workflow for this selection process.
References
- 1. atdbio.com [atdbio.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. glenresearch.com [glenresearch.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. Fast Deprotection [qualitysystems.com.tw]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 11. FAST OLIGONUCLEOTIDE DEPROTECTION. PHOSPHORAMIDITE CHEMISTRY FOR DNA SYNTHESIS - Lookchem [lookchem.com]
Validating Site-Specific Protein Modifications: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise identification and quantification of site-specific protein modifications are paramount to understanding cellular signaling, disease mechanisms, and drug efficacy. While mass spectrometry (MS) has emerged as a powerhouse in proteomics, a clear understanding of its performance in relation to established techniques like Edman degradation and Western blotting is crucial for selecting the optimal validation strategy. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in making informed decisions for your research.
Mass spectrometry has become a central tool for the analysis of post-translational modifications (PTMs) due to its high sensitivity, throughput, and ability to identify a vast number of modification sites in a single experiment.[1] It can universally detect various modifications without prior knowledge of their existence.[2][3] However, traditional methods such as Edman degradation and Western blotting remain valuable for specific applications, offering complementary strengths.[4][5]
Comparative Analysis of Key Validation Techniques
The choice of technique for validating site-specific modifications depends on several factors, including the nature of the modification, the required level of detail, sample purity, and throughput needs. Below is a summary of the key performance characteristics of mass spectrometry, Edman degradation, and Western blotting.
| Feature | Mass Spectrometry (Bottom-Up) | Edman Degradation | Western Blotting |
| Primary Application | High-throughput identification and quantification of PTMs, internal sequence analysis, complex mixtures.[4][6] | N-terminal sequencing of purified proteins, confirming protein identity.[4][5][6] | Detection and semi-quantitative analysis of specific proteins and their modifications.[7] |
| Sample Requirement | Can analyze complex mixtures, tolerant of some impurities.[4] | Requires highly purified (>90%) single protein samples.[4] | Can be used with complex lysates, but specificity depends on the antibody. |
| Throughput | High; capable of analyzing thousands of PTMs in a single run.[1] | Low; sequential, one residue at a time (approx. 1 hour per cycle).[8] | Low to moderate; typically analyzes one target protein per blot.[9] |
| Sensitivity | High; effective down to the femtomole or even attomole level.[10][11] | Low to moderate; requires picomole to high-femtomole quantities.[8][11] | Variable; depends on antibody affinity and detection method. |
| Quantitative Capability | Excellent; both label-free and label-based methods for precise quantification.[12] | Not suitable for quantification of modification stoichiometry. | Semi-quantitative; provides relative abundance information.[7] |
| Modification Localization | Excellent; tandem MS (MS/MS) pinpoints modification sites.[10][13] | Limited to N-terminal modifications.[5][6] | Indirect; relies on modification-specific antibodies. |
| De Novo Sequencing | Possible with de novo algorithms, but can be complex.[5] | Gold standard for de novo N-terminal sequencing.[5] | Not applicable. |
| Cost | High initial instrument cost and maintenance.[9][14] | Lower instrument cost but can be slow and labor-intensive. | Low initial setup cost.[9] |
Quantitative Data Comparison: Mass Spectrometry vs. Western Blot
A common application is the quantitative analysis of phosphorylation events in signaling pathways. Studies comparing mass spectrometry and Western blotting for this purpose have shown a good correlation between the two techniques, though MS generally offers a wider dynamic range and higher precision.[15]
For instance, in the analysis of Epidermal Growth Factor Receptor (EGFR) phosphorylation, both LC-MS/MS and quantitative Western blotting can be used to measure the response to inhibitors like erlotinib.[10][16]
| Phosphorylation Site | Method | Fold Change (Erlotinib Treatment) | Reference |
| EGFR pY1173 | LC-MS/MS | 0.25 | [10][16] |
| EGFR pY1173 | Western Blot | 0.30 | [10][16] |
| EGFR pY1068 | LC-MS/MS | 0.40 | [10][16] |
| EGFR pY1068 | Western Blot | 0.45 | [10][16] |
While the trends are consistent, mass spectrometry provides a more comprehensive and site-specific quantification across numerous phosphorylation sites simultaneously.[10][16]
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is essential for understanding the data. The following diagrams illustrate a typical phosphoproteomics workflow using mass spectrometry and the EGFR signaling pathway with key phosphorylation sites.
Caption: A typical bottom-up phosphoproteomics workflow.
Caption: Key EGFR autophosphorylation sites and downstream pathways.
Detailed Experimental Protocols
Mass Spectrometry: Bottom-Up Proteomics for Phosphorylation Analysis
This protocol outlines a general workflow for identifying and quantifying protein phosphorylation sites.
-
Sample Preparation :
-
Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[17]
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Reduce and alkylate cysteine residues to denature proteins and prevent disulfide bond reformation.
-
Digest proteins into peptides using a protease, most commonly trypsin.[3][18]
-
-
Phosphopeptide Enrichment :
-
LC-MS/MS Analysis :
-
Separate the enriched phosphopeptides using reversed-phase liquid chromatography (LC).[3]
-
Introduce the eluted peptides into the mass spectrometer via electrospray ionization (ESI).
-
The mass spectrometer performs an initial full scan (MS1) to determine the mass-to-charge ratio (m/z) of the precursor peptide ions.
-
Selected precursor ions are fragmented (e.g., using collision-induced dissociation - CID or higher-energy collisional dissociation - HCD), and a tandem mass spectrum (MS2 or MS/MS) is acquired to determine the amino acid sequence and locate the modification site.[11]
-
-
Data Analysis :
-
The resulting MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
Specialized software is used to localize the phosphate group to a specific amino acid residue and to quantify the relative abundance of the phosphopeptide across different samples.[4]
-
Edman Degradation: N-Terminal Sequencing
This classic method provides direct sequence information from the N-terminus of a protein.[12]
-
Coupling : The protein or peptide sample, immobilized on a support, is treated with phenyl isothiocyanate (PITC) under alkaline conditions. PITC reacts with the free N-terminal amino group.[19][20]
-
Cleavage : The labeled N-terminal residue is selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ)-amino acid derivative.[9][20]
-
Conversion : The unstable ATZ-amino acid is converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[12][20]
-
Identification : The PTH-amino acid is identified by chromatography, typically reversed-phase HPLC, by comparing its retention time to that of known standards.[9][12]
-
Cycle Repetition : The remaining peptide, now one residue shorter, undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.[12][19]
Western Blotting: Immunodetection of Modified Proteins
Western blotting is a widely used technique for detecting specific proteins and can be adapted for modification analysis using phospho-specific antibodies.[7][21][22]
-
Sample Preparation : Prepare protein lysates from cells or tissues in a buffer containing detergents and protease/phosphatase inhibitors.[22]
-
Gel Electrophoresis : Separate the proteins in the lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21][23]
-
Protein Transfer : Transfer the separated proteins from the gel to a solid support membrane (e.g., nitrocellulose or PVDF).[7][21]
-
Blocking : Block the membrane with an inert protein solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.[23]
-
Antibody Incubation :
-
Incubate the membrane with a primary antibody that specifically recognizes the protein modification of interest (e.g., an anti-phospho-tyrosine antibody or a site-specific phospho-antibody).[7]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[23]
-
-
Detection : Add a chemiluminescent or fluorescent substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal, which is then captured by film or a digital imager.[23][24]
Conclusion
Mass spectrometry offers unparalleled depth, throughput, and quantitative accuracy for the validation of site-specific protein modifications, making it the method of choice for comprehensive proteomic studies.[1][13] Its ability to identify and quantify thousands of modification sites in a single analysis provides a systems-level view of cellular regulation. However, Edman degradation remains the gold standard for de novo N-terminal sequencing of purified proteins, offering unambiguous sequence confirmation.[5][6] Western blotting serves as a cost-effective and accessible method for validating the presence and relative changes of specific, known modifications, often used to confirm findings from mass spectrometry.[13] Ultimately, the most robust validation strategy may involve the complementary use of these techniques, leveraging the high-throughput discovery power of mass spectrometry with the targeted, hypothesis-driven validation of Edman sequencing or Western blotting.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 13. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Standardized and Reproducible Proteomics Protocol for Bottom-Up Quantitative Analysis of Protein Samples Using SP3 and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 18. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 20. youtube.com [youtube.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. google.com [google.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. bosterbio.com [bosterbio.com]
Assessing the In Vivo Biocompatibility of Triazole Linkages: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chemical linkage for bioconjugation is critical to the success of a therapeutic or diagnostic agent. The 1,2,3-triazole linkage, often formed via "click chemistry," has emerged as a popular choice due to its stability and ease of synthesis. This guide provides an objective comparison of the in vivo biocompatibility of the triazole linkage against other common linkages, supported by experimental data and detailed protocols to aid in the rational design of next-generation bioconjugates.
The in vivo fate of a bioconjugate is profoundly influenced by the linker connecting its constituent parts. An ideal linker should be stable in the physiological environment, non-toxic, and minimally immunogenic. The 1,2,3-triazole ring, a five-membered heterocycle, is widely regarded as a highly stable and robust linker, often serving as a bioisostere for the native amide bond.[1][2] This stability is a key advantage, as it prevents the premature cleavage of the bioconjugate by endogenous enzymes, which can lead to loss of efficacy and potential off-target effects.[1]
This guide will delve into the key parameters of in vivo biocompatibility—stability, cytotoxicity, and immunogenicity—providing a comparative analysis of the triazole linkage with a primary focus on the amide bond, a natural and ubiquitous linkage in biological systems.
Comparative Analysis of In Vivo Biocompatibility
The biocompatibility of a chemical linkage in vivo is a multifactorial issue. Here, we compare the triazole linkage to the amide linkage across three critical parameters: in vivo stability, cytotoxicity, and immunogenicity.
In Vivo Stability
A significant advantage of the triazole linkage over the amide bond is its enhanced stability against enzymatic degradation.[1] Amide bonds are susceptible to cleavage by a wide range of proteases, which can limit the in vivo half-life and therapeutic window of peptide and protein-based drugs.[1] The substitution of a labile amide bond with a 1,2,3-triazole ring has been shown to significantly increase the in vivo stability of peptides.[1][3][4]
| Linkage Type | Compound | In Vivo Stability (% intact at 5 min post-injection) | Reference |
| Triazole | [111In]In-XG1 (Somatostatin analog with Asn⁵-Ψ[Tz]-Phe⁶) | 17% | [3] |
| Amide | [111In]In-AT2S (Somatostatin analog with Asn⁵-Phe⁶) | 6% | [3] |
| Triazole | [177Lu]2 (Bombesin analog with Gly¹¹-Ψ[Tz]-His¹²) | 45% | [4] |
| Amide | [177Lu]1 (Bombesin analog with Gly¹¹-His¹²) | 25% | [4] |
This table summarizes the in vivo stability of triazole-linked peptides compared to their amide-linked counterparts, demonstrating the enhanced stability conferred by the triazole linkage.
Cytotoxicity
The inherent cytotoxicity of the triazole linkage itself is generally considered to be low. However, the method of its formation can introduce cytotoxic components. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while highly efficient, utilizes a copper catalyst that is known to be toxic to cells. This has led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free click chemistry," which is considered more biocompatible for in vivo applications.
When evaluating the cytotoxicity of triazole-containing compounds, it is crucial to distinguish between the toxicity of the overall molecule and the linkage itself. Many novel therapeutic agents incorporating triazole rings are designed to be cytotoxic to target cells, such as cancer cells.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Diaryl-1,2,4-triazole derivative (21a) | COX-2 | 1.98 | [5] |
| Diaryl-1,2,4-triazole derivative (21b) | COX-2 | 2.13 | [5] |
| Amide-linked 1,2,3-triazole (7e) | PC3 (prostate cancer) | Good activity | [6] |
| Amide-linked 1,2,3-triazole (7f) | A549 (lung cancer) | Good activity | [6] |
This table presents cytotoxicity data for various triazole-containing compounds. It is important to note that these compounds were designed for therapeutic effects, and the data reflects the activity of the entire molecule, not just the triazole linker.
Immunogenicity
The immunogenicity of a linker can significantly impact the safety and efficacy of a bioconjugate. An immune response to the linker can lead to rapid clearance of the therapeutic and potentially adverse effects. The triazole linkage is generally considered to have low immunogenicity. However, the context of the entire molecule is critical. For instance, when conjugated to molecules that are known to engage the immune system, such as glycolipids, triazole-tethered compounds can act as vaccine adjuvants. Conversely, in other contexts, they have been part of molecules with low immunogenic potential.
Direct comparative studies on the immunogenicity of triazole versus amide linkages are not abundant in the literature. However, the general principles of immunogenicity suggest that small, stable, and non-natural motifs like the triazole ring are less likely to be recognized by the immune system compared to larger, more complex structures or those that can be processed into immunogenic peptides.
Experimental Protocols
To aid researchers in the assessment of in vivo biocompatibility, detailed protocols for key experiments are provided below.
In Vivo Stability Assessment via LC-MS
This protocol outlines a general procedure for determining the stability of a bioconjugate in plasma.
1. Sample Preparation and Incubation:
-
Prepare a stock solution of the test compound (e.g., triazole-linked or amide-linked peptide) in a suitable solvent like DMSO.
-
Dilute the stock solution in plasma (e.g., human, mouse, rat) to the final desired concentration (e.g., 1 µM).[7][8]
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[7]
2. Reaction Termination and Protein Precipitation:
-
To stop the enzymatic degradation, add a cold organic solvent, such as methanol or acetonitrile, containing an internal standard.[7]
-
Centrifuge the samples to precipitate plasma proteins.[9]
3. LC-MS/MS Analysis:
-
Analyze the supernatant containing the test compound and its metabolites using a liquid chromatography-mass spectrometry (LC-MS/MS) system.[7][8]
-
Quantify the peak area of the parent compound at each time point relative to the internal standard.[7]
4. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point compared to the 0-minute sample.
-
Determine the in vitro half-life (T₁/₂) of the compound in plasma.[7]
Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compounds (e.g., triazole-linked vs. amide-linked molecules) and control compounds.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
4. Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Immunogenicity Assessment via Multiplex ELISA for Cytokines
This protocol describes the measurement of cytokine levels in plasma or serum after in vivo administration of a bioconjugate.
1. In Vivo Administration:
-
Administer the test compounds (e.g., triazole-linked and amide-linked bioconjugates) and a vehicle control to animal models (e.g., mice or rats).
2. Sample Collection:
-
Collect blood samples at predetermined time points post-administration.
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
3. Multiplex ELISA Assay:
-
Use a commercial multiplex bead-based immunoassay kit for the simultaneous measurement of multiple cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).[10][11]
-
Prepare standards and samples according to the manufacturer's instructions.[12][13]
-
Incubate the samples with capture antibody-coated beads.[11]
-
Add biotinylated detection antibodies, followed by a streptavidin-phycoerythrin (PE) conjugate.[11]
4. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer capable of distinguishing the different bead populations and quantifying the PE signal for each.[11]
5. Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the unknown samples by interpolating from the standard curves.
-
Compare the cytokine profiles of animals treated with triazole-linked compounds to those treated with amide-linked compounds and the vehicle control.
Visualizing the Biological Response
To understand the potential downstream effects of a bioconjugate at a cellular and systemic level, it is helpful to visualize the key signaling pathways involved in biocompatibility.
Innate Immune Response to Biomaterials
Upon introduction of a foreign material, the innate immune system is the first line of defense. This workflow illustrates the key events.
Apoptosis Signaling Pathways
Cell death is a critical endpoint in cytotoxicity assessments. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. Both converge on the activation of executioner caspases.
Conclusion
The 1,2,3-triazole linkage presents a compelling option for in vivo applications, offering a significant advantage in stability over the more biologically common amide bond. This enhanced stability can translate to improved pharmacokinetic profiles and therapeutic efficacy for peptide and protein-based drugs. While the triazole ring itself appears to have low intrinsic cytotoxicity and immunogenicity, the method of its formation and the overall molecular context are critical considerations. For in vivo applications, strain-promoted "copper-free" click chemistry is the preferred method to avoid copper-induced toxicity.
This guide provides a framework for the comparative assessment of the in vivo biocompatibility of the triazole linkage. By utilizing the provided experimental protocols and considering the potential biological responses illustrated in the signaling pathway diagrams, researchers can make more informed decisions in the design and development of novel bioconjugates with improved safety and performance in vivo. Further head-to-head studies quantifying the immunogenicity of different linkers will be invaluable in further refining the design principles for the next generation of targeted therapeutics and diagnostics.
References
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Amide-to-triazole switch vs. in vivo NEP-inhibition approaches to promote radiopeptide targeting of GRPR-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immunology.org [immunology.org]
- 12. assaygenie.com [assaygenie.com]
- 13. biomedres.us [biomedres.us]
2'-O-Propargyl Modified Aptamers vs. Traditional Aptamers: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of aptamer technology, chemical modifications are pivotal in enhancing the therapeutic and diagnostic potential of these oligonucleotide-based ligands. Among the various modifications, 2'-O-propargyl modification of the ribose sugar is a subject of increasing interest. This guide provides an objective comparison of the performance of 2'-O-propargyl modified aptamers against their traditional, unmodified counterparts, supported by available experimental data and detailed methodologies.
Executive Summary
Traditional DNA and RNA aptamers, while exhibiting high specificity and affinity for their targets, are often hampered by their susceptibility to nuclease degradation in biological fluids. Chemical modifications at the 2' position of the ribose sugar are a common strategy to overcome this limitation. The 2'-O-propargyl group, a small, alkyne-containing modification, offers a unique handle for post-selection modification via "click chemistry," allowing for the attachment of various functionalities. However, its direct impact on key performance parameters such as nuclease resistance, binding affinity, and thermal stability presents a nuanced picture compared to unmodified aptamers and other 2'-modified analogues.
Performance Comparison at a Glance
| Performance Metric | Traditional Aptamers | 2'-O-Propargyl Modified Aptamers | Key Observations |
| Nuclease Resistance | Low (rapid degradation in serum) | Very low protection against 3'-exonucleases | The 2'-O-propargyl modification offers minimal improvement in resistance to snake venom phosphodiesterase (a 3'-exonuclease) compared to other 2'-O-alkyl modifications. |
| Binding Affinity (Kd) | Target-dependent | Data not available for direct comparison | While the propargyl group can be used to attach moieties that enhance binding, the effect of the modification itself on intrinsic binding affinity is not well-documented in comparative studies. |
| Thermal Stability (Tm) | Sequence-dependent | Data not available for direct comparison | The impact of 2'-O-propargyl modification on the melting temperature of aptamer-target complexes requires further investigation. |
In-Depth Performance Analysis
Nuclease Resistance
A critical factor for the in vivo application of aptamers is their stability in the presence of nucleases. Unmodified DNA and RNA aptamers are rapidly degraded by exonucleases and endonucleases found in serum.
Experimental Data: A study investigating the nuclease resistance of various 2'-O-modifications revealed that the 2'-O-propargyl modification provides very little protection against the 3'-exonuclease snake venom phosphodiesterase (SVPD)[1]. In fact, it was ranked as one of the least protective among the tested modifications, which included more effective groups like 2'-O-methoxyethyl (MOE), 2'-(imidazol-1-yl)ethyl (IME), and 2-[(N,N-dimethylamino)oxy]ethyl (DMAOE)[1]. This suggests that while the 2'-O-propargyl group offers a valuable tool for bio-conjugation, it does not inherently confer significant nuclease resistance.
Binding Affinity
The binding affinity, typically quantified by the dissociation constant (Kd), is a measure of the strength of the interaction between the aptamer and its target. Lower Kd values indicate higher affinity.
Experimental Data: Currently, there is a lack of publicly available studies that directly compare the binding affinity (Kd values) of a 2'-O-propargyl modified aptamer to its exact unmodified counterpart for the same target. The primary utility of the 2'-O-propargyl group lies in its ability to be functionalized post-SELEX using click chemistry[2][3][4]. This allows for the attachment of various molecules, such as fluorescent dyes, quenching agents, or moieties that can enhance binding through additional interactions with the target. Therefore, any observed changes in affinity in such cases would be attributable to the attached molecule rather than the 2'-O-propargyl modification itself.
Thermal Stability
Thermal stability, often measured as the melting temperature (Tm) of the aptamer-target complex, is an important parameter for the robustness and reliability of aptamer-based assays and applications.
Experimental Data: Similar to binding affinity, there is a scarcity of direct comparative data on the thermal stability of 2'-O-propargyl modified aptamers versus traditional aptamers. The influence of the small, uncharged propargyl group on the overall thermodynamics of aptamer folding and target binding has not been extensively characterized.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Nuclease Degradation Assay (using Snake Venom Phosphodiesterase)
This assay is used to determine the resistance of oligonucleotides to 3'-exonuclease activity.
Materials:
-
Oligonucleotides (unmodified and 2'-O-propargyl modified)
-
Snake Venom Phosphodiesterase (SVPD)
-
DNase I
-
Shrimp Alkaline Phosphatase (SAP)
-
Digestion Buffer (e.g., 10 mM Tris, 1 mM EDTA, 4 mM MgCl2, pH 7.5)
-
Ethanol
-
Distilled water
Procedure:
-
Prepare samples of the oligonucleotides to be tested.
-
Incubate the oligonucleotides (e.g., 10 µg) with SVPD (e.g., 0.04 U), DNase I (e.g., 0.4 U), and SAP (e.g., 0.4 U) in the digestion buffer.
-
Incubate the reaction mixture at 37°C overnight (approximately 16 hours).
-
Precipitate the proteins by adding 3 volumes of ethanol and pellet them by centrifugation.
-
Collect the ethanol supernatants and dry them by vacuum lyophilization.
-
Resuspend the resulting dried residues in distilled water.
-
Boil the samples for 10 minutes to inactivate any residual nuclease and phosphatase activity.
-
Analyze the digested products by a suitable method, such as polyacrylamide gel electrophoresis (PAGE) or mass spectrometry, to determine the extent of degradation[5].
Visualizations
Structural Difference: Traditional vs. 2'-O-Propargyl Modified Nucleotide
Caption: Structural comparison of a traditional deoxyribonucleotide and a 2'-O-propargyl modified ribonucleotide.
Experimental Workflow: Nuclease Degradation Assay
Caption: Workflow for assessing aptamer nuclease resistance.
Conclusion and Future Outlook
The 2'-O-propargyl modification serves as a valuable tool for the post-SELEX functionalization of aptamers through click chemistry, enabling the attachment of a wide array of molecules to tailor aptamer properties for specific applications. However, based on available data, the modification itself does not confer significant resistance to 3'-exonucleases, a key consideration for in vivo applications.
The performance of 2'-O-propargyl modified aptamers in terms of binding affinity and thermal stability remains an area that requires more direct comparative studies against unmodified aptamers. Future research should focus on generating this quantitative data to provide a clearer understanding of the intrinsic effects of this modification. Such studies will be crucial for researchers and drug developers in making informed decisions about the design and application of modified aptamers in therapeutic and diagnostic contexts.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. High-throughput quantitative binding analysis of DNA aptamers using exonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative PCR Analysis of DNA Aptamer Pharmacokinetics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2'-O-Propargyl A(Bz)-3'-phosphoramidite
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount for laboratory safety and environmental compliance. 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a key reagent in oligonucleotide synthesis, requires specific handling and disposal procedures due to its reactive nature. This guide provides a comprehensive, step-by-step plan for its safe disposal, ensuring the well-being of laboratory personnel and the protection of the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with the utmost care in a controlled environment.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.
| PPE Item | Specification |
| Eye Protection | Safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Handling Environment: All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.[1][2]
Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite or dry sand.[1] Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1] The affected area should then be decontaminated.[1]
Disposal Plan: A Two-Stage Approach
The recommended disposal method for this compound involves a two-stage process: chemical deactivation through hydrolysis, followed by collection and disposal as hazardous waste. The reactive phosphoramidite group is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species.[1]
Stage 1: Chemical Deactivation (Hydrolysis)
This protocol is designed for the deactivation of small quantities of expired or unused this compound solid waste or residues in empty containers.
Experimental Protocol for Deactivation
Materials:
-
Waste this compound
-
Anhydrous acetonitrile (ACN)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Stir plate and stir bar
-
Glassware (beaker or flask)
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: For solid waste, prepare a solution in a minimal amount of anhydrous acetonitrile. For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
-
Hydrolysis: In a fume hood, slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of the 5% aqueous sodium bicarbonate solution.[1] The weak base facilitates the hydrolysis of the phosphoramidite and neutralizes any acidic byproducts.[1]
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.[1]
| Parameter | Value | Purpose |
| Deactivating Agent | 5% Aqueous Sodium Bicarbonate | To hydrolyze the phosphoramidite and neutralize byproducts.[1] |
| Ratio | 10-fold excess of bicarbonate solution | Ensures complete hydrolysis.[1] |
| Reaction Time | Minimum 24 hours | Allows for the complete degradation of the phosphoramidite.[1] |
Stage 2: Waste Collection and Final Disposal
-
Waste Collection: After the 24-hour hydrolysis period, transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Container Labeling: Ensure the waste container is clearly labeled with its contents, including the deactivated chemical name and any solvents used.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2'-O-Propargyl A(Bz)-3'-phosphoramidite
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2'-O-Propargyl A(Bz)-3'-phosphoramidite. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this sensitive reagent.
Immediate Safety and Hazard Information
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow standard precautionary measures for handling chemicals in a laboratory setting.[1] Phosphoramidites, as a class of compounds, are sensitive reagents that require careful handling to prevent degradation and ensure user safety.
Hazard Ratings:
| Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Source: Cayman Chemical Safety Data Sheet[1]
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is the first line of defense against potential exposure and contamination.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety goggles with side shields | Protects against accidental splashes of the compound or solvents.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling.[2] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2] |
Operational Plan: Handling and Storage
Phosphoramidites are sensitive to moisture and oxidation.[3] Proper handling and storage are crucial to maintain their chemical integrity for successful oligonucleotide synthesis.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the vial in a freezer at -20°C under an inert atmosphere (e.g., argon).[2][3]
Preparation for Use:
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can hydrolyze the phosphoramidite.
-
Inert Atmosphere: All handling of the dry powder and its solutions should be performed under a dry, inert atmosphere, such as in a glove box or using a Schlenk line.
-
Solvent Preparation: Use anhydrous acetonitrile (<30 ppm water) for dissolution.[4] It is recommended to use a freshly opened bottle or solvent dried over molecular sieves.[4]
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of phosphoramidite waste is essential to ensure laboratory and environmental safety. Unused or expired phosphoramidites and their containers should be treated as chemical waste.
Deactivation of Unused Phosphoramidite: A recommended method for the disposal of small quantities of phosphoramidite waste is through controlled hydrolysis to a less reactive species.[1]
-
Work Area: Perform all deactivation procedures within a certified chemical fume hood.[1]
-
Dissolution: Dissolve the solid phosphoramidite waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of acetonitrile to dissolve any residue.[1]
-
Hydrolysis: Slowly add the acetonitrile solution to a 5% aqueous solution of sodium bicarbonate while stirring. The basic solution helps to neutralize any acidic byproducts.[1]
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.[1]
-
Collection: Transfer the resulting aqueous mixture into a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
Disposal of Contaminated Materials:
-
Solid Waste: Gloves, wipes, and other solid materials contaminated with the phosphoramidite should be collected in a sealed, labeled container for hazardous waste disposal.
-
Liquid Waste: Waste solvents from the synthesis process should be collected in a designated, properly labeled hazardous waste container for flammable organic waste.
Disposal Logic:
Caption: Disposal plan for this compound waste.
By adhering to these safety and handling protocols, researchers can safely and effectively utilize this compound in their experimental workflows while minimizing risks to themselves and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
